molecular formula C7H14O3 B109316 Methyl 3-hydroxy-4-methylpentanoate CAS No. 65596-31-8

Methyl 3-hydroxy-4-methylpentanoate

Cat. No.: B109316
CAS No.: 65596-31-8
M. Wt: 146.18 g/mol
InChI Key: HIUDWDUEXPJHRR-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methylpentanoate is a compound of interest in advanced flavor and fragrance research. Scientific investigations into the aroma profiles of wines and alcoholic beverages have identified closely related structural analogs, such as various methylpentanoate ethyl esters, as powerful contributors to highly desired fruity and strawberry-like aromas . The study of these compounds is crucial for understanding how branched-chain ester precursors develop into key aromatic vectors during aging processes in beverages . As a methyl ester of a branched short-chain hydroxy acid, Methyl 3-hydroxy-4-methylpentanoate serves as a valuable reference standard and a potential precursor in studying the biochemical and chemical pathways that lead to the formation of these impactful aroma compounds. Its use is specialized for analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) workflows, to decipher complex aroma matrices and trace the evolution of flavor molecules . This compound is for research use only and is intended for use in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 3-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUDWDUEXPJHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336984
Record name Methyl 3-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65596-31-8
Record name Methyl 3-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-hydroxy-4-methylpentanoate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-hydroxy-4-methylpentanoate

Introduction: Unveiling a Versatile Chiral Building Block

Methyl 3-hydroxy-4-methylpentanoate is a β-hydroxy ester that serves as a valuable chiral intermediate in various fields of chemical synthesis. Its structure, featuring two adjacent chiral centers, makes it a significant precursor for the stereocontrolled synthesis of complex organic molecules, including natural products, pharmaceuticals, and pheromones.[1] While not a household name, this compound is of considerable interest to researchers in synthetic organic chemistry and specialized areas like flavor and fragrance science, where it functions as an important analytical standard.[1] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and methodologies.

Part 1: Core Physicochemical and Structural Characteristics

The identity and utility of any chemical reagent begin with a precise understanding of its fundamental properties. Methyl 3-hydroxy-4-methylpentanoate is a clear, colorless liquid under standard conditions.[2] Its core function as a chiral building block is rooted in its molecular structure, which contains two stereocenters at the C3 and C4 positions. This stereochemistry is a critical consideration in any synthetic application.

Key Properties Summary
PropertyValueSource(s)
CAS Number 65596-31-8 (for the racemic mixture)[2][3]
110097-32-0 (for the (S)-enantiomer)[4]
Molecular Formula C₇H₁₄O₃[2][3][4]
Molecular Weight 146.18 g/mol [2][4]
Appearance Clear Colorless Liquid[2]
Synonyms 3-Hydroxy-4-methyl-valeric Acid Methyl Ester, 3-Hydroxy-4-methyl-pentanoic Acid Methyl Ester[2]
Storage Conditions 2-8°C, Refrigerator, Sealed in a dry environment[2][5]
Structural Representation
  • SMILES: CC(C)C(CC(=O)OC)O[1]

  • InChI: InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3[1]

The presence of hydroxyl and methyl ester functional groups dictates the compound's reactivity, making it amenable to a wide range of chemical transformations.

Part 2: Synthesis and Stereochemical Control

The synthesis of β-hydroxy esters like Methyl 3-hydroxy-4-methylpentanoate is a cornerstone of modern organic synthesis. The primary challenge and area of focus lie in controlling the stereochemistry at the C3 and C4 positions, as the biological activity or sensory properties of the final product often depend on a specific stereoisomer.

Primary Synthetic Pathway: Stereoselective Reduction

A prevalent and effective method for synthesizing this compound is the stereoselective reduction of its corresponding β-keto ester, Methyl 3-oxo-4-methylpentanoate.[1] This transformation is pivotal as the choice of reducing agent and catalyst directly influences the diastereomeric and enantiomeric purity of the product. Catalytic asymmetric reduction is a particularly powerful technique employed to achieve high enantioselectivity.[1]

G start Methyl 3-oxo-4-methylpentanoate (β-keto ester precursor) reagent Stereoselective Reducing Agent (e.g., Chiral Catalyst + H₂) start->reagent product Methyl 3-hydroxy-4-methylpentanoate (syn/anti diastereomers) reagent->product Reduction of Ketone

Caption: General workflow for the synthesis of Methyl 3-hydroxy-4-methylpentanoate.

Exemplary Protocol: Synthesis of the Chiral Acid Precursor

While direct protocols for the methyl ester can be proprietary, a highly detailed and validated procedure for its parent acid, (R)-(+)-3-hydroxy-4-methylpentanoic acid, is available from Organic Syntheses.[6] This procedure exemplifies the rigorous control required for such syntheses. The resulting acid can then be readily converted to the methyl ester via standard esterification methods (e.g., Fischer esterification with methanol and a catalytic amount of acid).

Step-by-Step Synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid[6]:

  • Enolate Formation (The "Why"): A solution of lithium diisopropylamide (LDA) is prepared by reacting diisopropylamine with butyllithium in tetrahydrofuran (THF). LDA is a strong, non-nucleophilic base, essential for quantitatively deprotonating the α-carbon of the chiral acetate starting material without competing side reactions like nucleophilic attack on the ester.

  • Chiral Auxiliary Deprotonation: The chiral auxiliary, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA), is treated with the prepared LDA solution at -78°C. This low temperature is critical to maintain the kinetic control necessary for stereoselectivity and to prevent base degradation.

  • Aldol Addition (The "Why"): Isobutyraldehyde is added to the chiral enolate solution at a very low temperature (below -70°C). The chiral environment created by the bulky HYTRA auxiliary directs the approach of the aldehyde, leading to a highly diastereoselective aldol addition. This step establishes the new stereocenters that will become the C3 and C4 positions of the final product.

  • Workup and Hydrolysis: The reaction is quenched, and the chiral auxiliary is cleaved via hydrolysis under basic conditions. This releases the desired (R)-(+)-3-hydroxy-4-methylpentanoic acid.

  • Purification: The product is purified by extraction and careful removal of solvent under reduced pressure.

Subsequent Esterification:

  • The purified 3-hydroxy-4-methylpentanoic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC or GC).

  • The excess methanol is removed, and the residue is worked up via extraction to yield the final product, Methyl 3-hydroxy-4-methylpentanoate.

Part 3: Applications in Research and Drug Development

The utility of Methyl 3-hydroxy-4-methylpentanoate stems from its identity as a versatile chiral synthon.

  • Natural Product Synthesis: The β-hydroxy ester motif is a common feature in many polyketide natural products, which include compounds with potent antibiotic and immunosuppressive activities.[1] This makes it a valuable starting material or intermediate in the total synthesis of such complex molecules.

  • Flavor and Fragrance Science: In the field of sensory science, closely related esters are known to contribute significantly to the fruity and desirable aromas of wines and other beverages.[1] Methyl 3-hydroxy-4-methylpentanoate is therefore used as a critical analytical reference standard in gas chromatography-mass spectrometry (GC-MS) workflows to identify and quantify the evolution of these important flavor molecules.[1]

  • Pheromone Synthesis: The synthesis of insect pheromones, which often have highly specific stereochemistry, can utilize β-hydroxy esters as key intermediates. For instance, the pheromone 5-hydroxy-4-methyl-3-heptanone has been synthesized from a similar β-hydroxy ester, demonstrating the utility of this compound class.[1]

  • Drug Discovery: While not a common scaffold in marketed drugs itself, its parent acid structure is related to compounds like 4-hydroxy-4-methylpentanoic acid, which has been investigated as an analog of γ-hydroxybutyric acid (GHB) to better understand GHB's mode of action as a neurotransmitter.[7][8] This highlights its potential as a fragment for building novel chemical entities in medicinal chemistry programs.

Part 4: Analytical Characterization Workflow

Ensuring the chemical purity and stereochemical integrity of Methyl 3-hydroxy-4-methylpentanoate is paramount. A multi-technique approach is required for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic signals for the methyl ester, the isopropyl group, the diastereotopic protons on C2, and the protons on the stereogenic centers C3 and C4.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing chemical purity and is the primary method used in its application in flavor analysis.[1]

  • Chiral Chromatography: To determine the enantiomeric and diastereomeric purity, chiral GC or HPLC is essential. This separates the different stereoisomers, allowing for their quantification. The optical purity of the parent acid is often determined by analyzing its methyl ester derivative.[6]

G cluster_0 Quality Control Workflow Sample Synthesized Sample (Methyl 3-hydroxy-4-methylpentanoate) GCMS GC-MS Analysis Sample->GCMS NMR NMR (¹H, ¹³C) Analysis Sample->NMR Chiral Chiral GC/HPLC Sample->Chiral Purity Chemical Purity >95%? GCMS->Purity Structure Structure Confirmed? NMR->Structure Stereo Stereochemical Purity Confirmed? Chiral->Stereo Pass Release for Use Purity->Pass All Checks Pass Structure->Pass All Checks Pass Stereo->Pass All Checks Pass

Caption: A typical analytical workflow for the quality control of Methyl 3-hydroxy-4-methylpentanoate.

Part 5: Safety, Handling, and Storage

While specific safety data for Methyl 3-hydroxy-4-methylpentanoate is not extensively published, a conservative approach based on its parent acid and related functional compounds is warranted. The parent compound, 3-hydroxy-4-methylpentanoic acid, is known to cause skin and eye irritation.[9]

Hazard and Precautionary Summary
Hazard Class (Inferred)GHS Pictogram (Inferred)Hazard Statement (Inferred)Precautionary Measures
Skin IrritationGHS07 (Irritant)H315: Causes skin irritationP280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye DamageGHS05 (Corrosion)H318: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationGHS07 (Irritant)H335: May cause respiratory irritationP261: Avoid breathing mist/vapors. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Disclaimer: This safety information is inferred from the parent acid and should be used for guidance only. A full risk assessment should be conducted before use.

Recommended Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10]

  • Dispensing: When transferring, avoid splashing. Use appropriate glassware and tools.

  • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended by suppliers.[2][5]

Conclusion

Methyl 3-hydroxy-4-methylpentanoate represents more than just its chemical formula. It is a highly functionalized and valuable molecule that provides synthetic chemists with a reliable tool for constructing stereochemically complex targets. Its applications, from the academic pursuit of natural product synthesis to the industrial requirement for precise analytical standards in flavor science, underscore its versatility. Proper understanding of its synthesis, stereochemistry, handling, and analytical characterization is essential for any researcher looking to leverage its full potential.

References

  • Methyl 3-Hydroxy-4-methylpentanoate. Pharmaffiliates.[Link]

  • methyl(S)- 3-hydroxy-4-methylpentanoate. ChemBK.[Link]

  • methyl (3S)-4-cyano-3-hydroxy-4-methylpentanoate. PubChem, National Center for Biotechnology Information.[Link]

  • 3-Hydroxy-4-methylpentanoic acid. PubChem, National Center for Biotechnology Information.[Link]

  • methyl 4-hydroxy-3-methylpentanoate Chemical Properties. Cheméo.[Link]

  • (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses.[Link]

  • ethyl 3-hydroxy-4-methylpentanoate. ChemSynthesis.[Link]

  • 4-hydroxy-3-methylpentanoic acid Chemical Properties. Cheméo.[Link]

  • METHYL 2-HYDROXY-4-METHYLPENTANOATE. precisionFDA.[Link]

  • (S)-(-)-3-hydroxy-4-methylpentanoic acid. Chemsrc.[Link]

  • methyl 2-hydroxy-4-methyl valerate. The Good Scents Company.[Link]

  • Ethyl 3-hydroxy-4-methylpentanoate. PubChem, National Center for Biotechnology Information.[Link]

  • Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • 3-Hydroxy-4-methylpentanal. PubChem, National Center for Biotechnology Information.[Link]

  • γ-Hydroxybutyric acid. Wikipedia.[Link]

  • Valeric acid. Wikipedia.[Link]

Sources

(3R,4S)-Methyl 3-hydroxy-4-methylpentanoate structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4S)-Methyl 3-hydroxy-4-methylpentanoate is a chiral building block of significant interest in the synthesis of complex natural products and pharmaceutically active compounds. Its defined stereochemistry at two contiguous stereocenters, C3 and C4, makes it a valuable synthon for introducing stereochemical complexity in a controlled manner. This guide provides a comprehensive overview of the structure, stereochemical assignment, and diastereoselective synthetic strategies for accessing this specific stereoisomer. We will delve into the mechanistic underpinnings of key synthetic transformations and provide actionable protocols for its preparation and characterization, grounded in authoritative scientific literature.

Introduction: The Significance of (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate

β-Hydroxy esters are crucial structural motifs found in a vast array of biologically active molecules, including polyketide natural products known for their antibiotic and immunosuppressive properties.[1] The specific stereoisomer, (3R,4S)-methyl 3-hydroxy-4-methylpentanoate, possesses a defined anti relationship between the hydroxyl group at C3 and the methyl group at C4. This particular stereochemical arrangement is a key fragment in the synthesis of various complex molecules. For instance, derivatives of 3-hydroxy-4-methylpentanoic acid are valuable intermediates in the synthesis of complex natural products and have potential applications in the development of novel therapeutics.[2] Understanding the precise three-dimensional arrangement of its functional groups is paramount for its effective utilization in asymmetric synthesis.

Structural Elucidation and Stereochemistry

The structure of methyl 3-hydroxy-4-methylpentanoate features a five-carbon chain with a methyl ester at C1, a hydroxyl group at C3, and a methyl group at C4. The designation (3R,4S) specifies the absolute configuration at the two chiral centers according to the Cahn-Ingold-Prelog priority rules.

  • At C3: The hydroxyl group receives the highest priority, followed by the C4 carbon, the C2 carbon, and finally the hydrogen atom. With the hydrogen atom pointing away, the sequence of priorities from highest to lowest traces a clockwise direction, assigning it as R .

  • At C4: The C3 carbon receives the highest priority, followed by the isopropyl group's C5 and C6 carbons, the methyl group, and finally the hydrogen atom. With the hydrogen atom pointing away, the sequence of priorities from highest to lowest traces a counter-clockwise direction, assigning it as S .

The relative stereochemistry between the C3 hydroxyl group and the C4 methyl group is anti, meaning they are on opposite sides of the plane defined by the carbon backbone.

Caption: 2D projection of (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate.

Diastereoselective Synthetic Strategies

The primary challenge in synthesizing (3R,4S)-methyl 3-hydroxy-4-methylpentanoate lies in the stereocontrolled reduction of a prochiral β-keto ester precursor, methyl 3-oxo-4-methylpentanoate. The choice of reducing agent and reaction conditions is critical to achieving the desired anti diastereomer with high selectivity.

Chelation-Controlled vs. Non-Chelation-Controlled Reductions

The stereochemical outcome of the reduction of β-hydroxy ketones or β-keto esters can often be rationalized by considering either a chelation-controlled (Felkin-Anh-Cornforth model) or a non-chelation-controlled (Felkin-Anh model) transition state. To obtain the anti product, non-chelation-controlled conditions are typically favored.

Evans-Saksena Reduction: A Key Transformation for anti-Diols

While the Evans-Saksena reduction is primarily known for the diastereoselective reduction of β-hydroxy ketones to anti-diols, the underlying principles of stereocontrol are highly relevant to the synthesis of anti-β-hydroxy esters.[3][4][5] This reaction employs a bulky triacetoxyborohydride reagent, such as tetramethylammonium triacetoxyborohydride (Me4NHB(OAc)3).[3] The reaction is thought to proceed through a six-membered ring transition state where intramolecular hydride delivery is directed by a chelating β-alcohol.[3] However, for the reduction of a β-keto ester to an anti-β-hydroxy ester, a related strategy is employed.

A highly effective method for the diastereoselective synthesis of anti-1,3-diols is the Evans-Tishchenko reaction, which involves the reduction of β-hydroxy ketones.[6] This reaction utilizes a Lewis acid and an aldehyde, proceeding through a cyclic transition state to deliver a hydride intramolecularly, resulting in the anti diol monoester.[6]

Biocatalytic Reductions

Enzymatic reductions offer a powerful and environmentally benign alternative for the stereoselective synthesis of β-hydroxy esters. Ketoreductases (KREDs) and baker's yeast (Saccharomyces cerevisiae) are commonly employed for this purpose.[7][8] These biocatalysts can exhibit high levels of both enantioselectivity and diastereoselectivity. By selecting the appropriate enzyme, it is possible to favor the formation of the desired (3R,4S) stereoisomer.[7][9] For instance, certain alcohol dehydrogenases can afford enantiopure (S)- or (R)-β-hydroxy esters depending on the specific enzyme used.[10]

Experimental Protocol: Diastereoselective Reduction of Methyl 3-oxo-4-methylpentanoate

This protocol outlines a general procedure for the diastereoselective reduction of methyl 3-oxo-4-methylpentanoate to yield (3R,4S)-methyl 3-hydroxy-4-methylpentanoate, based on established methodologies for the synthesis of anti-β-hydroxy esters.

Materials:

  • Methyl 3-oxo-4-methylpentanoate

  • Tetramethylammonium triacetoxyborohydride (Me4NHB(OAc)3)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with methyl 3-oxo-4-methylpentanoate (1.0 eq).

  • Solvent Addition: Anhydrous THF is added via syringe to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, tetramethylammonium triacetoxyborohydride (1.5 eq) is suspended in anhydrous THF.

  • Reagent Addition: The suspension of the reducing agent is added slowly via cannula to the cooled solution of the β-keto ester.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Workup: The mixture is allowed to warm to room temperature and stirred vigorously for several hours. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with saturated aqueous NaHCO3 solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (3R,4S)-methyl 3-hydroxy-4-methylpentanoate.

Synthetic_Workflow start Start: Methyl 3-oxo-4-methylpentanoate in anhydrous THF cool Cool to -78 °C start->cool add_reagent Slowly add Me4NHB(OAc)3 suspension cool->add_reagent react Stir at -78 °C, Monitor by TLC add_reagent->react quench Quench with Rochelle's salt solution react->quench workup Aqueous workup and extraction quench->workup purify Flash column chromatography workup->purify end_node End: (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate purify->end_node

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization

The structure and stereochemistry of the synthesized (3R,4S)-methyl 3-hydroxy-4-methylpentanoate must be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the connectivity and relative stereochemistry of the molecule.

Proton Approximate Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
O-CH₃3.6-3.7s-
H22.3-2.5m-
H33.8-4.0m-
H41.8-2.0m-
C4-CH₃0.8-1.0d~7
C(CH₃)₂0.8-1.0d~7

Note: Predicted chemical shifts and coupling constants may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Carbon Approximate Chemical Shift (ppm)
C=O170-175
C365-75
O-CH₃50-55
C240-45
C430-35
C4-CH₃15-20
C(CH₃)₂15-20

Note: Predicted chemical shifts may vary depending on the solvent and instrument.

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric and diastereomeric purity of the final product, chiral HPLC analysis is essential. A suitable chiral stationary phase is used to separate the different stereoisomers, allowing for their quantification.

Applications in Drug Development

Chiral β-hydroxy esters like (3R,4S)-methyl 3-hydroxy-4-methylpentanoate are valuable intermediates in the synthesis of a wide range of pharmaceutical agents. Their ability to introduce specific stereochemistry is crucial for the biological activity of many drugs. While direct applications of this specific molecule in marketed drugs are not extensively documented in publicly available literature, its structural motif is present in numerous natural products with therapeutic potential.[11] For instance, the synthesis of (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid, a potential inhibitor of the nonmevalonate pathway, highlights the utility of related structures in drug discovery.[2]

Conclusion

(3R,4S)-Methyl 3-hydroxy-4-methylpentanoate is a stereochemically rich building block with significant potential in organic synthesis and drug development. The diastereoselective synthesis of this compound, primarily through the reduction of its β-keto ester precursor, requires careful control of reaction conditions to favor the desired anti stereoisomer. Both chemical and biocatalytic methods offer viable routes to this valuable synthon. Thorough spectroscopic and chromatographic analysis is imperative to confirm the structure and stereochemical integrity of the final product. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (3R,4S)-methyl 3-hydroxy-4-methylpentanoate will undoubtedly increase.

References

  • Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560-3578). [Link]

  • Saksena, A. K., & Mangiaracina, P. (1983). Recent studies on veratrum alkaloids: a new reaction of sodium triacetoxyborohydride [NaBH(OAc)3]. Tetrahedron Letters, 24(3), 273-276). [Link]

  • Vanagel, M., et al. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Organic & Biomolecular Chemistry. [Link]

  • Gantt, R. W., et al. (2010). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Journal of the American Chemical Society, 132(33), 11654-11657). [Link]

  • Contente, M. L., et al. (2022). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]

  • Fernández, G. (2024). Evans - Saksena (Reducción). Química Orgánica. [Link]

  • Wolberg, M., Hummel, W., & Müller, M. (2001). Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate. Chemistry, 7(21), 4562-4571). [Link]

  • Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of .beta.-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters. Journal of the American Chemical Society, 112(17), 6447-6449). [Link]

  • Yoshioka, T., Shimizu, H., & Ohrui, H. (2004). Synthesis of (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid as a potential inhibitor of the nonmevalonate pathway. Bioscience, Biotechnology, and Biochemistry, 68(6), 1259-1264). [Link]

Sources

An In-Depth Technical Guide to Methyl 3-hydroxy-4-methylpentanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-methylpentanoate is a chiral β-hydroxy ester of significant interest in synthetic organic chemistry. Its structure, featuring two adjacent stereocenters, makes it a valuable chiral building block for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-hydroxy-4-methylpentanoate, detailed synthetic methodologies, and its applications, particularly within the realm of drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of Methyl 3-hydroxy-4-methylpentanoate and Related Compounds

PropertyValueSource
IUPAC Name methyl 3-hydroxy-4-methylpentanoate-
CAS Number 65596-31-8[1]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
Appearance Clear Colorless Liquid[1]
Boiling Point (Predicted for acid) 250.5 ± 23.0 °C[3]
Density (Predicted for acid) 1.097 ± 0.06 g/cm³[3]
Solubility (Predicted for acid) Chloroform, Methanol[3]

Chemical Reactivity and Stability

The chemical behavior of Methyl 3-hydroxy-4-methylpentanoate is dictated by its two primary functional groups: a secondary hydroxyl group and a methyl ester.

The hydroxyl group can undergo typical reactions of secondary alcohols, such as:

  • Oxidation: Conversion to the corresponding β-keto ester, methyl 3-oxo-4-methylpentanoate, using standard oxidizing agents.

  • Esterification/Etherification: Acylation or alkylation to introduce various functional groups, which can be crucial for modifying the molecule's properties in a synthetic pathway.

  • Protection: The hydroxyl group can be protected using various protecting groups to prevent unwanted reactions during multi-step syntheses.

The ester group is susceptible to:

  • Hydrolysis: Cleavage to the parent carboxylic acid, 3-hydroxy-4-methylpentanoic acid, under either acidic or basic conditions.

  • Transesterification: Reaction with other alcohols to form different esters.

  • Reduction: Conversion to a diol using strong reducing agents like lithium aluminum hydride.

  • Aminolysis: Reaction with amines to form the corresponding amides.

Due to the presence of two stereocenters, controlling the stereochemistry during these transformations is a key consideration for its use as a chiral building block. The compound should be stored in a refrigerator under an inert atmosphere to ensure its stability.[1]

Synthesis of Methyl 3-hydroxy-4-methylpentanoate

The synthesis of chiral β-hydroxy esters like Methyl 3-hydroxy-4-methylpentanoate is a well-explored area of organic synthesis, with stereoselective reduction of the corresponding β-keto ester being a primary and effective strategy.[4]

General Synthetic Workflow

The general approach involves the asymmetric reduction of methyl 3-oxo-4-methylpentanoate. This process is critical as it establishes the stereochemistry at the C-3 position.

G start Methyl 3-oxo-4-methylpentanoate reduction Stereoselective Reduction start->reduction Chiral Catalyst (e.g., Ru-BINAP) H₂, Solvent product Methyl 3-hydroxy-4-methylpentanoate reduction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: General workflow for the synthesis of Methyl 3-hydroxy-4-methylpentanoate.

Exemplary Synthetic Protocol: Asymmetric Hydrogenation

While a specific protocol for Methyl 3-hydroxy-4-methylpentanoate is not detailed in the available literature, a representative procedure for the asymmetric hydrogenation of a β-keto ester can be adapted.[5]

Materials:

  • Methyl 3-oxo-4-methylpentanoate

  • Chiral Ruthenium-BINAP catalyst

  • Methanol (degassed)

  • Hydrogen gas

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Ru-BINAP catalyst in degassed methanol.

  • Add methyl 3-oxo-4-methylpentanoate to the catalyst solution.

  • Pressurize the flask with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at a controlled temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Methyl 3-hydroxy-4-methylpentanoate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the catalyst and other reagents.

  • Degassed Solvent: Removes dissolved oxygen which can deactivate the catalyst.

  • Chiral Catalyst: The use of a chiral catalyst, such as Ru-BINAP, is crucial for inducing stereoselectivity in the reduction, leading to an enantiomerically enriched product. The choice of the specific enantiomer of the catalyst determines the stereochemistry of the product.

  • Purification: Column chromatography is a standard method for separating the desired product from any unreacted starting material, byproducts, and the catalyst.

Spectroscopic Characterization

¹H NMR:

  • -OCH₃ (ester): A singlet around 3.7 ppm.

  • -CH(OH)-: A multiplet around 4.0-4.2 ppm.

  • -CH₂- (adjacent to ester): A doublet of doublets around 2.4-2.6 ppm.

  • -CH- (isopropyl): A multiplet around 1.8-2.0 ppm.

  • -CH₃ (isopropyl): Two doublets around 0.9-1.0 ppm.

  • -OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

  • C=O (ester): A signal around 172-174 ppm.

  • -CH(OH)-: A signal around 68-72 ppm.

  • -OCH₃ (ester): A signal around 51-52 ppm.

  • -CH₂-: A signal around 40-42 ppm.

  • -CH- (isopropyl): A signal around 30-32 ppm.

  • -CH₃ (isopropyl): Signals around 17-20 ppm.

IR Spectroscopy:

  • O-H stretch: A broad band around 3400-3500 cm⁻¹.

  • C-H stretch (sp³): Bands just below 3000 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band around 1735-1745 cm⁻¹.

  • C-O stretch: Bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (EI):

  • The molecular ion peak (M⁺) at m/z = 146 may be weak or absent.

  • Common fragmentation patterns would include the loss of a methoxy group (-OCH₃, M-31), loss of a carboxyl group (-COOCH₃, M-59), and cleavage adjacent to the hydroxyl group.

Applications in Drug Development

β-Hydroxy esters are recognized as crucial chiral building blocks in the pharmaceutical industry.[7] Their utility stems from their ability to be incorporated into the carbon skeleton of a wide range of biologically active molecules, often with precise control over the stereochemistry, which is critical for drug efficacy and safety.

While specific drugs synthesized directly from Methyl 3-hydroxy-4-methylpentanoate are not prominently documented, its structural motif is found in various classes of natural products and pharmaceuticals, including:

  • Polyketides: A large family of natural products with diverse biological activities, including antibiotic, antifungal, and anticancer properties.[4]

  • Pheromones: Used in the synthesis of insect pheromones for pest control.[4]

  • Statins: The β-hydroxy ester moiety is a key structural feature in the side chain of many cholesterol-lowering drugs.

The value of Methyl 3-hydroxy-4-methylpentanoate lies in its potential as a versatile intermediate. Through the chemical transformations described earlier, it can be converted into a variety of derivatives that can be used in the synthesis of more complex drug candidates.

Logical Pathway for Application in Drug Synthesis

G start Methyl 3-hydroxy-4- methylpentanoate modification Functional Group Modification start->modification e.g., Protection, Oxidation, Hydrolysis coupling Coupling with Another Fragment modification->coupling e.g., Amide bond formation, C-C bond formation api Active Pharmaceutical Ingredient (API) coupling->api

Caption: Conceptual pathway for utilizing Methyl 3-hydroxy-4-methylpentanoate in API synthesis.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 3-hydroxy-4-methylpentanoate is not widely available. However, based on the data for the closely related 3-hydroxy-4-methylpentanoic acid, appropriate safety precautions should be taken.[3] The acid is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[3] Therefore, when handling Methyl 3-hydroxy-4-methylpentanoate, it is prudent to assume similar hazards.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

Methyl 3-hydroxy-4-methylpentanoate is a valuable chiral synthon with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. While a comprehensive set of experimentally determined physical and spectral data is not yet publicly available, its chemical properties and reactivity are well-understood based on its functional groups. The stereoselective synthesis of this compound, primarily through the asymmetric reduction of its β-keto ester precursor, allows for the production of enantiomerically enriched material. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like Methyl 3-hydroxy-4-methylpentanoate in drug discovery and development is set to increase.

References

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  • PMC - NIH. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Retrieved from [Link]

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An In-Depth Technical Guide to the Natural Occurrence and Sources of Methyl 3-Hydroxy-4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the current scientific understanding of methyl 3-hydroxy-4-methylpentanoate, a branched-chain hydroxy fatty acid ester. While direct evidence of its natural occurrence is presently limited, this document synthesizes existing knowledge on related compounds to build a scientifically grounded hypothesis for its potential existence in nature, its biosynthetic origins, and the analytical methodologies required for its discovery and characterization. This whitepaper is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the exploration of novel bioactive compounds.

Introduction: The Enigmatic Status of Methyl 3-Hydroxy-4-Methylpentanoate

Methyl 3-hydroxy-4-methylpentanoate belongs to the vast and structurally diverse class of fatty acid esters. These molecules play crucial roles in biological systems, acting as energy storage molecules, structural components of membranes, and signaling molecules. While many straight-chain fatty acid esters are well-documented in nature, the occurrence of their branched-chain and hydroxylated counterparts is less explored, yet they often exhibit unique and potent biological activities.

Currently, the scientific literature does not contain direct reports on the isolation of methyl 3-hydroxy-4-methylpentanoate from a natural source. However, the existence of its constituent parts—the 3-hydroxy-4-methylpentanoic acid backbone and the methyl ester functional group—in various biological systems strongly suggests the plausibility of its natural occurrence. This guide will delve into the evidence for the natural presence of its parent acid and the enzymatic machinery capable of its methylation, thereby providing a roadmap for its potential discovery.

The Parent Acid: 3-Hydroxy-4-Methylpentanoic Acid and its Analogs in Nature

The foundation for the potential natural occurrence of methyl 3-hydroxy-4-methylpentanoate lies in the established presence of its parent acid and related 3-hydroxy fatty acids (3-HFAs) in the microbial world.

Microbial Production of 3-Hydroxy Fatty Acids

Bacteria, particularly Gram-negative species, are known to produce 3-HFAs as integral components of their lipopolysaccharide (LPS) outer membrane. Beyond this structural role, certain bacteria excrete 3-HFAs as secondary metabolites with notable biological activities. A prominent example is the lactic acid bacterium Lactobacillus plantarum, which has been shown to produce a range of 3-HFAs with antifungal properties.[1] These compounds are actively secreted by living bacterial cells during their exponential growth phase, suggesting a role in microbial competition and niche establishment.[2]

While the specific isolation of 3-hydroxy-4-methylpentanoic acid from Lactobacillus has not been detailed, the genus is known for its diverse metabolic capabilities, making it a prime candidate for further investigation.

Fungal and Plant Sources of Hydroxy Fatty Acids

The fungal kingdom is another rich source of hydroxylated fatty acids. These compounds are often involved in signaling pathways and host-pathogen interactions.[1] While less common than in bacteria, plants also produce hydroxy fatty acids, which can be incorporated into specialized metabolites like acyl sugars and capsaicinoids, particularly in the glandular trichomes of certain plant families like Solanaceae.[3]

Biosynthetic Pathways: A Hypothetical Route to Methyl 3-Hydroxy-4-Methylpentanoate

The natural synthesis of methyl 3-hydroxy-4-methylpentanoate would require two key enzymatic processes: the formation of the 3-hydroxy-4-methylpentanoyl-CoA precursor and its subsequent methylation.

Formation of the Branched-Chain 3-Hydroxy Acyl-CoA

The biosynthesis of the 3-hydroxy-4-methylpentanoyl backbone likely follows the general principles of branched-chain fatty acid synthesis, with modifications to introduce the hydroxyl group.

Step 1: Priming with a Branched-Chain Starter Unit

The synthesis of branched-chain fatty acids is initiated with a branched-chain acyl-CoA primer instead of the usual acetyl-CoA.[4] For a 4-methylpentanoyl structure, the likely primer is isovaleryl-CoA, which is derived from the branched-chain amino acid leucine through transamination and decarboxylation.[4]

Step 2: Chain Elongation and Hydroxylation

The isovaleryl-CoA primer then enters the fatty acid synthesis cycle. The key step for the formation of the 3-hydroxy intermediate is the reduction of a β-ketoacyl-ACP intermediate by a 3-ketoacyl-ACP reductase. In typical fatty acid synthesis, this 3-hydroxyacyl-ACP is subsequently dehydrated and further reduced to a saturated acyl-ACP. However, in the biosynthesis of 3-HFAs, this intermediate can be diverted from the main pathway.[5]

Alternatively, 3-HFAs can be formed through the hydration of an unsaturated fatty acid precursor by a fatty acid hydratase.[6]

Table 1: Key Enzymes in the Hypothetical Biosynthesis of 3-Hydroxy-4-Methylpentanoyl-CoA

Enzyme ClassFunction
Branched-Chain Amino Acid AminotransferaseCatalyzes the removal of the amino group from leucine to form α-ketoisocaproate.
Branched-Chain α-Keto Acid Dehydrogenase ComplexCatalyzes the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA.
β-Ketoacyl-ACP Synthase (KAS)Condenses isovaleryl-CoA with malonyl-ACP to initiate fatty acid chain elongation.
β-Ketoacyl-ACP Reductase (KAR)Reduces the β-keto group to a β-hydroxy group, forming 3-hydroxy-4-methylpentanoyl-ACP.
Acyl-ACP ThioesteraseHydrolyzes the acyl-ACP intermediate to release the free fatty acid, 3-hydroxy-4-methylpentanoic acid.
Acyl-CoA SynthetaseActivates the free fatty acid to its CoA ester, 3-hydroxy-4-methylpentanoyl-CoA.
Methylation of the Carboxylic Acid

The final step in the proposed biosynthesis is the methylation of the carboxyl group of 3-hydroxy-4-methylpentanoic acid. This reaction would be catalyzed by a fatty acid O-methyltransferase (FAMT). While not ubiquitous, FAMTs have been identified in bacteria. For instance, a FAMT from Mycobacterium marinum has been characterized and shown to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a fatty acid.[7]

Fungi are also known to produce a wide array of fatty acid methyl esters (FAMEs), indicating the presence of methyltransferase activity for fatty acids in this kingdom as well.[8]

Hypothetical Biosynthetic Pathway of Methyl 3-Hydroxy-4-Methylpentanoate

Hypothetical Biosynthesis of Methyl 3-Hydroxy-4-Methylpentanoate cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Synthesis & Modification cluster_2 Esterification Leucine Leucine alpha_Keto α-Ketoisocaproate Leucine->alpha_Keto Aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_Keto->Isovaleryl_CoA Dehydrogenase Complex beta_Ketoacyl_ACP β-Ketoacyl-ACP Isovaleryl_CoA->beta_Ketoacyl_ACP KAS Malonyl_ACP Malonyl-ACP Malonyl_ACP->beta_Ketoacyl_ACP HMP_ACP 3-Hydroxy-4-methyl- pentanoyl-ACP beta_Ketoacyl_ACP->HMP_ACP KAR HMPA 3-Hydroxy-4-methyl- pentanoic Acid HMP_ACP->HMPA Thioesterase M_HMP Methyl 3-Hydroxy-4- methylpentanoate HMPA->M_HMP FAMT SAM S-Adenosyl-L-methionine SAM->M_HMP

Caption: Hypothetical biosynthetic pathway of methyl 3-hydroxy-4-methylpentanoate.

Analytical Methodologies for Detection and Characterization

The discovery of methyl 3-hydroxy-4-methylpentanoate in a natural source would rely on sensitive and specific analytical techniques capable of detecting and identifying volatile and semi-volatile organic compounds in complex biological matrices.

Extraction of Volatile and Semi-Volatile Compounds

The choice of extraction method is critical for the successful isolation of the target compound. Given its likely volatility, headspace-based techniques are highly suitable.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that uses a coated fiber to adsorb volatile and semi-volatile compounds from the headspace above a sample. It is a sensitive and relatively simple method for screening microbial cultures or plant materials.[9]

  • Purge and Trap (Dynamic Headspace): This method involves purging the sample with an inert gas to drive volatile compounds onto a sorbent trap, which is then thermally desorbed into the analytical instrument. This technique is excellent for concentrating trace-level volatile compounds.

  • Solvent Extraction: For less volatile compounds or for a more comprehensive extraction, liquid-liquid extraction with a suitable organic solvent can be employed.

Analytical Techniques for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectrum to a library or a known standard.[11]

Table 2: Comparison of Analytical Techniques for the Analysis of Methyl 3-Hydroxy-4-Methylpentanoate

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography followed by detection by mass spectrometry.High sensitivity and selectivity, provides structural information for identification.Requires volatile or derivatized analytes.
LC-MS Separation by liquid chromatography followed by detection by mass spectrometry.Suitable for a wide range of polarities and molecular weights, high sensitivity.May have lower resolution for some volatile isomers.
Experimental Protocol: HS-SPME-GC-MS Analysis of Microbial Volatiles

This protocol provides a general framework for the analysis of volatile compounds from a microbial culture, which can be adapted for the targeted search for methyl 3-hydroxy-4-methylpentanoate.

  • Sample Preparation:

    • Inoculate a suitable liquid culture medium with the microorganism of interest (e.g., Lactobacillus plantarum).

    • Incubate the culture under appropriate conditions to allow for growth and production of secondary metabolites.

    • Transfer a known volume of the culture into a headspace vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the sealed headspace vial in a heating block at a controlled temperature (e.g., 60 °C) to promote the release of volatile compounds into the headspace.

    • Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber in the hot injection port of the GC.

    • Separate the compounds on a suitable capillary column (e.g., a mid-polar column).

    • Detect the eluted compounds using a mass spectrometer operating in full scan mode to acquire mass spectra for identification.

    • For targeted analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity for the expected mass fragments of methyl 3-hydroxy-4-methylpentanoate.

Analytical Workflow for the Detection of Methyl 3-Hydroxy-4-Methylpentanoate

Analytical Workflow cluster_0 Sample Preparation & Extraction cluster_1 Analysis cluster_2 Data Processing & Identification Sample Natural Source (e.g., Microbial Culture) Extraction Headspace Extraction (e.g., HS-SPME) Sample->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS->Data_Acquisition Spectral_Analysis Mass Spectral Analysis Data_Acquisition->Spectral_Analysis Library_Search Library Comparison Spectral_Analysis->Library_Search Standard_Comparison Comparison with Authentic Standard Spectral_Analysis->Standard_Comparison Identification Identification of Methyl 3-Hydroxy-4-methylpentanoate Library_Search->Identification Standard_Comparison->Identification

Caption: Analytical workflow for the detection of methyl 3-hydroxy-4-methylpentanoate.

Conclusion and Future Directions

While the natural occurrence of methyl 3-hydroxy-4-methylpentanoate remains to be definitively established, a compelling case for its potential existence in the microbial world can be made based on our current understanding of biochemistry and microbial metabolism. The presence of the parent acid, 3-hydroxy-4-methylpentanoic acid, and its analogs in bacteria, coupled with the known existence of fatty acid methyltransferases, provides a strong rationale for a targeted search for this novel natural product.

Future research in this area should focus on:

  • Screening of diverse microbial strains, particularly from genera known for producing 3-hydroxy fatty acids, such as Lactobacillus and Bacillus, for the production of methyl 3-hydroxy-4-methylpentanoate.

  • Metabolomic profiling of these strains under various growth conditions to induce the production of secondary metabolites.

  • Genome mining of these organisms to identify the genes encoding the enzymes responsible for the biosynthesis of the parent acid and its subsequent methylation.

  • Chemical synthesis of an authentic standard of methyl 3-hydroxy-4-methylpentanoate to aid in its unambiguous identification in natural extracts.

The discovery of methyl 3-hydroxy-4-methylpentanoate in nature would not only expand our knowledge of microbial secondary metabolism but could also provide a new lead compound for applications in drug development, agriculture, or the food and fragrance industries. The methodologies and hypothetical framework presented in this guide offer a solid foundation for researchers to embark on this exciting avenue of scientific exploration.

References

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Methyl 3-hydroxy-4-methylpentanoate. While specific literature on this exact molecule is scarce, this document synthesizes information from analogous β-hydroxy esters to predict its thermal behavior. We will explore the anticipated decomposition pathways, present detailed methodologies for experimental analysis, and discuss the implications of its thermal stability in various applications. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of the thermal properties of this and similar compounds.

Introduction: The Significance of Thermal Stability in β-Hydroxy Esters

Methyl 3-hydroxy-4-methylpentanoate is a β-hydroxy ester, a class of compounds that serve as crucial building blocks in the synthesis of a wide array of natural products and pharmaceuticals.[1] Their utility in complex molecule synthesis is often dictated by their stability under various reaction conditions, including elevated temperatures. Understanding the thermal stability and decomposition pathways of these molecules is paramount for optimizing reaction yields, preventing the formation of unwanted byproducts, and ensuring the overall safety and efficiency of a synthetic process. Thermal decomposition is a chemical process where a compound breaks down into simpler substances when heated.[2]

This guide will focus on elucidating the thermal properties of Methyl 3-hydroxy-4-methylpentanoate. Based on established principles of physical organic chemistry and studies on analogous compounds, we will provide a detailed predictive analysis of its decomposition.

Predicted Thermal Decomposition Pathway

The thermal decomposition of β-hydroxy esters and ketones is well-documented to proceed through a retro-aldol type reaction mechanism.[3][4] This reaction involves a cyclic six-membered transition state, which facilitates the cleavage of the carbon-carbon bond between the α and β carbons.

For Methyl 3-hydroxy-4-methylpentanoate, the predicted decomposition products are isobutyraldehyde and methyl acetate. The proposed mechanism is illustrated in the diagram below.

G cluster_0 Methyl 3-hydroxy-4-methylpentanoate cluster_1 Six-membered Cyclic Transition State cluster_2 Decomposition Products reactant Starting Material transition_state Heat-induced Intramolecular Proton Transfer reactant->transition_state Δ (Heat) product1 Isobutyraldehyde transition_state->product1 C-C bond cleavage product2 Methyl Acetate transition_state->product2 C-C bond cleavage G start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep instrument_setup Instrument Setup (Inert Atmosphere) sample_prep->instrument_setup thermal_program Thermal Program (e.g., 10 °C/min ramp) instrument_setup->thermal_program data_acquisition Data Acquisition (Mass Loss and Heat Flow vs. Temp) thermal_program->data_acquisition data_analysis Data Analysis (Determine T-onset, T-peak, etc.) data_acquisition->data_analysis end End data_analysis->end G start Start sample_prep Sample Preparation (in Pyrolysis Tube) start->sample_prep pyrolysis Pyrolysis (Heat above T-onset) sample_prep->pyrolysis gc_separation GC Separation (Separation of Volatiles) pyrolysis->gc_separation ms_detection MS Detection (Ionization and Mass Analysis) gc_separation->ms_detection data_analysis Data Analysis (Library Matching and Identification) ms_detection->data_analysis end End data_analysis->end

Sources

An In-depth Technical Guide to the Fundamental Reactivity of Hydroxyl and Ester Groups in Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the chemical reactivity of the two key functional groups in Methyl 3-hydroxy-4-methylpentanoate: the secondary hydroxyl group and the methyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic factors that govern the molecule's transformations. By synthesizing established chemical principles with practical, field-proven insights, this guide offers not only theoretical understanding but also actionable experimental protocols.

Introduction: Unveiling the Molecular Architecture

Methyl 3-hydroxy-4-methylpentanoate is a bifunctional molecule featuring a secondary alcohol at the C3 position and a methyl ester at the C1 position. The presence of these two functional groups on a relatively simple aliphatic chain makes it an excellent model for understanding the selective manipulation of hydroxyl and ester functionalities, a common challenge in the synthesis of complex organic molecules and active pharmaceutical ingredients.

The reactivity of each group is significantly influenced by the substitution pattern of the molecule. The isopropyl group at the C4 position creates a sterically hindered environment around the C3 hydroxyl group, while the electronic properties of both the hydroxyl and ester groups dictate their susceptibility to various reagents and reaction conditions.

Section 1: Reactivity of the Secondary Hydroxyl Group

The secondary hydroxyl group in Methyl 3-hydroxy-4-methylpentanoate is a versatile functional handle, capable of undergoing a range of transformations. Its reactivity is primarily dictated by the nucleophilicity of the oxygen atom and the acidity of the hydroxyl proton.

Oxidation to a Ketone

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[1][2][3] In the case of Methyl 3-hydroxy-4-methylpentanoate, this reaction yields Methyl 3-oxo-4-methylpentanoate. The choice of oxidant is critical to ensure high yield and avoid side reactions, such as cleavage of the ester group.

A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective modern alternatives.[1]

Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Chromic Acid (Jones Reagent)Acetone, 0°C to rtHigh yielding, relatively inexpensive.[1]Toxic chromium waste, strongly acidic conditions can affect the ester.
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM), rtMilder than Jones reagent, less acidic.[1]Can be difficult to handle, potential for pyridinium impurities.
Dess-Martin Periodinane (DMP)Dichloromethane (DCM), rtMild conditions, high yields, broad functional group tolerance.[1]Relatively expensive, can be shock-sensitive.

Experimental Protocol: Dess-Martin Oxidation of Methyl 3-hydroxy-4-methylpentanoate

This protocol is presented as a self-validating system, where careful monitoring and control of reaction parameters ensure reliable outcomes.

  • Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 3-hydroxy-4-methylpentanoate (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M). The use of anhydrous solvent is crucial to prevent quenching of the DMP reagent.

  • Reagent Addition: At room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise over 5 minutes. An exotherm may be observed; maintain the temperature below 25°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 1-2 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes until the solid dissolves.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DMP: Chosen for its mildness and high selectivity, minimizing the risk of ester hydrolysis which could occur under the acidic conditions of a Jones oxidation.

  • Anhydrous Conditions: Essential to prevent the decomposition of the hypervalent iodine reagent.

  • Bicarbonate/Thiosulfate Quench: The bicarbonate neutralizes the acetic acid byproduct, and the thiosulfate reduces the excess DMP and iodine byproducts to water-soluble species, facilitating their removal during the aqueous work-up.

Acylation to Form an Ester

The hydroxyl group can be readily acylated to form a new ester linkage. This is a common protecting group strategy or a means to introduce further molecular complexity.[4][5] The reaction typically involves an acylating agent such as an acid chloride or anhydride in the presence of a base.

Experimental Protocol: Acetylation of Methyl 3-hydroxy-4-methylpentanoate

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-hydroxy-4-methylpentanoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base: Add triethylamine (1.5 eq) or pyridine as a base to scavenge the HCl generated.

  • Acylating Agent: Cool the solution to 0°C in an ice bath and slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq).[6]

  • Reaction Progress: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Purification: Quench the reaction with water, separate the layers, and wash the organic layer with dilute HCl (to remove excess base), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetylated product.

Logical Relationship of Reagents in Acylation

Acylation Substrate Methyl 3-hydroxy-4-methylpentanoate Product Acetylated Product Substrate->Product Acylation AcylatingAgent Acetic Anhydride / Acetyl Chloride AcylatingAgent->Product Base Triethylamine / Pyridine Base->Product HCl Scavenger

Caption: Workflow for the acylation of the secondary hydroxyl group.

Protection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule.[7] Common protecting groups for alcohols include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether.[8][9]

Experimental Protocol: TBDMS Protection of Methyl 3-hydroxy-4-methylpentanoate

  • Setup: Dissolve Methyl 3-hydroxy-4-methylpentanoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagents: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by flash chromatography.

Deprotection: The TBDMS group can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or under acidic conditions.[7]

Section 2: Reactivity of the Methyl Ester Group

The methyl ester group is generally less reactive than the hydroxyl group towards many reagents. However, it can undergo several important transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis to a Carboxylic Acid

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base.[10][11]

Acid-Catalyzed Hydrolysis: This is a reversible process, and a large excess of water is required to drive the equilibrium towards the products.[12]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Mixture: In a round-bottom flask, combine Methyl 3-hydroxy-4-methylpentanoate, water, and a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.

  • Heating: Heat the mixture under reflux. The reaction progress can be monitored by observing the miscibility of the starting material in the aqueous solution.

  • Isolation: After cooling, the carboxylic acid product can be extracted with an organic solvent.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic work-up step to give the carboxylic acid.[13]

Experimental Protocol: Base-Mediated Hydrolysis

  • Saponification: Dissolve the ester in a mixture of methanol or ethanol and water, and add an excess of a strong base such as sodium hydroxide or potassium hydroxide.

  • Heating: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Acidification: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of about 2. This will protonate the carboxylate salt, forming the carboxylic acid.

  • Extraction: Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Reaction Mechanism: Base-Mediated Ester Hydrolysis

Saponification Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate 1. Nucleophilic attack by OH- Carboxylate + Methanol Carboxylate + Methanol Tetrahedral Intermediate->Carboxylate + Methanol 2. Collapse of intermediate, loss of methoxide Carboxylic Acid Carboxylic Acid Carboxylate + Methanol->Carboxylic Acid 3. Acidic work-up

Caption: Key steps in the saponification of a methyl ester.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[14][15] This reaction can be catalyzed by either an acid or a base. For example, reacting Methyl 3-hydroxy-4-methylpentanoate with an excess of ethanol in the presence of an acid catalyst would yield Ethyl 3-hydroxy-4-methylpentanoate.

Experimental Protocol: Acid-Catalyzed Transesterification

  • Reagents: Dissolve Methyl 3-hydroxy-4-methylpentanoate in a large excess of the desired alcohol (e.g., ethanol).

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Equilibrium Shift: Heat the reaction mixture to reflux. To drive the equilibrium towards the product, it may be necessary to remove the methanol byproduct, for instance, by using a Dean-Stark apparatus.

  • Work-up: Neutralize the acid catalyst, remove the excess alcohol under reduced pressure, and purify the resulting ester.

Reduction to an Alcohol

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[16][17] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. The reduction of Methyl 3-hydroxy-4-methylpentanoate with LiAlH₄ would yield 4-methylpentane-1,3-diol.

Experimental Protocol: Reduction with LiAlH₄

  • Inert Conditions: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in an anhydrous ether solvent such as diethyl ether or THF.

  • Addition of Ester: Cool the suspension to 0°C and slowly add a solution of Methyl 3-hydroxy-4-methylpentanoate (1.0 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete.

  • Quenching (Fieser work-up): Cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is critical for safety and to produce a granular precipitate that is easily filtered.

  • Filtration and Extraction: Filter the resulting solid and wash it thoroughly with an organic solvent. The filtrate contains the diol product, which can be dried and concentrated.

Workflow for Ester Reduction

EsterReduction Ester Methyl 3-hydroxy-4-methylpentanoate LiAlH4 LiAlH4 in THF, 0°C to rt Ester->LiAlH4 1. Addition Quench Fieser Work-up (H2O, NaOH(aq), H2O) LiAlH4->Quench 2. Reaction Product 4-methylpentane-1,3-diol Quench->Product 3. Isolation

Caption: Experimental workflow for the reduction of the ester group.

Section 3: Chemoselectivity

When both the hydroxyl and ester groups are present, their relative reactivity can be exploited to achieve chemoselective transformations.

  • Reactions at the Hydroxyl Group: The hydroxyl group is generally more nucleophilic and will react preferentially with electrophiles like acylating and silylating agents under basic or neutral conditions. Strong oxidizing agents will also selectively target the secondary alcohol over the ester.

  • Reactions at the Ester Group: The ester group is susceptible to nucleophilic attack under forcing conditions (e.g., strong base and heat for saponification) or with powerful nucleophiles like hydride reagents (LiAlH₄).

By carefully choosing reagents and reaction conditions, it is possible to manipulate one functional group while leaving the other intact. For instance, protection of the alcohol as a silyl ether would allow for subsequent chemistry to be performed exclusively at the ester position.

Conclusion

The fundamental reactivity of the hydroxyl and ester groups in Methyl 3-hydroxy-4-methylpentanoate is a rich area of study with significant implications for synthetic chemistry. A thorough understanding of the steric and electronic factors governing their transformations, coupled with the judicious selection of reagents and reaction conditions, enables the selective manipulation of this bifunctional molecule. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute robust and reliable synthetic strategies.

References

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An In-depth Technical Guide on the Potential Biological Activities of Methyl 3-hydroxy-4-methylpentanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The exploration of novel bioactive compounds is a cornerstone of modern drug discovery. Within the vast landscape of chemical entities, the structural motif of β-hydroxy esters, such as that found in methyl 3-hydroxy-4-methylpentanoate, represents a promising scaffold for the development of new therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential biological activities of derivatives of methyl 3-hydroxy-4-methylpentanoate. Drawing upon established knowledge of related fatty acid esters of hydroxy fatty acids (FAHFAs) and other pentanoate derivatives, this document outlines potential therapeutic applications and provides detailed methodologies for their investigation. While direct research on methyl 3-hydroxy-4-methylpentanoate derivatives is emerging, the principles and protocols detailed herein offer a robust framework for their systematic evaluation.

Introduction to Methyl 3-hydroxy-4-methylpentanoate and its Derivatives

Methyl 3-hydroxy-4-methylpentanoate is a β-hydroxy ester that serves as a versatile chiral building block in organic synthesis.[1] Its structure, featuring hydroxyl and ester functional groups, allows for a wide range of chemical modifications to generate a library of derivatives with diverse physicochemical properties. The core structure is a part of the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs), which have been identified as endogenous lipids with significant biological activities.[2][3][4]

The therapeutic potential of FAHFA derivatives has been linked to their anti-inflammatory and anti-diabetic properties.[2][4][5] Furthermore, various pentanoic acid derivatives have been investigated for their anticancer activities.[6][7][8] This guide will explore the extrapolation of these known activities to novel derivatives of methyl 3-hydroxy-4-methylpentanoate and provide the scientific rationale and experimental workflows to validate these hypotheses.

Potential Biological Activities and Mechanistic Insights

Based on the activities of structurally related compounds, derivatives of methyl 3-hydroxy-4-methylpentanoate are hypothesized to possess anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

FAHFAs are known to exert anti-inflammatory effects, which are particularly relevant in the context of metabolic diseases like obesity and type 2 diabetes.[2][4] These lipids can reduce inflammatory responses and are found in human tissues, suggesting an endogenous regulatory role.[2] Linoleic acid esters of hydroxy linoleic acids, another class of FAHFAs, have also been identified as anti-inflammatory lipids.[3]

Hypothesized Mechanism of Action: The anti-inflammatory effects of FAHFAs are mediated, at least in part, through the activation of G-protein coupled receptors (GPCRs), such as GPR120.[9] Activation of GPR120 by lipids, including omega-3 fatty acids, is known to suppress pro-inflammatory signaling pathways, such as the NF-κB pathway.[9] It is plausible that derivatives of methyl 3-hydroxy-4-methylpentanoate could act as agonists for these receptors, leading to a downstream reduction in the production of inflammatory mediators like TNF-α and IL-6.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway.

GPR120_Signaling Derivative Methyl 3-hydroxy-4- methylpentanoate Derivative GPR120 GPR120 Derivative->GPR120 binds to TAB1_TAK1 TAB1/TAK1 Complex IKK IKK Complex IkB IκB NFkB_p65 NF-κB (p65) Nucleus Nucleus NFkB_p65->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes initiates Cytokines TNF-α, IL-6, etc. Inflammatory_Genes->Cytokines leads to production of

Caption: Proposed anti-inflammatory signaling pathway of Methyl 3-hydroxy-4-methylpentanoate derivatives via GPR120.

Antimicrobial Activity

Esters of hydroxycarboxylic acids and other quaternary ammonium amphiphiles have demonstrated antimicrobial properties.[10][11][12] The antimicrobial efficacy of these compounds often depends on the length of their alkyl chains.[12] By modifying the ester or other functionalities of methyl 3-hydroxy-4-methylpentanoate, it is possible to generate derivatives with potent activity against a range of microorganisms.

Hypothesized Mechanism of Action: The primary mechanism of action for many antimicrobial lipids is the disruption of the bacterial cell membrane. The amphiphilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Anticancer Activity

Several studies have highlighted the potential of pentanoic acid derivatives as anticancer agents.[6][7][8] For instance, some derivatives have been shown to exhibit cytotoxic properties against leukemia cell lines by inducing apoptosis.[6][8] The mechanism of action can involve the dual inhibition of enzymes like matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), which are implicated in cancer cell proliferation, invasion, and metastasis.[7]

Hypothesized Mechanism of Action: Derivatives of methyl 3-hydroxy-4-methylpentanoate could be designed to target specific pathways involved in cancer progression. For example, they could be engineered to inhibit enzymes crucial for tumor growth or to induce apoptosis through intrinsic or extrinsic pathways.

Experimental Protocols for Activity Assessment

A systematic evaluation of the biological activities of novel methyl 3-hydroxy-4-methylpentanoate derivatives requires a tiered approach, beginning with in vitro assays and progressing to in vivo models for promising candidates.

In Vitro Anti-inflammatory Assays[13][14][15]

Objective: To determine the potential of the derivatives to suppress inflammatory responses in a cell-based model.

Experimental Workflow:

Anti_Inflammatory_Workflow Start Start: Culture RAW 264.7 macrophages Pretreat Pre-treat cells with derivatives (various conc.) Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Pathway_Analysis Analyze Signaling Pathways (Western Blot for p-p65, p-IκBα) Incubate->Pathway_Analysis NO_Assay Measure Nitric Oxide (Griess Assay) Collect->NO_Assay Cytokine_Assay Measure Cytokines (ELISA for TNF-α, IL-6) Collect->Cytokine_Assay End End: Analyze and interpret data NO_Assay->End Cytokine_Assay->End Pathway_Analysis->End

Caption: Workflow for in vitro assessment of anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[13]

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[13]

  • Treatment: Pre-treat the cells with various concentrations of the methyl 3-hydroxy-4-methylpentanoate derivatives for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[14] Include untreated and LPS-only controls.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Measurement: Use the Griess assay to measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.[14][13]

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercial ELISA kits.[14]

  • Western Blot Analysis: To investigate the mechanism, lyse the cells and perform Western blotting to detect the phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).[14]

In Vitro Antimicrobial Assays[16][17][18]

Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution Assay [15]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[15]

  • Compound Dilution: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth.[15]

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Data Presentation:

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Derivative A DataDataData
Derivative B DataDataData
Control Drug DataDataData
In Vitro Anticancer Assays[19][20]

Objective: To assess the cytotoxic effects of the derivatives on cancer cell lines.

Experimental Protocol: MTT Assay [17]

  • Cell Seeding: Seed cancer cells (e.g., Jurkat for leukemia, MCF-7 for breast cancer) in 96-well plates and allow them to attach overnight.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the derivatives for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the derivative that reduces the cell viability by 50%.

In Vivo Models

Promising candidates identified from in vitro screening should be further evaluated in animal models.

  • Anti-inflammatory: Lipopolysaccharide (LPS)-induced endotoxemia in mice is a common model to assess in vivo anti-inflammatory activity.

  • Anticancer: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for preclinical evaluation of anticancer agents.[18][19][20] The hollow fiber assay can also be used as a rapid in vivo screening method.[18]

Synthesis and Characterization of Derivatives

The synthesis of methyl 3-hydroxy-4-methylpentanoate derivatives can be achieved through various organic reactions targeting the hydroxyl and ester groups. Characterization of the synthesized compounds is crucial to confirm their structure and purity.

Analytical Techniques: [21][22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Conclusion and Future Directions

Derivatives of methyl 3-hydroxy-4-methylpentanoate represent a promising, yet underexplored, class of compounds with potential therapeutic applications in inflammation, infectious diseases, and oncology. The scientific rationale for these activities is strongly supported by the known biological effects of structurally related FAHFAs and other pentanoate derivatives. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic investigation of these novel compounds. Future research should focus on synthesizing a diverse library of derivatives and evaluating their biological activities using the described in vitro and in vivo models. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of lead compounds, paving the way for the development of new and effective therapeutic agents.

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A Guide to Methyl 3-hydroxy-4-methylpentanoate: A Versatile Chiral Synthon in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-hydroxy-4-methylpentanoate is a valuable chiral building block in modern organic synthesis. Possessing two contiguous stereocenters, this β-hydroxy ester serves as a versatile precursor for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the stereoselective synthesis of methyl 3-hydroxy-4-methylpentanoate, details its strategic application as a chiral synthon, and presents actionable experimental protocols for its preparation and derivatization. The focus is on the causality behind synthetic choices, emphasizing both chemo- and biocatalytic methodologies that deliver high levels of stereocontrol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon in their synthetic campaigns.

The Strategic Importance of Chiral β-Hydroxy Esters

In the field of asymmetric synthesis, the "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds derived from natural sources, such as amino acids, carbohydrates, and hydroxy acids.[1] These molecules serve as powerful starting materials, allowing chemists to build complex chiral targets without the need for de novo asymmetric induction.[2] Within this paradigm, chiral β-hydroxy acids and their ester derivatives are exceptionally useful synthons due to their bifunctional nature.[3] The 1,3-dioxygenated pattern is a common motif in a vast array of biologically active molecules, including polyketide antibiotics, immunosuppressants, and pheromones.[4]

Methyl 3-hydroxy-4-methylpentanoate, with its defined stereocenters at the C3 and C4 positions, embodies the utility of this class of compounds. Its value lies not only in the chirality it possesses but also in the distinct reactivity of its hydroxyl and ester functional groups, which can be manipulated selectively to forge new carbon-carbon and carbon-heteroatom bonds.

G cluster_0 The Chiral Pool Concept cluster_1 Application in Synthesis Natural Sources Natural Sources Chiral Pool Chiral Pool Natural Sources->Chiral Pool (e.g., Amino Acids, Carbohydrates, Hydroxy Acids) Chiral Synthon Methyl 3-hydroxy-4-methylpentanoate Chiral Pool->Chiral Synthon Provides Starting Material Complex Target Pharmaceuticals & Natural Products Chiral Synthon->Complex Target Asymmetric Synthesis

Caption: Conceptual workflow of chiral pool synthesis.

Stereoselective Synthesis: Accessing Enantiopure Material

The primary and most efficient route to enantiomerically enriched methyl 3-hydroxy-4-methylpentanoate is the asymmetric reduction of the prochiral β-keto ester precursor, methyl 4-methyl-3-oxopentanoate (also known as methyl isobutyrylacetate).[4][5] The choice between chemical and biological methods depends on factors such as scale, desired enantiomer, and available resources.

Biocatalytic Reduction: The Green Chemistry Approach

Enzyme-catalyzed reductions are renowned for their exceptional enantio- and regioselectivity under mild, environmentally benign conditions.[6] The use of whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), is particularly advantageous as the organism contains the necessary ketoreductase (KRED) enzymes and regenerates the required NADPH or NADH cofactors in situ.[7][8]

The stereochemical outcome of yeast reductions is often governed by "Prelog's rule," which predicts the formation of the (S)-alcohol. However, the substrate itself and the specific enzymes present in the chosen microorganism can lead to the opposite (R)-enantiomer. For instance, while many yeasts provide the (S)-hydroxy ester, microorganisms like Kluyveromyces marxianus have been shown to produce (R)-configured β-hydroxy esters from certain substrates.[7] Isolated and engineered ketoreductases offer even greater predictability and can be selected to produce either enantiomer with exceptionally high optical purity.[9][10]

Chemical Reduction: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful industrial tool for the synthesis of chiral molecules.[11] This method employs a transition metal catalyst (typically rhodium or ruthenium) complexed with a chiral phosphine ligand. The chiral ligand creates a stereochemically defined environment around the metal center, forcing the hydrogen molecule to add to one face of the ketone's carbonyl group preferentially.[4] This approach is highly efficient, often proceeding with very low catalyst loadings, and can be tuned to produce either the (R) or (S) enantiomer by selecting the appropriate ligand enantiomer.

G cluster_0 Asymmetric Reduction Methods Precursor Methyl 4-methyl-3-oxopentanoate C₇H₁₂O₃ Biocatalysis Biocatalysis Baker's Yeast (S. cerevisiae) Isolated Ketoreductases (KREDs) Precursor->Biocatalysis Chemocatalysis Asymmetric Hydrogenation [Rh(ligand)]⁺ or [Ru(ligand)] H₂ Gas Precursor->Chemocatalysis Product Methyl 3-hydroxy-4-methylpentanoate (R) or (S) enantiomer High Enantiomeric Excess Biocatalysis->Product Chemocatalysis->Product

Caption: Key synthetic routes to the chiral synthon.

Comparison of Synthetic Methods
MethodCatalyst / ReagentKey AdvantagesTypical Enantiomeric Excess (ee)Reference(s)
Biocatalytic Reduction Baker's Yeast, K. marxianus, KREDsMild conditions, high selectivity, environmentally friendly>99%[6][7]
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium phosphine complexesHigh turnover, predictable stereochemistry, scalable>95%[4][11]
Chiral Auxiliary Aldol Chiral enolates (e.g., from HYTRA) + isobutyraldehydeProvides access to the corresponding acid, predictable86–94%[12]

Synthetic Utility and Transformations

Once obtained in enantiopure form, methyl 3-hydroxy-4-methylpentanoate is a versatile intermediate. The hydroxyl group can be protected (e.g., as a silyl or benzyl ether) to allow for chemistry at the ester moiety, or it can be activated (e.g., as a tosylate or mesylate) for nucleophilic substitution, often with inversion of configuration. The ester can be hydrolyzed to the free acid, reduced to a 1,3-diol, or converted to an amide.

This strategic functional group manipulation allows for the construction of more complex chiral fragments. For example, the related compound, 3-hydroxy-4-methyltetradecanoic acid, is a component of antifungal cyclodepsipeptides, and its synthesis relies on the precise stereochemical control offered by methodologies applicable to our title synthon.[13][14] Similarly, β-hydroxy esters are key building blocks for pheromones, such as the four stereoisomers of 5-hydroxy-4-methyl-3-heptanone, which were synthesized from a related β-hydroxy ester precursor.[4]

Experimental Protocols

Protocol: Biocatalytic Reduction of Methyl 4-methyl-3-oxopentanoate

This protocol is a representative procedure adapted from methodologies using baker's yeast for the asymmetric reduction of β-keto esters.[5][8]

Materials:

  • Methyl 4-methyl-3-oxopentanoate (1.0 g, 6.94 mmol)

  • Baker's Yeast (Saccharomyces cerevisiae), active dry (20 g)

  • Sucrose (30 g)

  • Deionized water (200 mL)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve sucrose in 200 mL of warm (35-40 °C) deionized water.

  • Add the baker's yeast to the sucrose solution and stir gently for 30 minutes to activate the yeast (indicated by foaming).

  • Add methyl 4-methyl-3-oxopentanoate to the fermenting yeast mixture.

  • Seal the flask with a cotton plug or a fermentation lock and allow the mixture to stir at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.

  • Once the starting material is consumed, add an equal volume of ethyl acetate to the flask and stir vigorously for 15 minutes.

  • Filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, methyl 3-hydroxy-4-methylpentanoate, can be purified by silica gel column chromatography to yield a colorless oil. The enantiomeric excess should be determined using chiral HPLC or GC.

Protocol: Silyl Protection of the Hydroxyl Group

Materials:

  • Methyl 3-hydroxy-4-methylpentanoate (500 mg, 3.42 mmol)

  • Imidazole (350 mg, 5.13 mmol)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (620 mg, 4.10 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 3-hydroxy-4-methylpentanoate and imidazole in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the TBDMS-protected product.

Conclusion

Methyl 3-hydroxy-4-methylpentanoate stands out as a highly effective and versatile chiral synthon. Its ready availability in high enantiopurity through well-established and efficient biocatalytic or chemocatalytic reductions makes it an attractive starting point for complex synthesis. The ability to selectively manipulate its hydroxyl and ester functionalities provides a robust platform for the introduction of further stereocenters and the construction of intricate molecular frameworks. For drug development professionals and synthetic chemists, mastering the use of this building block opens a reliable pathway to a wide range of valuable and biologically significant target molecules.

References

  • Hagedoorn, P.-L., & Kaptein, B. (2012). Enzyme-catalyzed enantioselective reductions of ketones and keto esters have become popular for the production of homochiral building blocks. Applied Microbiology and Biotechnology, 97(1), 1-11. [Link]

  • Dias, L. R. S., et al. (2018). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus. Anais da Academia Brasileira de Ciências, 90(1), 339-351. [Link]

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Methodological & Application

Application Note & Protocol: A High-Fidelity Approach to the Stereoselective Synthesis of (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate, a valuable chiral building block. The core of this protocol is a substrate-controlled diastereoselective reduction of the corresponding β-keto ester, Methyl 4-methyl-3-oxopentanoate. We will first detail the synthesis of this key precursor, followed by a meticulously outlined protocol for the reduction that preferentially yields the desired syn diastereomer. This guide is designed for researchers in organic synthesis and drug development, offering not just a step-by-step procedure but also the underlying mechanistic rationale for achieving high stereochemical control.

Introduction: The Significance of the syn-β-Hydroxy Ester Motif

The β-hydroxy ester moiety is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds, including statins and antibiotics.[1] Specifically, the (3R,4S) configuration of Methyl 3-hydroxy-4-methylpentanoate represents a syn relationship between the C3 hydroxyl group and the C4 methyl group. Precise control over this stereochemistry is paramount, as even minor variations can drastically alter biological activity. This guide presents a reliable and scalable method to access this specific stereoisomer, starting from readily available commercial materials.

The primary challenge lies in the simultaneous and relative control of the two contiguous stereocenters at the C3 and C4 positions. While several strategies exist, such as those employing chiral auxiliaries[2][3] or asymmetric aldol reactions[4][5][6], the diastereoselective reduction of a prochiral β-keto ester offers a highly efficient and practical approach. This method first establishes the carbon backbone and then strategically introduces the chiral centers in a controlled fashion.

Overall Synthetic Strategy

Our synthetic approach is a two-step sequence. First, we synthesize the key intermediate, Methyl 4-methyl-3-oxopentanoate. This is achieved through a condensation reaction.[7][8] The second, and most critical step, is the diastereoselective reduction of the ketone functionality of this precursor. To achieve the desired syn-(3R,4S) stereochemistry, we will employ a chelation-controlled reduction mechanism.

Workflow Overview

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Stereoselective Reduction A Isobutyryl Chloride C Methyl 4-methyl-3-oxopentanoate (β-Keto Ester Precursor) A->C B Methyl Acetoacetate B->C E (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate (Target Molecule) C->E C->E Diastereoselective Reduction D Reducing Agent (e.g., NaBH4) D->E

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocols

Part A: Synthesis of Methyl 4-methyl-3-oxopentanoate (Precursor)

This procedure is adapted from established methods for the synthesis of β-keto esters.[7][9] It involves the acylation of methyl acetoacetate.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Methyl Acetoacetate116.1211.6 g (10.3 mL)100Dry, freshly distilled
Magnesium Chloride (anhydrous)95.2110.5 g110Flame-dried under vacuum
Triethylamine (TEA)101.1930.4 g (42.0 mL)300Dry, freshly distilled
Isobutyryl Chloride106.5510.7 g (10.5 mL)100Freshly distilled
Dichloromethane (DCM)-250 mL-Anhydrous, distilled from CaH₂
Hydrochloric Acid (1 M)-~150 mL-For work-up
Saturated Sodium Bicarbonate-100 mL-For work-up
Brine-100 mL-For work-up
Magnesium Sulfate (anhydrous)---For drying

Protocol:

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous magnesium chloride (10.5 g, 110 mmol) and anhydrous DCM (150 mL).

  • Chelation: Add methyl acetoacetate (10.3 mL, 100 mmol) to the suspension. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (42.0 mL, 300 mmol) dropwise over 20 minutes. Stir the resulting slurry at 0 °C for 1 hour.

  • Acylation: Add isobutyryl chloride (10.5 mL, 100 mmol) dissolved in anhydrous DCM (50 mL) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up: Cool the mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl (~150 mL) until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford Methyl 4-methyl-3-oxopentanoate as a colorless to pale yellow liquid.[10]

Part B: Diastereoselective Reduction to (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate

This protocol utilizes a chelation-controlled reduction. The β-keto ester forms a six-membered ring chelate with a Lewis acid, forcing the hydride to attack from a less sterically hindered face, leading to the syn product.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Methyl 4-methyl-3-oxopentanoate144.177.21 g50From Part A
Diethyl(methoxy)borane (1.0 M in THF)99.9660 mL60Lewis acid for chelation
Sodium Borohydride (NaBH₄)37.832.27 g60Reducing agent
Tetrahydrofuran (THF)-150 mL-Anhydrous, distilled from Na/benzophenone
Methanol (MeOH)-100 mL-Anhydrous
Acetic Acid-~10 mL-For quenching
Diethyl Ether-300 mL-For extraction
Saturated Sodium Bicarbonate-150 mL-For work-up
Brine-100 mL-For work-up
Magnesium Sulfate (anhydrous)---For drying

Protocol:

  • Setup: To a 500 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and anhydrous methanol (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Chelation: Add diethyl(methoxy)borane (60 mL of 1.0 M solution in THF, 60 mmol) to the flask. Then, add Methyl 4-methyl-3-oxopentanoate (7.21 g, 50 mmol) dropwise over 15 minutes. Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.

  • Reduction: In a separate flask, suspend sodium borohydride (2.27 g, 60 mmol) in anhydrous THF (50 mL). Add this suspension slowly via cannula to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow, dropwise addition of acetic acid (~10 mL) at -78 °C until gas evolution ceases.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add saturated sodium bicarbonate solution (150 mL) and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate.

Expected Outcome:

  • Yield: 75-85%

  • Diastereomeric Ratio (syn:anti): >95:5, as determined by ¹H NMR or chiral GC analysis.

Mechanism of Stereoselection

The high syn selectivity is achieved through a rigid, chair-like six-membered transition state. The boron reagent acts as a Lewis acid, coordinating to both the ketone and ester carbonyl oxygens. This locks the conformation of the substrate. The bulky isopropyl group preferentially occupies an equatorial position to minimize steric strain. The hydride from NaBH₄ is then delivered axially to the carbonyl carbon, resulting in the formation of the equatorial hydroxyl group, which corresponds to the syn product.

Caption: Proposed transition state for syn-selective reduction.

Characterization

The final product should be characterized to confirm its identity, purity, and stereochemistry.

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess diastereomeric purity by integrating key signals.

  • Mass Spectrometry (MS): To confirm the molecular weight (146.18 g/mol ).

  • Chiral GC or HPLC: To determine the enantiomeric excess and confirm the diastereomeric ratio with high accuracy.

  • Optical Rotation: To compare with literature values for the (3R,4S) enantiomer.

Conclusion

This application note details a robust and highly stereoselective method for the synthesis of (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate. By leveraging a well-understood chelation-controlled reduction, this protocol provides reliable access to the desired syn diastereomer in high yield and purity. The principles outlined herein are broadly applicable to the synthesis of other β-hydroxy esters, making this a valuable technique for researchers in medicinal chemistry and natural product synthesis.

References

  • National Center for Biotechnology Information (2024). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. PubChem. Available at: [Link]

  • PubMed (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. National Library of Medicine. Available at: [Link]

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asymmetric synthesis of Methyl 3-hydroxy-4-methylpentanoate enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Asymmetric Synthesis of Methyl 3-hydroxy-4-methylpentanoate Enantiomers

Abstract

Enantiomerically pure β-hydroxy esters are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of the (R)- and (S)-enantiomers of methyl 3-hydroxy-4-methylpentanoate. We delve into three principal and field-proven strategies: catalytic asymmetric hydrogenation, stoichiometric asymmetric reduction, and enzymatic kinetic resolution. For each methodology, we explain the core scientific principles, provide detailed, step-by-step experimental protocols, and present representative data to guide laboratory implementation. The causality behind experimental design choices is emphasized throughout, ensuring a deep, practical understanding of these powerful synthetic transformations.

Introduction: The Significance of Chiral β-Hydroxy Esters

The specific three-dimensional arrangement of atoms in a molecule can dictate its biological function. In drug development, isolating a single enantiomer of a chiral molecule is often critical, as the different enantiomers can have varied pharmacological effects, with one being therapeutic while the other might be inactive or even toxic[1]. Methyl 3-hydroxy-4-methylpentanoate is a valuable chiral intermediate whose stereocenter at the C3 position makes it a key precursor for more complex molecular targets. The primary synthetic challenge lies in controlling this stereocenter, transforming the prochiral precursor, methyl 4-methyl-3-oxopentanoate, into a single desired enantiomer with high fidelity[2][3].

This guide explores and contrasts three premier methodologies for achieving this transformation:

  • Catalytic Asymmetric Hydrogenation: An atom-economical approach using chiral transition-metal catalysts.

  • Stoichiometric Asymmetric Reduction: A highly selective method employing chiral reagents to direct reduction.

  • Enzymatic Kinetic Resolution: A biocatalytic strategy that resolves a racemic mixture.

Each section is designed as a self-contained guide, complete with the scientific rationale, detailed protocols, and expected outcomes to empower researchers to select and implement the optimal strategy for their synthetic goals.

Methodology I: Catalytic Asymmetric Hydrogenation via Ruthenium-BINAP Catalysis

Catalytic asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, celebrated for its high efficiency, excellent enantioselectivity, and atom economy. The Noyori asymmetric hydrogenation, which utilizes Ruthenium(II) complexes with the C₂-symmetric chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a benchmark method for the reduction of β-keto esters.[4][5][6][7][8]

Scientific Principle & Rationale

The success of this method hinges on the formation of a chiral catalytic environment around the substrate. The Ru-BINAP complex acts as a chiral template, coordinating to the β-keto ester, methyl 4-methyl-3-oxopentanoate. Molecular hydrogen is then delivered preferentially to one of the two enantiotopic faces of the ketone, dictated by the chirality of the BINAP ligand ((R)-BINAP or (S)-BINAP). The mechanism is believed to proceed through an outer-sphere pathway where a Ru-hydride species is generated, which then reduces the coordinated ketone[5]. The choice of solvent (typically an alcohol like methanol or ethanol) is crucial, as it can participate in the catalytic cycle and influence both reaction rate and enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 4-methyl-3-oxopentanoate

This protocol is adapted from established procedures for the asymmetric hydrogenation of analogous β-keto esters using Ru-BINAP catalysts.[3][8]

Materials:

  • Methyl 4-methyl-3-oxopentanoate (1.0 eq)

  • [RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)] (0.005 - 0.01 eq, S/C ratio 100-200)

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen (H₂) gas (high purity)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged thoroughly with an inert gas.

  • Charging the Reactor: Under an inert atmosphere (e.g., in a glovebox), charge the reactor vessel with the Ru-BINAP pre-catalyst.

  • Add anhydrous, degassed methanol to the vessel.

  • Add methyl 4-methyl-3-oxopentanoate to the catalyst solution.

  • Sealing and Purging: Seal the reactor securely. Connect it to the hydrogenation apparatus and purge the system multiple times with hydrogen gas to remove any residual air and inert gas.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm). Begin stirring and heat the reaction to the target temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with inert gas.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 3-hydroxy-4-methylpentanoate.

  • Analysis: Determine the yield and analyze the enantiomeric excess (% ee) using chiral HPLC or GC.

Data Presentation
ParameterTypical ValueRationale
CatalystRuCl₂[(R)-BINAP](R)-BINAP ligand typically yields the (R)-alcohol.
S/C Ratio100 - 10,000Higher ratios are more economical but may require longer reaction times or higher pressures.[5]
H₂ Pressure10 - 100 atmHigher pressure increases reaction rate but requires specialized equipment.[4]
Temperature30 - 80 °CBalances reaction rate against potential catalyst degradation or loss of selectivity.
SolventMethanol / EthanolProtic solvents are often essential for high catalytic activity.[8]
Expected Yield >95%High conversion is typical for this robust reaction.
Expected % ee 96 - >99%Ru-BINAP systems are renowned for their high enantioselectivity with β-keto esters.[4][5]
Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Charge Reactor with Ru-BINAP Catalyst prep2 Add Degassed Solvent (e.g., Methanol) prep1->prep2 prep3 Add Substrate: Methyl 4-methyl-3-oxopentanoate prep2->prep3 react1 Seal Reactor & Purge with H₂ Gas prep3->react1 react2 Pressurize with H₂ (10-100 atm) react1->react2 react3 Heat and Stir (e.g., 50°C, 12-24h) react2->react3 workup1 Cool, Vent, and Concentrate react3->workup1 workup2 Purify via Column Chromatography workup1->workup2 workup3 Analyze Yield and % ee (Chiral HPLC/GC) workup2->workup3

Caption: Asymmetric Hydrogenation Workflow.

Methodology II: Stoichiometric Asymmetric Reduction (Corey-Itsuno Reduction)

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and selective method for reducing prochiral ketones to chiral secondary alcohols.[9][10][11] It utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.

Scientific Principle & Rationale

The key to the CBS reduction is the bifunctional nature of the oxazaborolidine catalyst. The mechanism involves the coordination of the borane reducing agent (e.g., BH₃·THF) to the Lewis basic nitrogen atom of the catalyst.[12] This activates the borane and enhances the Lewis acidity of the catalyst's endocyclic boron atom, which in turn coordinates to the ketone's oxygen. This ternary complex arranges the substrate in a rigid, chair-like six-membered transition state, forcing the hydride to be delivered to the less sterically hindered face of the ketone.[13] The stereochemical outcome is directly controlled by the chirality of the amino alcohol used to prepare the catalyst.

Experimental Protocol: CBS Reduction of Methyl 4-methyl-3-oxopentanoate

This protocol is based on well-established procedures for the CBS reduction of ketones.[11][12]

Materials:

  • Methyl 4-methyl-3-oxopentanoate (1.0 eq)

  • (R)- or (S)-Methyl CBS-oxazaborolidine catalyst (e.g., 1 M in toluene, 0.05 - 0.1 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, ~1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Under an inert atmosphere, add the CBS catalyst solution to a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer. Cool the flask to 0 °C in an ice bath.

  • Borane Addition: Slowly add the BH₃·THF solution to the catalyst via the dropping funnel. Stir for 10-15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve the methyl 4-methyl-3-oxopentanoate in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress using TLC. The reaction is often complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by very slowly and carefully adding methanol dropwise at 0 °C until gas evolution ceases.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the yield and % ee by chiral HPLC or GC.

Data Presentation
ParameterTypical ValueRationale
Catalyst(R)-Me-CBS(R)-catalyst delivers hydride to the Re face, typically yielding the (S)-alcohol for this substrate type.
Catalyst Loading5 - 10 mol%Catalytic amounts are sufficient to direct the stoichiometric reductant.
ReductantBH₃·THFA common and effective borane source for this reaction.[12]
Temperature0 °C to RTLow temperatures are crucial for maximizing enantioselectivity.
SolventTHFAprotic ether solvent is standard for borane-based reductions.
Expected Yield 85 - 95%The reduction is generally high-yielding.
Expected % ee >95%The rigid transition state leads to excellent enantioselectivity.[9]
Mechanism Visualization

G cluster_mech Corey-Itsuno Reduction Mechanism catalyst Chiral Oxazaborolidine (CBS) Catalyst complex Activated Catalyst-Borane Complex catalyst->complex 1. Coordination borane BH₃ (from BH₃·THF) borane->complex transition Chair-like Six-Membered Transition State complex->transition ketone Ketone Substrate (R₁-CO-R₂) ketone->transition 2. Coordination to Ketone product_complex Product-Borinate Ester + Regenerated Catalyst transition->product_complex 3. Face-Selective Hydride Transfer final_product Chiral Alcohol (after workup) product_complex->final_product 4. Hydrolysis

Caption: CBS Reduction Catalytic Cycle.

Methodology III: Enzymatic Kinetic Resolution of Racemic Alcohol

Biocatalysis offers a powerful and environmentally benign approach to accessing enantiopure compounds.[14] Enzymatic kinetic resolution (EKR) is particularly effective for separating enantiomers of a racemic alcohol. It relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer much faster than the other.

Scientific Principle & Rationale

In this strategy, a racemic mixture of (±)-methyl 3-hydroxy-4-methylpentanoate is treated with an enzyme, typically a lipase, in the presence of an acyl donor (e.g., vinyl acetate). The enzyme's chiral active site will preferentially accommodate one enantiomer (e.g., the R-enantiomer), catalyzing its acylation to form the corresponding ester. The other enantiomer (the S-enantiomer) reacts much more slowly or not at all. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-alcohol and the newly formed (R)-ester, both in high enantiomeric purity. The key limitation is that the maximum theoretical yield for a single enantiomer is 50%. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), with higher values indicating better selectivity.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is a general procedure for the EKR of secondary alcohols.[15]

Materials:

  • Racemic (±)-methyl 3-hydroxy-4-methylpentanoate (1.0 eq)

  • Lipase (e.g., Novozym 435 (immobilized Candida antarctica lipase B) or Pseudomonas cepacia lipase (PCL))

  • Acyl donor (e.g., Vinyl acetate, >2.0 eq)

  • Anhydrous organic solvent (e.g., Toluene, THF, or Hexane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • Setup: To a flask, add the racemic methyl 3-hydroxy-4-methylpentanoate and the organic solvent.

  • Enzyme and Acyl Donor Addition: Add the lipase (typically 10-50% by weight of the substrate) and the acyl donor.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the product and the remaining starting material.

  • Stopping the Reaction: Once ~50% conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by another appropriate method.

  • Separation: Concentrate the filtrate. The unreacted alcohol and the formed ester can be separated by silica gel column chromatography.

  • Analysis: Determine the yields of the recovered alcohol and the ester. Analyze the % ee of both fractions using chiral HPLC or GC.

Data Presentation
ParameterTypical ValueRationale
EnzymeNovozym 435 (CALB)A highly robust and versatile immobilized lipase known for resolving a wide range of alcohols.
Acyl DonorVinyl AcetateThe vinyl alcohol byproduct tautomerizes to acetaldehyde, making the acylation effectively irreversible.
SolventToluene or HexaneNon-polar organic solvents are generally preferred for lipase activity.
Temperature30 - 45 °CA moderate temperature to ensure good enzyme activity without causing denaturation.
Target Conversion~50%The optimal point for achieving high ee for both the substrate and product.
Expected Yield <50% (for each enantiomer)The theoretical maximum yield is 50% for each component.
Expected % ee >95% (at 50% conv.)Highly dependent on the enzyme's E-value, which can be >200 for favorable substrates.
Workflow Visualization

G cluster_products Products at ~50% Conversion racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol reagents + Lipase + Acyl Donor racemate->reagents product1 (R)-Ester (High ee) reagents->product1 Fast Reaction product2 (S)-Alcohol (High ee, Unreacted) reagents->product2 Slow/No Reaction

Caption: Principle of Enzymatic Kinetic Resolution.

Conclusion and Method Comparison

The asymmetric synthesis of methyl 3-hydroxy-4-methylpentanoate enantiomers can be successfully achieved through several robust methodologies. The optimal choice depends on the specific requirements of the project, including scale, cost, available equipment, and desired enantiopurity.

FeatureAsymmetric HydrogenationCBS ReductionEnzymatic Kinetic Resolution
Principle Catalytic ReductionStoichiometric ReductionBiocatalytic Resolution
Reagent H₂ gas, Chiral CatalystBorane, Chiral CatalystRacemic Alcohol, Enzyme
Atom Economy ExcellentModeratePoor (max 50% yield)
Selectivity (% ee) Excellent (>96%)Excellent (>95%)Excellent (>95%)
Scalability Excellent (Industrial use)GoodGood (Industrial use)
Key Equipment High-pressure reactorStandard glasswareStandard glassware, Incubator
Primary Advantage High efficiency & atom economyHigh reliability & predictabilityMild conditions, "green"
Primary Limitation High-pressure equipmentStoichiometric wasteMax 50% theoretical yield

For large-scale, atom-economical synthesis, catalytic asymmetric hydrogenation is often the method of choice. For high reliability and predictability on a lab scale without the need for high-pressure apparatus, the Corey-Itsuno reduction is an outstanding option. Finally, when mild, environmentally friendly conditions are paramount and a 50% yield is acceptable, enzymatic kinetic resolution provides an elegant biological solution.

References

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available at: [Link]

  • Grokipedia. Corey-Itsuno reduction. Available at: [Link]

  • ACS Publications. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Available at: [Link]

  • Noyori, R., Ohkuma, T., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society.
  • Wikipedia. Asymmetric hydrogenation. Available at: [Link]

  • NROChemistry. Noyori Hydrogenation. Available at: [Link]

  • SynArchive. Itsuno-Corey Reduction. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available at: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • University of Hyderabad. CHIRAL AUXILIARY MEDIATED ASYMMETRIC SYNTHESIS OF «-AND £-HYDROXY ACIDS. Available at: [Link]

  • Goldup, S. M., et al. (2019). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. Nature Communications. Available at: [Link]

  • ResearchGate. Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. Available at: [Link]

  • Ghosal, M., & Shaw, A. K. (2001). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters. Available at: [Link]

  • Rodrigues, R. C., et al. (2019). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Catalysts. Available at: [Link]

  • MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Available at: [Link]

  • PubChem. Methyl 4-methyl-3-oxopentanoate. Available at: [Link]

  • ResearchGate. Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes. Available at: [Link]

Sources

Application Notes and Protocols: Enzymatic Synthesis of Chiral Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Chiral β-hydroxy esters are pivotal building blocks in the pharmaceutical industry, crucial for the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs).[1] Methyl 3-hydroxy-4-methylpentanoate, with its two stereocenters, is a valuable precursor for various therapeutic agents. Traditional chemical methods for obtaining single enantiomers of this compound often involve stoichiometric chiral reagents or harsh reaction conditions. Biocatalysis, particularly using lipases for kinetic resolution, presents a highly efficient, selective, and sustainable alternative.[2][3] This guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic methyl 3-hydroxy-4-methylpentanoate using Candida antarctica lipase B (CAL-B), a robust and widely used biocatalyst.[4] We detail the reaction setup, optimization parameters, and the essential analytical methods required to validate the stereochemical outcome of the synthesis.

Introduction: The Imperative for Chirality in Drug Development

Chirality is a fundamental property in pharmacology, as the stereoisomers (enantiomers) of a drug can exhibit vastly different pharmacodynamic and pharmacokinetic profiles.[5][6] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even toxic (the distomer).[5] Consequently, regulatory bodies increasingly favor the development of single-enantiomer drugs to enhance safety and efficacy.[6] This has driven significant demand for efficient methods to produce enantiomerically pure chiral building blocks.[7][8]

Enzymatic synthesis stands out as a powerful tool in this context. Enzymes operate under mild conditions, exhibit remarkable chemo-, regio-, and stereoselectivity, and are environmentally benign catalysts.[1][9] For the synthesis of chiral alcohols and esters, lipase-catalyzed kinetic resolution is a particularly mature and reliable technology.[10][11][12] This method exploits the ability of a lipase to selectively catalyze the acylation of one enantiomer from a racemic mixture, allowing for the separation of both the acylated product and the unreacted enantiomer in high enantiomeric purity.[13]

This application note focuses on the kinetic resolution of (±)-methyl 3-hydroxy-4-methylpentanoate via transesterification, catalyzed by the immobilized form of Candida antarctica lipase B (Novozym® 435).

Principle and Mechanism of Lipase-Catalyzed Kinetic Resolution

The Concept of Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent. In an ideal lipase-catalyzed acylation, the enzyme recognizes one enantiomer of the racemic alcohol (e.g., the R-enantiomer) as a much better substrate than the other. When the reaction is stopped at approximately 50% conversion, the mixture will contain the acylated (R)-enantiomer and the unreacted (S)-enantiomer, both in high enantiomeric excess (ee).[13]

The efficiency of this separation is quantified by the enantioselectivity or E-value, which is a ratio of the specificity constants for the two enantiomers.[14] A high E-value (>100) is indicative of an excellent resolution process.

The Catalytic Mechanism of Lipase

Lipases like CAL-B are serine hydrolases that employ a classic Ser-His-Asp catalytic triad in their active site.[15] The catalytic cycle for transesterification follows a Ping-Pong Bi-Bi mechanism.[14][16]

  • Acyl-Enzyme Formation: The serine hydroxyl group, activated by the histidine-aspartate relay system, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester (vinyl alcohol, which tautomerizes to acetaldehyde) and forming a covalent acyl-enzyme intermediate.[17]

  • Acylation of the Alcohol: The chiral alcohol substrate enters the active site. The histidine residue activates the alcohol's hydroxyl group, which then attacks the carbonyl of the acyl-enzyme intermediate.[15][17] This second tetrahedral intermediate collapses, releasing the newly formed ester product and regenerating the free enzyme for the next catalytic cycle.

The enzyme's chirality and the specific geometry of its active site are responsible for the preferential binding and reaction of one enantiomer of the alcohol over the other.[18]

Caption: Generalized Ping-Pong Bi-Bi mechanism for lipase catalysis.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Methyl 3-hydroxy-4-methylpentanoate

This protocol describes a general procedure for the transesterification of the racemic substrate using immobilized CAL-B. Optimization of solvent, temperature, and acyl donor may be required for specific applications.

Materials and Reagents:

  • (±)-Methyl 3-hydroxy-4-methylpentanoate (Substrate)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acyl Donor: Vinyl acetate (irreversible) or Ethyl acetate (reversible)

  • Solvent: Methyl tert-butyl ether (MTBE), Diisopropyl ether, or Hexane (anhydrous)[19]

  • Molecular Sieves (4 Å, activated)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask or Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

  • Orbital shaker with temperature control

  • Rotary evaporator

  • Chromatography columns

  • Analytical balance

Procedure:

  • Reaction Setup: To a 100 mL Erlenmeyer flask, add (±)-methyl 3-hydroxy-4-methylpentanoate (e.g., 1.0 g, 6.84 mmol) and 50 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add the acyl donor. For vinyl acetate, use 1.1 equivalents (0.63 g, 7.52 mmol). Using an irreversible acyl donor like vinyl acetate prevents the reverse reaction and drives the equilibrium forward.[19]

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435 (typically 10-20% by weight of the substrate, e.g., 100-200 mg). The use of an immobilized enzyme simplifies catalyst removal post-reaction.[20]

  • Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature (e.g., 30-40 °C).

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the remaining substrate and the formed product.

  • Reaction Quench and Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude mixture of unreacted alcohol and acylated product.

  • Purification: Separate the unreacted methyl 3-hydroxy-4-methylpentanoate from the acylated product (methyl 3-acetoxy-4-methylpentanoate) using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.

G sub Racemic Substrate (±)-Alcohol reaction Incubation (Shaker, 30-40°C) Monitor to ~50% Conversion sub->reaction reagents Immobilized Lipase + Acyl Donor + Organic Solvent reagents->reaction filtration Filtration (Remove & Recover Enzyme) reaction->filtration workup Aqueous Workup (Wash & Dry) filtration->workup purification Column Chromatography workup->purification prod1 Enantioenriched (S)-Alcohol purification->prod1 prod2 Enantioenriched (R)-Acetate purification->prod2

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Accurate determination of ee is critical to validate the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.[6][21]

Materials and Reagents:

  • Samples of the purified unreacted alcohol and the acylated product.

  • HPLC-grade solvents (e.g., Hexane, Isopropanol).

Equipment:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

Procedure:

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the purified alcohol and acetate fractions in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 98:2 (v/v) Hexane/Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Temperature: 25 °C.

    • Note: These conditions are a starting point and must be optimized for the specific substrate.

  • Analysis: Inject a sample of the starting racemic material to identify the retention times of both enantiomers. Subsequently, inject the purified alcohol and acetate fractions.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram.

    • ee (%) = [ (A1 - A2) / (A1 + A2) ] * 100

    • Where A1 is the area of the major enantiomer peak and A2 is the area of the minor enantiomer peak.

Data Presentation and Expected Results

The success of the resolution is determined by conversion, product yield, and the enantiomeric excess of the products. The following table provides a template for presenting typical results for a successful resolution (E > 100).

ParameterValueNotes
Substrate Loading 20 g/LCan be optimized for process intensity.
Enzyme Loading 2 g/LNovozym® 435
Acyl Donor Vinyl Acetate1.1 equivalents
Solvent MTBEAnhydrous
Temperature 40 °C
Reaction Time 8 hoursTime to reach ~50% conversion.
Conversion 51%Determined by GC analysis.
Yield of (S)-Alcohol 48% (~98% of theoretical)After chromatographic separation.
ee of (S)-Alcohol >99%Determined by chiral HPLC.
Yield of (R)-Acetate 49% (~96% of theoretical)After chromatographic separation.
ee of (R)-Acetate 98%Determined by chiral HPLC.
Calculated E-value >150Calculated from conversion and ee values.

Note: The data presented are representative values based on typical lipase-catalyzed resolutions of secondary alcohols and serve as a target for optimization.[10][22]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme; Presence of water or inhibitors; Incorrect temperature.Use fresh or properly stored enzyme; Ensure anhydrous solvent and reagents; Optimize reaction temperature.
Slow Reaction Rate Insufficient enzyme loading; Poor choice of solvent or acyl donor.Increase enzyme concentration; Screen different solvents and acyl donors (e.g., isopropenyl acetate).
Low Enantioselectivity (ee) Reaction proceeded far beyond 50% conversion; Sub-optimal temperature; Enzyme is not selective for the substrate.Carefully monitor conversion and stop at 48-52%; Lower the reaction temperature[10]; Screen other lipases (e.g., from Pseudomonas cepacia).[19]
Poor Separation of Products Inappropriate chromatography conditions.Optimize the mobile phase polarity and try different silica gel grades or column sizes.

Conclusion

The enzymatic kinetic resolution of (±)-methyl 3-hydroxy-4-methylpentanoate using immobilized Candida antarctica lipase B is a robust, scalable, and highly selective method for producing both enantiomers of this valuable chiral building block. The mild reaction conditions, simple workup, and reusability of the biocatalyst make this an attractive strategy for applications in pharmaceutical and fine chemical synthesis. The protocols provided herein offer a solid foundation for researchers to successfully implement and optimize this powerful biocatalytic transformation.

References

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  • Title: Applying Enzymatic Synthesis for Chiral Molecules Source: Pharma's Almanac URL: [Link]

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  • Title: Stereochemistry: Kinetic Resolution Source: YouTube URL: [Link]

  • Title: Enzymatic Synthesis of Chiral Intermediates for Drug Development Source: Semantic Scholar URL: [Link]

  • Title: Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance Source: PubMed Central - NIH URL: [Link]

  • Title: Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane Source: PubMed Central - NIH URL: [Link]

  • Title: [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] Source: PubMed URL: [Link]

  • Title: The Power of Chiral Building Blocks in Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The Use of an Altered Specificity Engineered Enzyme for Asymmetric Synthesis: Enantioselective Reduction of 4-Methyl-2-oxopent-3-enoic Acid Source: ResearchGate URL: [Link]

  • Title: Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation Source: ChemRxiv URL: [Link]

  • Title: Chiral aliphatic hydroxy compounds in nature: A review of biological functions and practical applications Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: MDPI URL: [Link]

  • Title: (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one Source: Organic Syntheses Procedure URL: [Link]

  • Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: PubMed Central - NIH URL: [Link]

  • Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples Source: MDPI URL: [Link]

  • Title: The Role of Chirality in Drug Design and Delivery: A Comprehensive Review Source: Asian Pharma Press URL: [Link]

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Application Note: Synthesis of Methyl 3-hydroxy-4-methylpentanoate via Directed Aldol Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of Methyl 3-hydroxy-4-methylpentanoate, a valuable β-hydroxy ester intermediate. The described methodology utilizes a directed aldol reaction between the lithium enolate of methyl acetate and isobutyraldehyde. We detail a robust, step-by-step protocol suitable for laboratory-scale synthesis, including the in-situ preparation of the lithium diisopropylamide (LDA) base, controlled enolate formation, electrophilic addition, and product purification. This guide emphasizes the mechanistic rationale behind critical process parameters to ensure high yield and purity, targeting researchers, chemists, and professionals in pharmaceutical and chemical development.

Introduction

β-hydroxy esters are pivotal structural motifs in a vast array of biologically active molecules and are versatile precursors in organic synthesis. Methyl 3-hydroxy-4-methylpentanoate, in particular, serves as a key building block for complex natural products and pharmaceutical agents. The aldol reaction stands as one of the most powerful and fundamental carbon-carbon bond-forming reactions in a chemist's toolkit.[1][2]

However, traditional base-catalyzed mixed aldol reactions, involving two different carbonyl partners, often result in a complex mixture of products due to competing self-condensation and cross-reaction pathways.[3][4] To overcome this challenge, the directed aldol reaction provides a highly selective and efficient strategy.[5] This method involves the pre-formation of a specific enolate under kinetic control, which then reacts with an added electrophile.[1][3]

This application note focuses on a directed aldol approach using lithium diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base, to cleanly generate the lithium enolate of methyl acetate.[1][6] The subsequent reaction with isobutyraldehyde at cryogenic temperatures affords the target β-hydroxy ester with high selectivity, minimizing side-product formation.[3]

Mechanistic Rationale and Strategy

The success of this synthesis hinges on the precise and sequential formation of the desired reactive intermediate. The overall transformation is a four-step process.[3]

  • LDA Formation: Diisopropylamine is deprotonated by n-butyllithium to form LDA. This is typically done in situ just before use.

  • Enolate Generation: LDA selectively deprotonates the α-carbon of methyl acetate. This step is performed at -78 °C to ensure rapid and irreversible formation of the kinetic lithium enolate.[1][3] The bulky nature of LDA prevents it from acting as a nucleophile, and the low temperature suppresses unwanted side reactions and enolate decomposition.[1]

  • Aldol Addition: The pre-formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde.[3] Maintaining a low temperature is critical to prevent enolate equilibration and potential self-condensation of the aldehyde.

  • Aqueous Workup: The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride, to protonate the lithium alkoxide intermediate, yielding the final β-hydroxy ester product.[3]

This directed, sequential approach ensures that only one species acts as the enolate and one as the electrophile, thereby maximizing the yield of the desired crossed-aldol product.[3][4]

Experimental Protocol

This protocol describes the synthesis on a 20 mmol scale. All operations should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).

Reagents and Materials
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)Eq.Notes
DiisopropylamineC₆H₁₅N101.193.08 mL22.01.1Freshly distilled from CaH₂
n-ButyllithiumC₄H₉Li64.068.8 mL22.01.12.5 M solution in hexanes
Tetrahydrofuran (THF)C₄H₈O72.1180 mL--Anhydrous, inhibitor-free
Methyl AcetateC₃H₆O₂74.081.62 mL20.01.0Freshly distilled
IsobutyraldehydeC₄H₈O72.111.83 mL20.01.0Freshly distilled
Sat. aq. NH₄ClNH₄Cl53.4950 mL--Quenching solution
Diethyl EtherC₄H₁₀O74.12~200 mL--For extraction
Anhydrous MgSO₄MgSO₄120.37As needed--Drying agent
Step-by-Step Procedure
  • LDA Preparation:

    • To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (40 mL) and freshly distilled diisopropylamine (3.08 mL, 22.0 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting colorless to pale yellow LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • In a separate flask, prepare a solution of freshly distilled methyl acetate (1.62 mL, 20.0 mmol) in anhydrous THF (20 mL).

    • Add the methyl acetate solution dropwise to the LDA solution at -78 °C over 15 minutes.

    • Stir the reaction mixture at -78 °C for an additional 45 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • Prepare a solution of freshly distilled isobutyraldehyde (1.83 mL, 20.0 mmol) in anhydrous THF (20 mL).

    • Add the isobutyraldehyde solution dropwise to the enolate mixture at -78 °C over 20 minutes. A procedural example from Organic Syntheses for a similar reaction highlights the importance of maintaining very low temperatures during the aldehyde addition to maximize selectivity.[7]

    • Stir the reaction for an additional 2 hours at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching and Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

    • Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

  • Purification and Characterization:

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., 10% to 30% ethyl acetate in hexanes).

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield Methyl 3-hydroxy-4-methylpentanoate as a colorless oil.

    • Confirm the structure and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Process Workflow and Visualization

The following diagram provides a high-level overview of the entire synthetic workflow, from setup to final product characterization.

Synthesis_Workflow cluster_setup Preparation cluster_reaction Reaction Sequence cluster_workup Purification & Analysis A Dry Glassware & Establish Inert Atmosphere B Prepare Reagent Solutions (Anhydrous THF) A->B C Cool Reactor to -78 °C B->C Charge Reactor D Prepare LDA in situ C->D E Form Methyl Acetate Enolate D->E F Add Isobutyraldehyde E->F G Quench Reaction (aq. NH4Cl) F->G Stir for 2h H Aqueous Workup & Extraction G->H Warm to RT I Dry & Concentrate H->I J Flash Column Chromatography I->J K Characterize Pure Product (NMR, IR, MS) J->K

Caption: Directed Aldol Synthesis Workflow.

Troubleshooting and Field Insights

  • Low Yield:

    • Cause: Inactive n-butyllithium. Solution: Titrate the n-BuLi solution prior to use to determine its exact molarity.

    • Cause: Wet solvent or reagents. Solution: Ensure all solvents (especially THF) are rigorously dried and reagents are freshly distilled. Moisture will quench the LDA and the enolate.

    • Cause: Temperature fluctuations. Solution: Maintain a consistent internal temperature of -78 °C. Adding reagents too quickly can cause localized warming and side reactions.

  • Formation of Side Products:

    • Cause: Aldehyde self-condensation. Solution: Ensure the aldehyde is added slowly to the pre-formed enolate solution so that the enolate is always in excess relative to the aldehyde.

    • Cause: Enolate equilibration. Solution: Do not allow the reaction mixture to warm above -70 °C before quenching.

  • Purification Issues:

    • Cause: Close-running impurities on TLC. Solution: Use a high-quality silica gel and a shallow solvent gradient during column chromatography for better separation.

Conclusion

The directed aldol reaction using LDA is a highly effective and reliable method for the synthesis of Methyl 3-hydroxy-4-methylpentanoate. By carefully controlling the reaction stoichiometry, temperature, and order of addition, this protocol provides a clean and high-yielding route to a valuable synthetic intermediate. The principles and techniques outlined in this note are broadly applicable to a wide range of crossed aldol reactions, making them a cornerstone of modern organic synthesis.

References

  • OrgoSolver. (n.d.). Directed Aldol with LDA: Crossed Aldol Reactions via Kinetic Enolate Control. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. Retrieved from [Link]

  • The Organic Chemist. (2021, March 15). Aldol Reaction Mechanism With LDA. YouTube. Retrieved from [Link]

  • Braun, M., et al. (1995). STEREOSELECTIVE ALDOL REACTION OF DOUBLY DEPROTONATED (R)-(+)-2-HYDROXY-1,2,2-TRIPHENYLETHYL ACETATE (HYTRA): (R)-3-HYDROXY-4-METHYLPENTANOIC ACID. Organic Syntheses, 72, 38. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Directed Aldol Reaction. In Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Crossed Aldol Reaction Using Strong Bases. Retrieved from [Link]

  • Scribd. (n.d.). Advanced Organic Synthesis Techniques. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.4 Using Aldol Reactions in Synthesis. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.8: Enolates, Aldol Condensation, Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Mixed (crossed) aldol condensation using a lithium enolate. Retrieved from [Link]

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Application Notes and Protocols: Selective Reduction of Methyl 4-Methyl-3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the selective reduction of the β-keto ester, methyl 4-methyl-3-oxopentanoate, to its corresponding β-hydroxy ester, Methyl 3-hydroxy-4-methylpentanoate. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates, where the resulting hydroxyl group often serves as a key handle for further molecular elaboration. We will delve into the core chemical principles governing this selective reduction, provide a detailed, validated protocol using sodium borohydride for a reliable and scalable synthesis, and discuss advanced methods for achieving stereocontrol. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important chemical conversion.

Introduction: The Significance of β-Hydroxy Esters

β-hydroxy esters are invaluable chiral building blocks in the landscape of organic synthesis. The 1,3-hydroxy-ester motif is a prevalent feature in numerous biologically active molecules, including antibiotics, cholesterol-lowering drugs, and other complex natural products.[1] The starting material, methyl 4-methyl-3-oxopentanoate, is a prochiral β-keto ester that serves as an ideal substrate for generating the valuable Methyl 3-hydroxy-4-methylpentanoate.[2][3] The central challenge and opportunity in this synthesis lie in the selective reduction of the ketone functionality while preserving the ester group, and potentially controlling the stereochemistry at the newly formed chiral center on the third carbon (C3).

Core Principles: Achieving Chemoselective Reduction

The primary objective is the chemoselective reduction of a ketone in the presence of an ester. This requires a reducing agent that exhibits significantly different reactivity towards these two carbonyl groups.

  • Reagent Selection Causality: Ketones are generally more electrophilic and less sterically hindered than esters, making them more susceptible to nucleophilic attack by hydride reagents.

    • Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation. NaBH₄ is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[4][5] Its reaction with esters is typically very slow, allowing for the selective reduction of the ketone.[4] It is also operationally simple and safe to handle under standard laboratory conditions.

    • Lithium Aluminium Hydride (LiAlH₄): In contrast, LiAlH₄ is a much more powerful reducing agent. It would rapidly reduce both the ketone and the ester, leading to the formation of a diol, which is not the desired product. Therefore, LiAlH₄ is unsuitable for this selective transformation.

  • Stereochemical Considerations: The reduction of the prochiral ketone at C3 creates a new stereocenter. Standard reduction with an achiral reagent like sodium borohydride will result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of Methyl 3-hydroxy-4-methylpentanoate. For applications requiring enantiomerically pure compounds, more advanced stereoselective methods are necessary. These include:

    • Biocatalytic Reduction: Enzymes such as ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) can reduce ketones with exceptionally high enantioselectivity.[6][7][8][9]

    • Asymmetric Hydrogenation: Chiral metal catalysts, such as those based on Ruthenium-BINAP systems, are highly effective for the enantioselective hydrogenation of β-keto esters.[2]

This guide will first detail the straightforward racemic synthesis using NaBH₄, followed by a discussion of these advanced stereoselective strategies.

Experimental Protocol: Racemic Synthesis of Methyl 3-hydroxy-4-methylpentanoate via Sodium Borohydride Reduction

This protocol describes a reliable method for the selective reduction of methyl 4-methyl-3-oxopentanoate on a laboratory scale.

3.1. Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )Molar Eq.Typical Amount (for 10 mmol scale)
Methyl 4-methyl-3-oxopentanoateC₇H₁₂O₃144.171.01.44 g
Sodium Borohydride (NaBH₄)NaBH₄37.830.5 - 1.0189 - 378 mg
Methanol (MeOH)CH₄O32.04-50 mL
Saturated Ammonium Chloride (NH₄Cl)NH₄Cl53.49-20 mL
Diethyl Ether (Et₂O) or Ethyl AcetateC₄H₁₀O74.12-3 x 30 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~2 g
Silica Gel (for chromatography)SiO₂60.08-As needed
3.2. Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-methyl-3-oxopentanoate (1.44 g, 10.0 mmol) in methanol (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to moderate the reaction rate and prevent potential side reactions.

  • Reagent Addition: Slowly add sodium borohydride (0.2 g, ~5.3 mmol, 0.5 eq) to the stirred solution in small portions over 15 minutes. Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.

    • TLC System: Use silica gel plates with an eluent such as 3:1 Hexane:Ethyl Acetate.

    • Visualization: Visualize the spots using a potassium permanganate stain. The starting material (β-keto ester) will have a higher Rf value than the more polar product (β-hydroxy ester).

  • Reaction Quench: Once TLC indicates the complete consumption of the starting material (typically 1-2 hours), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). This step neutralizes any remaining hydride and hydrolyzes the borate-ester intermediates.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a colorless or pale yellow oil.

3.3. Purification

The crude Methyl 3-hydroxy-4-methylpentanoate can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.

  • Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.

  • Final Product: Remove the solvent from the pure fractions under reduced pressure to obtain the purified Methyl 3-hydroxy-4-methylpentanoate. A typical yield after purification is in the range of 85-95%.

Visualization of Workflow and Chemistry
4.1. Reaction Scheme

reaction_scheme start Methyl 4-methyl-3-oxopentanoate end Methyl 3-hydroxy-4-methylpentanoate (Racemic) start->end 1. NaBH₄, MeOH, 0 °C 2. Aqueous Workup

Caption: Chemical reduction of the keto ester to a hydroxy ester.

4.2. Experimental Workflow

workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation dissolve Dissolve Keto Ester in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Sat. NH₄Cl monitor->quench rotovap Remove Methanol quench->rotovap extract Extract with Et₂O rotovap->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify

Caption: Step-by-step experimental workflow diagram.

Concluding Remarks and Future Directions

The protocol described provides a robust and efficient method for the synthesis of racemic Methyl 3-hydroxy-4-methylpentanoate. The chemoselectivity of sodium borohydride makes it an ideal reagent for this purpose in a standard laboratory setting.[1][4][10] For research and development in fields where chirality is critical, exploring stereoselective methods is a logical next step. Biocatalysis with ketoreductases offers an environmentally friendly and highly specific route to access single enantiomers of the product, which are often required for the synthesis of active pharmaceutical ingredients.[6][7][9]

References
  • Brainly.com. (2023-09-17). Convert methyl 4-oxopentanoate to methyl 4-hydroxypentanoate. Retrieved from [Link]

  • Common Organic Chemistry. Sodium Borohydride. Retrieved from [Link]

  • Google Patents. (CN101700994A). Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • PubChem. 4-Methyl-3-oxopentanoate | C6H9O3- | CID 22019185. Retrieved from [Link]

  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Retrieved from [Link]

  • Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • PubChem. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969. Retrieved from [Link]

  • PubChem. Ethyl 3-hydroxy-4-methylpentanoate | C8H16O3 | CID 551507. Retrieved from [Link]

  • Chadha, A., & Padhi, S. K. (2003). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Synlett, 2003(05), 639–642. Retrieved from [Link]

  • Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed, 21(11), 841-7. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019-06-23). Reduction of ester in presence of ketone group. Retrieved from [Link]

  • Fantin, G., et al. (2020). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Organic & Biomolecular Chemistry, 18(3), 468-475. Retrieved from [Link]

  • Sci-Hub. Sodium Borohydride Reductionand Selective Transesterification of β-Keto Esters in aOne-pot Reaction under Mild Conditions. Retrieved from [Link]

  • Mo, J., et al. (2010). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 12(12), 2167-2170. Retrieved from [Link]

  • Rios-Lombardía, N., et al. (2021). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 26(11), 3328. Retrieved from [Link]

  • ResearchGate. Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions | Request PDF. Retrieved from [Link]

  • ResearchGate. Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast | Request PDF. Retrieved from [Link]

  • Andrew G Myers Research Group. Chem 115. Retrieved from [Link]

  • ChemSynthesis. ethyl 3-hydroxy-4-methylpentanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2011-08-12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017-04-13). How can I selective reduce a ketone in the presence of an acid and alkyne?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012-05-31). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Retrieved from [Link]

  • ResearchGate. Synthesis of 4‐hydroxy‐3‐methyl‐2‐oxopentanoic acid (4 e) with various.... Retrieved from [Link]

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  • ResearchGate. (PDF) Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Retrieved from [Link]

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Application Note: High-Purity Isolation of Methyl 3-hydroxy-4-methylpentanoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-hydroxy-4-methylpentanoate is a chiral building block of significant interest in the synthesis of various pharmaceutical agents and natural products. The stereochemistry at the hydroxyl-bearing carbon is often crucial for the biological activity of the final molecule. Therefore, obtaining this intermediate in high purity, free from starting materials, by-products, and other impurities, is a critical step in the synthetic workflow. This application note provides a detailed protocol for the efficient purification of methyl 3-hydroxy-4-methylpentanoate using automated flash column chromatography, a technique that offers superior separation and reproducibility over manual methods.

The inherent polarity of the hydroxyl group and the ester functionality in methyl 3-hydroxy-4-methylpentanoate necessitates a carefully optimized chromatographic system. The selection of an appropriate stationary phase and a well-defined mobile phase gradient is paramount to achieving baseline separation from common impurities, which may include unreacted starting materials or by-products from preceding synthetic steps. This guide will walk researchers through the logical progression of method development, from initial thin-layer chromatography (TLC) screening to the final preparative-scale purification.

Causality of Experimental Choices

The protocol outlined herein is based on the fundamental principles of normal-phase chromatography, where a polar stationary phase (silica gel) is employed to separate compounds of varying polarity.[1] The choice of silica gel as the stationary phase is dictated by its versatility and its strong interaction with polar functional groups, such as the hydroxyl group in the target compound.[1] The mobile phase, a mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate), is designed to modulate the elution of the compounds from the column.[2] By gradually increasing the proportion of the polar solvent, we can selectively elute compounds based on their increasing polarity.[3] This gradient elution strategy is particularly effective for separating mixtures with a wide range of polarities.

Part 1: Pre-Purification Analysis and Method Development via Thin-Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase composition for the separation of methyl 3-hydroxy-4-methylpentanoate from impurities.

Rationale: TLC is a rapid and cost-effective technique for scouting appropriate solvent systems for column chromatography.[3] The goal is to identify a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, ensuring good separation from other components in the crude mixture.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a minimal volume (approx. 1 mL) of a volatile solvent like dichloromethane or ethyl acetate.[5]

  • TLC Plate Spotting: Using a capillary tube, spot the prepared sample onto a silica gel TLC plate.

  • Solvent Systems: Prepare a series of developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexanes:ethyl acetate).

  • Development: Place the spotted TLC plate into a developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization: After development, remove the plate and visualize the separated spots. As methyl 3-hydroxy-4-methylpentanoate lacks a strong UV chromophore, visualization will require staining. A p-anisaldehyde stain followed by gentle heating is effective for detecting hydroxylated compounds.[6]

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Optimization: The ideal solvent system will show the target compound with an Rƒ value between 0.2 and 0.4, with clear separation from any impurities.[4]

Data Presentation:

Hexanes:Ethyl Acetate RatioRƒ of Methyl 3-hydroxy-4-methylpentanoateRƒ of Major Impurity 1Rƒ of Major Impurity 2Observations
9:1~0.1~0.05~0.2Poor separation, low Rƒ
8:2 ~0.3 ~0.1 ~0.5 Good separation
7:3~0.5~0.2~0.7Rƒ too high, potential for co-elution
1:1~0.8~0.6~0.9Very high Rƒ, poor separation

Table 1: Representative TLC data for optimizing the mobile phase composition.

Part 2: Preparative Purification by Automated Flash Column Chromatography

Objective: To isolate methyl 3-hydroxy-4-methylpentanoate in high purity from the crude reaction mixture.

Rationale: Automated flash chromatography provides a more efficient and reproducible purification compared to traditional gravity columns. The use of a pre-packed silica gel column and a programmable gradient solvent delivery system ensures consistent results and higher resolution.

Experimental Protocol:

  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column (e.g., 40-63 µm particle size). The column size will depend on the amount of crude material to be purified. A general rule of thumb is to use a column with a silica gel weight of 20-50 times the weight of the crude sample.[1]

    • Equilibrate the column with the initial mobile phase composition (e.g., 95:5 hexanes:ethyl acetate) until a stable baseline is achieved on the detector (if applicable).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded onto the top of the column. This technique often leads to better separation by preventing band broadening.

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase or a slightly stronger solvent. Inject the solution directly onto the column.[7]

  • Chromatographic Run:

    • Begin the elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Program a linear gradient to increase the polarity of the mobile phase over time. Based on the TLC data, a gradient from 5% to 30% ethyl acetate in hexanes over a set number of column volumes is a good starting point.

    • Monitor the elution of compounds using a UV detector (if any components are UV active) or by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume throughout the run.

    • Analyze the collected fractions by TLC using the optimized solvent system from Part 1 to identify the fractions containing the pure product.

  • Post-Purification:

    • Combine the pure fractions containing methyl 3-hydroxy-4-methylpentanoate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

    • Determine the purity of the final product by analytical techniques such as GC-MS or NMR spectroscopy.

Mandatory Visualization:

PurificationWorkflow cluster_prep Preparation & Method Development cluster_purification Automated Flash Chromatography cluster_post Post-Purification & Analysis TLC_analysis TLC Analysis of Crude Mixture Solvent_optimization Optimize Mobile Phase (Hexanes:EtOAc) TLC_analysis->Solvent_optimization Target Rf ~0.3 Column_prep Column Equilibration Solvent_optimization->Column_prep Optimized Conditions Sample_loading Sample Loading (Dry or Wet) Column_prep->Sample_loading Gradient_elution Gradient Elution Sample_loading->Gradient_elution Fraction_collection Fraction Collection Gradient_elution->Fraction_collection Fraction_analysis TLC Analysis of Fractions Fraction_collection->Fraction_analysis Pooling Pool Pure Fractions Fraction_analysis->Pooling Solvent_removal Solvent Removal Pooling->Solvent_removal Purity_analysis Purity & Identity Confirmation (GC-MS, NMR) Solvent_removal->Purity_analysis

Caption: Workflow for the purification of methyl 3-hydroxy-4-methylpentanoate.

Part 3: Considerations for Chiral Separation

While this application note focuses on achiral purification, it is important to note that methyl 3-hydroxy-4-methylpentanoate possesses a chiral center. If the synthesis yields a racemic or diastereomeric mixture and the separation of enantiomers or diastereomers is required, specialized chiral chromatography techniques would be necessary.[8] This typically involves the use of a chiral stationary phase (CSP) in either HPLC or SFC (Supercritical Fluid Chromatography). The development of such methods is a distinct and more complex process that would require screening of various chiral columns and mobile phases.[8]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The initial TLC analysis provides a predictive model for the column chromatography separation. The subsequent TLC analysis of the collected fractions serves as a direct validation of the purification's success. Finally, the purity assessment of the pooled fractions by independent analytical methods like GC-MS and NMR provides the ultimate confirmation of the procedure's efficacy.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography. Retrieved from

  • Schurig, V. (1997). Chiral Separation Principles. Journal of Chromatography A, 792(1-2), 1-20.

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from

  • LCGC. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from

  • de Roo, G., Kellerhals, M. B., Ren, Q., Witholt, B., & Kessler, B. (2002). Production of Chiral R-3-hydroxyalkanoic Acids and R-3-hydroxyalkanoic Acid Methylesters via Hydrolytic Degradation of Polyhydroxyalkanoate Synthesized by Pseudomonads. Biotechnology and Bioengineering, 77(6), 717–722.

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from

  • Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Elsevier.

  • Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64.

  • Seebach, D., & Wasmuth, D. (1981). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses, 60, 45.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from

  • ResearchGate. (n.d.). Solvent systems used as mobile phase for column chromatography. Retrieved from

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).

  • University of Leicester. (n.d.). How to run column chromatography. Retrieved from

  • Macherey-Nagel. (n.d.). Basic principles of TLC. Retrieved from

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methylpentanal. PubChem. Retrieved from

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • École Polytechnique Fédérale de Lausanne. (n.d.). TLC Visualization Reagents. Retrieved from

  • ResearchGate. (2020). Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction?. Retrieved from

  • ChemSynthesis. (2025). ethyl 3-hydroxy-4-methylpentanoate. Retrieved from

  • ChemScene. (n.d.). Ethyl 3-hydroxy-4-methylpentanoate. Retrieved from

  • Li, Y., et al. (2015). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Molecules, 20(6), 10427-10434.

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methylpentanoic acid. PubChem. Retrieved from

Sources

Application Note: High-Performance Liquid Chromatography Protocol for the Chiral Separation of Methyl 3-hydroxy-4-methylpentanoate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the enantioselective separation of Methyl 3-hydroxy-4-methylpentanoate using High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and peak shape. This guide is intended for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity for this and structurally related β-hydroxy esters. The causality behind experimental choices, from column selection to mobile phase optimization, is thoroughly explained to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Chiral Separation

Methyl 3-hydroxy-4-methylpentanoate is a chiral β-hydroxy ester, a structural motif prevalent in numerous biologically active molecules and synthetic intermediates. The stereochemistry of the hydroxyl and adjacent methyl groups can profoundly influence the pharmacological, toxicological, and metabolic profiles of compounds. Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance in drug discovery, asymmetric synthesis, and quality control.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its versatility, accuracy, and scalability.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds, including hydroxy acids and their derivatives.[2] These phases, typically composed of amylose or cellulose derivatives coated or immobilized on a silica support, create a complex three-dimensional chiral environment. Enantioselective recognition is achieved through a combination of transient interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.[1]

This protocol provides a validated starting point for the separation of Methyl 3-hydroxy-4-methylpentanoate enantiomers, grounded in the established principles of chiral chromatography on polysaccharide-based CSPs.

Materials and Methodology

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral column is essential. Based on broad selectivity for esters and hydroxy compounds, an amylose-based column is recommended as a primary screening column.

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA) are necessary.

  • Sample: A racemic standard of Methyl 3-hydroxy-4-methylpentanoate.

  • Vials and Filters: Appropriate HPLC vials and syringe filters (0.45 µm) for sample preparation.

Recommended Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation.

ParameterRecommended Condition
Chiral Stationary Phase CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) or equivalent
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase
Rationale for Methodological Choices
  • Chiral Stationary Phase (CSP) Selection: The CHIRALPAK® IA, an immobilized amylose-based CSP, is selected for its proven broad enantioselectivity, particularly for compounds capable of hydrogen bonding and dipole-dipole interactions.[3][4] The immobilized nature of this column provides enhanced robustness and allows for a wider range of solvents to be used if method optimization is required.[3] The carbamate derivatives on the polysaccharide backbone form chiral grooves and cavities where differential interactions with the enantiomers of the analyte can occur.[2]

  • Mobile Phase Composition: A normal phase elution mode using a mixture of n-hexane and an alcohol (isopropanol) is a standard and highly effective approach for polysaccharide-based CSPs.[5]

    • n-Hexane: As the weak, non-polar solvent, it ensures that the analyte has sufficient interaction time with the CSP.

    • Isopropanol (IPA): This polar modifier is crucial for eluting the analyte from the column. The concentration of IPA is a critical parameter for optimizing retention time and resolution. Lower IPA concentrations generally lead to longer retention and potentially better resolution, while higher concentrations shorten the analysis time.

    • Trifluoroacetic Acid (TFA): The addition of a small amount of an acidic modifier like TFA (typically 0.1%) is recommended for acidic or protic analytes.[5] For Methyl 3-hydroxy-4-methylpentanoate, the hydroxyl group can interact with residual silanols on the silica support, leading to peak tailing. TFA helps to suppress these interactions, resulting in improved peak shape and resolution.

  • Detection: Methyl 3-hydroxy-4-methylpentanoate lacks a strong chromophore. Therefore, detection at a low UV wavelength, such as 210 nm, is necessary to achieve adequate sensitivity.

Detailed Experimental Protocol

This section provides a step-by-step guide for performing the chiral separation.

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Hexane/IPA/TFA 90:10:0.1) p3 Equilibrate HPLC System & Column (Flow Rate: 1.0 mL/min) p1->p3 p2 Prepare Sample (1 mg/mL in Mobile Phase) a1 Inject Sample (10 µL) p2->a1 p3->a1 a2 Acquire Data (UV at 210 nm) a1->a2 d1 Integrate Peaks a2->d1 d2 Calculate Resolution (Rs) d1->d2 d3 Determine Enantiomeric Ratio d2->d3

Caption: Workflow for the chiral HPLC separation of Methyl 3-hydroxy-4-methylpentanoate.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of trifluoroacetic acid.

    • Combine the solvents in a suitable solvent reservoir.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic Methyl 3-hydroxy-4-methylpentanoate.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Equilibration:

    • Install the CHIRALPAK® IA column (or equivalent) in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the HPLC pump with the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to flow through the system and column for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Set the UV detector to a wavelength of 210 nm.

    • Inject 10 µL of the prepared sample onto the column.

    • Start the data acquisition and run the analysis for a sufficient time to allow both enantiomeric peaks to elute.

Data Analysis and Interpretation
  • Peak Identification: The two separated peaks in the chromatogram correspond to the two enantiomers of Methyl 3-hydroxy-4-methylpentanoate.

  • Resolution (Rs): The quality of the separation is determined by the resolution factor (Rs). A baseline separation, which is ideal for accurate quantification, is achieved when Rs is greater than or equal to 1.5. The resolution is calculated using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

  • Enantiomeric Excess (% ee): The enantiomeric excess can be calculated from the peak areas (A₁ and A₂) of the two enantiomers:

    • % ee = |(A₁ - A₂) / (A₁ + A₂)| x 100

Optimization and Troubleshooting

While the provided protocol serves as an excellent starting point, minor adjustments may be necessary depending on the specific HPLC system and column used.

  • Poor Resolution: If the resolution is insufficient (Rs < 1.5), consider decreasing the percentage of isopropanol in the mobile phase (e.g., to 95:5:0.1 n-Hexane/IPA/TFA). This will increase retention times but often improves the separation factor.

  • Long Retention Times: If the analysis time is excessively long, the isopropanol content can be gradually increased. Be aware that this may compromise resolution.

  • Peak Tailing: If significant peak tailing is observed, ensure that TFA is present in the mobile phase. The concentration can be slightly adjusted if necessary. Also, confirm that the sample is fully dissolved in the mobile phase.

Conclusion

This application note details a reliable and scientifically-grounded HPLC method for the chiral separation of Methyl 3-hydroxy-4-methylpentanoate enantiomers. By utilizing a polysaccharide-based chiral stationary phase under normal phase conditions, this protocol provides a robust foundation for researchers in pharmaceutical development and synthetic chemistry. The provided explanations for the methodological choices empower users to understand the principles of the separation and to rationally troubleshoot and optimize the method as needed.

References

  • ResearchGate. The separation of three compounds using a CHIRALPAK IC column. Available at: [Link]

  • Chiral Technologies Europe. Method development with CHIRALPAK IA. Available at: [Link]

  • Element Lab Solutions. Daicel Immobilised Polysaccharide Chiral Columns. Available at: [Link]

  • Scientific Research Publishing. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Methyl 3-hydroxy-4-methylpentanoate using Derivatization-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the quantitative analysis of Methyl 3-hydroxy-4-methylpentanoate in organic matrices. Due to the inherent polarity and limited volatility imparted by its hydroxyl group, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis presents significant challenges, including poor peak shape and thermal instability.[1][2] This protocol details a robust silylation derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS) to enhance analyte volatility and thermal stability.[3][4] The subsequent analysis by GC-MS operating in Electron Ionization (EI) mode provides the high sensitivity and specificity required for accurate quantification.[5][6] We outline the complete workflow, from sample preparation via liquid-liquid extraction to detailed instrumental parameters and method validation guidelines.[7][8]

Principle and Scientific Rationale

Methyl 3-hydroxy-4-methylpentanoate is a bifunctional molecule whose analysis is relevant in fields such as flavor and fragrance chemistry and as a synthetic intermediate.[9] The primary analytical challenge lies in the polar hydroxyl (-OH) group, which can lead to intermolecular hydrogen bonding. This results in low volatility and potential thermal degradation in the hot GC inlet, making reproducible quantification difficult.[2]

Derivatization: The Key to Volatility

To overcome these limitations, a derivatization step is essential.[1][2] Silylation is the preferred method, where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[1][3]

  • Reaction: The reagent BSTFA + 1% TMCS is a powerful silylating agent. BSTFA serves as the primary TMS donor, while TMCS acts as a catalyst, enhancing the reagent's donor strength and driving the reaction to completion, even with sterically hindered alcohols.[10] The byproducts of this reaction are highly volatile, minimizing chromatographic interference.[3][4]

GC-MS Analysis: Specificity and Sensitivity

Following derivatization, the resulting TMS-ether of Methyl 3-hydroxy-4-methylpentanoate is significantly more volatile and thermally stable, making it ideal for GC analysis. The gas chromatograph separates the derivatized analyte from other matrix components based on its boiling point and interaction with the stationary phase of the GC column.

The separated compound then enters the mass spectrometer, which operates under high vacuum. Electron Ionization (EI) is employed, where the molecule is bombarded with high-energy electrons (typically 70 eV).[5][6] This "hard" ionization technique causes reproducible fragmentation of the molecule, creating a unique mass spectrum that acts as a chemical "fingerprint" for unambiguous identification.[5][6][11] Quantitative analysis is achieved by integrating the area of a specific, abundant fragment ion and correlating it to a calibration curve.

Experimental Workflow

The complete analytical process follows a structured, multi-step workflow designed to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis & Validation P1 Standard Curve Preparation E1 Liquid-Liquid Extraction (LLE) P1->E1 P2 Sample Matrix Spiking (QC) P2->E1 D1 Silylation with BSTFA + TMCS E1->D1 Organic Extract A1 GC-MS Analysis D1->A1 Derivatized Sample A2 Data Processing A1->A2 A3 Method Validation A2->A3 Quantified Results

Caption: Overall workflow for GC-MS analysis.

Materials and Instrumentation

Category Item Specifications / Supplier
Reagents Methyl 3-hydroxy-4-methylpentanoateCertified Reference Standard, >98% purity
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + TMCS)Silylation Grade (e.g., Sigma-Aldrich, Thermo Scientific)
Ethyl AcetateHPLC or GC Grade, anhydrous
PyridineAnhydrous, <0.1% water
Sodium SulfateAnhydrous, granular
HeliumUltra-high purity (99.999%)
Instrumentation Gas ChromatographAgilent 7890B or equivalent, with split/splitless inlet
Mass SpectrometerAgilent 5977 MSD or equivalent, with EI source
GC ColumnDB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)
Consumables Autosampler Vials2 mL, amber, with PTFE/silicone septa caps
MicropipettesCalibrated set (10 µL to 1000 µL)
Centrifuge Tubes15 mL, glass, with screw caps

Detailed Protocols

4.1. Preparation of Standards and Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 3-hydroxy-4-methylpentanoate reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the primary stock solution with ethyl acetate to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard (IS) Solution (Optional but Recommended): Prepare a 50 µg/mL solution of a suitable internal standard (e.g., Methylundecanoate) in ethyl acetate. The IS should be structurally similar but chromatographically resolved from the analyte.

4.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting the analyte from an aqueous matrix. It should be optimized based on the specific sample type.[12][13]

  • Sample Aliquot: Place 1 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Spiking (for QC/IS): Add the internal standard, if used. For quality control (QC) samples, spike with a known amount of the analyte standard.

  • Extraction: Add 3 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the immiscible phases.[12][14]

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration (If necessary): If low concentrations are expected, the extract can be gently concentrated under a stream of nitrogen. Do not evaporate to complete dryness. Reconstitute in a known volume of ethyl acetate (e.g., 200 µL).

4.3. Derivatization Protocol

Safety Note: Derivatization should be performed in a well-ventilated fume hood. BSTFA is moisture-sensitive and should be handled under dry conditions.[10]

  • Transfer: Transfer 100 µL of the dried sample extract or calibration standard into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 20 µL of anhydrous pyridine (pyridine acts as a solvent and acid scavenger).

  • Reaction: Cap the vial tightly and heat in a heating block or oven at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

Derivatization_Process A 100 µL Sample (in Ethyl Acetate) B Add 100 µL BSTFA + 1% TMCS A->B C Add 20 µL Pyridine B->C D Heat at 70°C for 60 min C->D E Cool to RT & Inject into GC-MS D->E

Caption: Step-by-step silylation derivatization workflow.

4.4. GC-MS Instrumental Parameters

Parameter Setting Rationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace analysis.
Inlet Temp250°CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHeliumInert carrier gas, standard for MS applications.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
Oven ProgramInitial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Provides good separation of analytes from solvent and matrix components.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization for creating reproducible libraries.
Ionization Energy70 eVMaximizes ionization efficiency and yields standard, library-searchable spectra.[15]
Source Temp230°CPrevents condensation of analytes in the source.
Quadrupole Temp150°CEnsures stable ion transmission.
Acquisition ModeScan (m/z 40-450) & SIMScan mode for identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification.
SIM Ions To be determinedSelect characteristic, abundant ions from the TMS-derivative's mass spectrum.

Data Analysis and Method Validation

5.1. Analyte Identification The derivatized Methyl 3-hydroxy-4-methylpentanoate is identified by a combination of its GC retention time and its unique mass spectrum. The addition of a trimethylsilyl group (mass = 73 Da) to the parent molecule (mass = 146.18 g/mol ) will result in a derivatized molecular weight of approximately 218 g/mol . The mass spectrum should be compared against a standard injection or a reference library if available.

5.2. Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the target quantification ion versus the concentration of the prepared calibration standards.

  • Linearity: The curve should demonstrate linearity with a coefficient of determination (r²) ≥ 0.995.[16]

  • Calculation: Quantify the analyte concentration in unknown samples by interpolating their peak areas from the linear regression equation of the calibration curve.

5.3. Method Validation Parameters

A robust method validation is critical to ensure data integrity.[7][8] The following parameters should be assessed according to established guidelines.[17][18]

Parameter Acceptance Criteria Description
Specificity No interfering peaks at the analyte retention time in blank matrix samples.Ensures the signal is solely from the target analyte.[7]
Linearity r² ≥ 0.995 over the defined range.Confirms a proportional response to concentration.[16]
Accuracy 80-120% recovery in spiked matrix samples.Measures the closeness of results to the true value.[18]
Precision Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).Assesses the consistency and reproducibility of the method.[7]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3.The lowest concentration that can be reliably detected.[18]
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable accuracy and precision.The lowest concentration that can be accurately quantified.[18]

Conclusion

This application note details a reliable and robust method for the quantitative analysis of Methyl 3-hydroxy-4-methylpentanoate. The protocol leverages a critical silylation derivatization step with BSTFA + TMCS to overcome the analyte's inherent polarity, enabling highly specific and sensitive analysis by GC-MS. By adhering to the detailed steps for sample preparation, instrumental analysis, and method validation, researchers can achieve accurate and reproducible results suitable for demanding applications in research and development.

References

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024). Vertex AI Search.
  • Baitai Peike Biotechnology. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry. Baitai Peike Biotechnology.
  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS.
  • Creative Proteomics. Electron Ionization.
  • RSC Publishing. (n.d.). First principles calculation of electron ionization mass spectra for selected organic drug molecules. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • PubMed. (n.d.). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding BSTFA with TMCS: Enhanced Silylation for Challenging Analytes. NINGBO INNO PHARMCHEM CO.,LTD.
  • Analytical Validation Quick Reference Guide. (n.d.). ChromSolutions.
  • Chemistry LibreTexts. (2023).
  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. (n.d.). PMC - NIH.
  • Sigma-Aldrich. (n.d.). BSTFA Technical Bulletin. Sigma-Aldrich.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • An In-depth Technical Guide to the Derivatization of Polar Compounds Using BSTFA-TMCS for GC-MS Analysis. (n.d.). Benchchem.
  • Fluka. (n.d.).
  • SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. SCION Instruments.
  • A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. (2025).
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  • Methyl 3-hydroxy-4-methylpentano
  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics.
  • GC Derivatiz
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Application Note: Comprehensive NMR Analysis and Spectral Interpretation of Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-hydroxy-4-methylpentanoate is a chiral molecule of interest in organic synthesis and flavor chemistry. As a bifunctional compound containing both a hydroxyl and an ester group, its structural elucidation presents a valuable case study for the application of modern Nuclear Magnetic Resonance (NMR) spectroscopy. The precise characterization of such molecules is critical in drug development, where understanding stereochemistry and substitution patterns can significantly impact biological activity, and in quality control for the flavor and fragrance industry. This application note provides a detailed guide to the acquisition and interpretation of a full suite of NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) for the unambiguous structural verification of Methyl 3-hydroxy-4-methylpentanoate.

PART 1: Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR data. The following protocol ensures a homogenous sample with optimal concentration for both routine and advanced NMR experiments.

Protocol for Sample Preparation

  • Weighing the Sample: Accurately weigh 10-20 mg of Methyl 3-hydroxy-4-methylpentanoate for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[1][2][3]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but care should be taken to avoid solvent evaporation.[1]

  • Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4] Cotton wool should be avoided as it can introduce impurities.[4]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for calibration.[2]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR: A standard single-pulse experiment to determine the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns.

  • ¹³C NMR: A proton-decoupled experiment to identify the number of unique carbon environments and their chemical shifts.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[5][6][7] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[5][6][7][8] Quaternary carbons are not observed.[6][8]

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds.[9][10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly attached to carbons (¹JCH).[12][13][14] This is a highly sensitive technique for assigning protons to their respective carbons.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[13][15] This is essential for piecing together the carbon skeleton and identifying quaternary carbons.

PART 2: Spectral Interpretation and Analysis

The following sections detail the expected NMR data for Methyl 3-hydroxy-4-methylpentanoate and provide a step-by-step guide to its interpretation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum provides the initial overview of the proton environments.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1 (CH₃)~0.90Doublet3H~6.8
H-1' (CH₃)~0.92Doublet3H~6.8
H-2 (CH)~1.85Multiplet1H-
H-3 (CH)~4.00Multiplet1H-
H-4 (CH₂)~2.50Multiplet2H-
H-6 (OCH₃)~3.70Singlet3H-
OHVariable (2.0-4.0)Singlet (broad)1H-
  • Rationale: The diastereotopic methyl protons (H-1 and H-1') are expected to have slightly different chemical shifts and will appear as doublets due to coupling with H-2. The methine proton H-2 will be a complex multiplet due to coupling with H-1, H-1', and H-3. The proton on the carbon bearing the hydroxyl group (H-3) is deshielded by the electronegative oxygen and appears around 4.00 ppm. The methylene protons (H-4) are adjacent to the carbonyl group and will be deshielded, appearing as a multiplet. The methyl ester protons (H-6) are in a distinct environment and will appear as a singlet. The hydroxyl proton signal is often broad and its chemical shift is concentration and temperature-dependent.[16][17]

Predicted ¹³C NMR and DEPT-135 Spectra (100 MHz, CDCl₃)

The ¹³C and DEPT-135 spectra provide information about the carbon skeleton.

Carbon Predicted Chemical Shift (ppm) DEPT-135 Signal
C-1, C-1'~17-18Positive (CH₃)
C-2~33Positive (CH)
C-3~70Positive (CH)
C-4~40Negative (CH₂)
C-5~173Absent (Quaternary)
C-6~52Positive (CH₃)
  • Rationale: The methyl carbons (C-1, C-1') will be the most shielded. The methine carbon C-2 will be in the aliphatic region. The carbon bearing the hydroxyl group (C-3) is significantly deshielded by the oxygen atom.[17][18] The methylene carbon (C-4) is adjacent to the carbonyl and will be deshielded. The carbonyl carbon (C-5) of the ester will have the largest chemical shift.[19] The methyl ester carbon (C-6) will be in the typical range for an OCH₃ group.[20] The DEPT-135 spectrum will confirm the assignments of CH, CH₂, and CH₃ groups.[8][21]

2D NMR Correlation Analysis

2.3.1 COSY Analysis

The COSY spectrum reveals the connectivity of the proton spin systems.

  • Expected Correlations:

    • H-1 and H-1' will show a cross-peak with H-2.

    • H-2 will show cross-peaks with H-1, H-1', and H-3.

    • H-3 will show cross-peaks with H-2 and H-4.

    • H-4 will show a cross-peak with H-3.

    • H-6 (OCH₃) will not show any COSY correlations as it is not coupled to other protons.

2.3.2 HSQC Analysis

The HSQC spectrum correlates each proton with its directly attached carbon.

  • Expected Correlations:

    • H-1 and H-1' protons will correlate with the C-1/C-1' carbon signal.

    • The H-2 proton will correlate with the C-2 carbon signal.

    • The H-3 proton will correlate with the C-3 carbon signal.

    • The H-4 protons will correlate with the C-4 carbon signal.

    • The H-6 protons will correlate with the C-6 carbon signal.

2.3.3 HMBC Analysis

The HMBC spectrum is key to establishing the long-range connectivity and confirming the overall structure.

  • Expected Key Correlations:

    • H-1 and H-1' (CH₃ groups): Correlations to C-2 and C-3.

    • H-2 (methine): Correlations to C-1, C-1', C-3, and C-4.

    • H-3 (CH-OH): Correlations to C-1, C-1', C-2, C-4, and C-5.

    • H-4 (CH₂): Correlations to C-2, C-3, and C-5.

    • H-6 (OCH₃): Correlation to the carbonyl carbon C-5. This is a crucial correlation for confirming the ester functionality.

PART 3: Visualizations and Workflow

Molecular Structure and Numbering

Caption: Numbering scheme for Methyl 3-hydroxy-4-methylpentanoate.

NMR Analysis Workflow

cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Data Analysis H1 ¹H NMR Proton_Env Proton Environments & Coupling H1->Proton_Env C13 ¹³C NMR Carbon_Types Carbon Types (CH, CH₂, CH₃) C13->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types COSY COSY Proton_Proton_Connectivity Proton Connectivity COSY->Proton_Proton_Connectivity HSQC HSQC Proton_Carbon_Direct Direct ¹H-¹³C Correlations HSQC->Proton_Carbon_Direct HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Structure_Elucidation Final Structure Confirmation Proton_Env->Structure_Elucidation Carbon_Types->Structure_Elucidation Proton_Carbon_Direct->Structure_Elucidation Proton_Proton_Connectivity->Structure_Elucidation Long_Range_Connectivity->Structure_Elucidation

Caption: A systematic workflow for NMR-based structure elucidation.

Key HMBC Correlations

C1 C1(H3) C2 C2(H) C1->C2 C3 C3(H) C1->C3 C1_prime C1'(H3) C1_prime->C2 C1_prime->C3 C4 C4(H2) C2->C4 C5 C5(O) C3->C5 C4->C5 C6 C6(H3) C6->C5

Sources

Application Notes and Protocols: Methyl 3-hydroxy-4-methylpentanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of Methyl 3-hydroxy-4-methylpentanoate as a Chiral Precursor

In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Methyl 3-hydroxy-4-methylpentanoate, a β-hydroxy ester, represents a versatile and highly valuable chiral precursor. Its inherent stereocenters and functional handles—a hydroxyl group and a methyl ester—provide a robust platform for the construction of complex molecular architectures, particularly those found in polyketide and peptide-based natural products.[1] The ability to synthesize this building block in high enantiomeric purity, often through biocatalytic or asymmetric chemical methods, further enhances its utility in the synthesis of biologically active molecules.[2][3]

This application note provides a comprehensive guide to the synthesis and application of Methyl 3-hydroxy-4-methylpentanoate, with a particular focus on its role in the synthesis of components of potent natural products like the antineoplastic agent dolastatin 10.[1][4] We will delve into detailed protocols for its stereoselective synthesis and its subsequent elaboration and incorporation into a peptide backbone, offering insights into the experimental rationale and practical considerations for researchers in the field.

I. Stereoselective Synthesis of Methyl 3-hydroxy-4-methylpentanoate

The controlled synthesis of Methyl 3-hydroxy-4-methylpentanoate with high diastereomeric and enantiomeric purity is the critical first step in its application. Two primary strategies are widely employed: biocatalytic reduction of the corresponding β-keto ester and asymmetric chemical synthesis, often involving chiral auxiliaries.

A. Biocatalytic Approach: Enantioselective Reduction using Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols.[2][3] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly effective for the asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters with high enantiomeric excess (ee).[3]

Rationale: KREDs, often sourced from microorganisms like Saccharomyces cerevisiae (baker's yeast) or available as isolated enzymes, exhibit exquisite stereoselectivity, enabling the production of a specific stereoisomer of the desired product.[2] The choice of the specific KRED enzyme is crucial as different enzymes can produce opposite enantiomers, allowing for enantiodivergent synthesis.

Workflow for Biocatalytic Reduction:

start Methyl 4-methyl-3-oxopentanoate kred Ketoreductase (KRED) NAD(P)H cofactor start->kred Substrate product Methyl (3R)- or (3S)-3-hydroxy-4-methylpentanoate kred->product Stereoselective Reduction workup Work-up & Purification product->workup final_product Enantiopure Product workup->final_product

Caption: Biocatalytic synthesis of enantiopure Methyl 3-hydroxy-4-methylpentanoate.

Protocol 1: KRED-Mediated Reduction of Methyl 4-methyl-3-oxopentanoate

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Cofactor Regeneration System: Add a cofactor regeneration system. A common system consists of glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP+.

  • Enzyme and Substrate Addition: Add the selected ketoreductase (commercially available KREDs can be screened for optimal stereoselectivity). Dissolve Methyl 4-methyl-3-oxopentanoate in a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

ParameterTypical Conditions
Substrate Concentration10-50 g/L
KRED Loading1-5 mg/mL
Co-solvent5-20% (v/v) Isopropanol
Temperature25-30 °C
pH6.5-7.5
Reaction Time12-48 hours
Typical ee>95%
B. Chemical Approach: Diastereoselective Aldol Reaction with a Chiral Auxiliary

For situations where biocatalysis is not feasible, asymmetric chemical methods provide a powerful alternative. The Evans' aldol reaction, utilizing chiral oxazolidinone auxiliaries, is a classic and reliable method for establishing the desired stereochemistry.

Rationale: The chiral auxiliary temporarily attaches to the acetate unit and directs the facial selectivity of the enolate's attack on an aldehyde, leading to the formation of a specific diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Workflow for Asymmetric Aldol Reaction:

start Chiral Oxazolidinone step1 Acylation start->step1 intermediate1 N-Acyl Oxazolidinone step1->intermediate1 step2 Boron Enolate Formation (e.g., Bu2BOTf, DIPEA) intermediate1->step2 intermediate2 Z-Enolate step2->intermediate2 step3 Aldol Addition (Isobutyraldehyde) intermediate2->step3 intermediate3 Aldol Adduct step3->intermediate3 step4 Auxiliary Cleavage (e.g., MeO-) intermediate3->step4 product Methyl 3-hydroxy-4-methylpentanoate step4->product

Caption: Synthesis of Methyl 3-hydroxy-4-methylpentanoate via Evans' Aldol Reaction.

II. Application in the Synthesis of a Dolastatin 10 Fragment: The Dolaisoleuine (Dil) Unit

Dolastatin 10 is a potent antimitotic peptide of marine origin, and its total synthesis has been a significant area of research.[1][4] One of its unique amino acid residues is dolaisoleuine (Dil), a β-hydroxy-γ-amino acid. A derivative of Methyl 3-hydroxy-4-methylpentanoate can serve as a key precursor for the synthesis of this important fragment. While the exact methyl ester is not always directly used, the synthetic strategies for closely related esters, such as the tert-butyl ester, are directly applicable.

Synthetic Strategy Overview:

The core of the strategy involves the conversion of the hydroxyl group of a protected Methyl 3-hydroxy-4-methylpentanoate derivative into an amino group with the correct stereochemistry, followed by further functional group manipulations to yield the final dolaisoleuine unit, ready for peptide coupling.

Protocol 2: Elaboration to a Dolaisoleuine Precursor

This protocol is adapted from established syntheses of dolastatin 10 fragments.

  • Protection of the Hydroxyl Group: Protect the secondary hydroxyl group of enantiopure Methyl 3-hydroxy-4-methylpentanoate as a suitable leaving group, for example, by converting it to a mesylate or tosylate.

  • Stereoinvertive Azide Displacement: React the protected intermediate with sodium azide in a polar aprotic solvent (e.g., DMF). This SN2 reaction proceeds with inversion of configuration, establishing the desired stereochemistry at the C3 position.

  • Reduction of the Azide: Reduce the azide to the corresponding primary amine using a standard reducing agent such as H2/Pd-C or triphenylphosphine followed by water.

  • N-Protection and N-Methylation: Protect the newly formed amine with a suitable protecting group (e.g., Boc or Cbz). Subsequent N-methylation can be achieved under appropriate conditions.

  • Ester Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid to prepare the fragment for peptide coupling.

III. Incorporation into a Peptide Chain: Peptide Coupling

Once the dolaisoleuine precursor (or a similar amino acid-like fragment derived from Methyl 3-hydroxy-4-methylpentanoate) is synthesized, it needs to be incorporated into the growing peptide chain. Due to the steric hindrance often associated with such modified amino acids, the choice of coupling reagent is critical to ensure high yields and minimize racemization.

Rationale: Standard peptide coupling reagents may be inefficient for coupling sterically hindered amino acids. More powerful reagents, such as HATU, HBTU, or PyBOP, are often required to facilitate the amide bond formation.

Workflow for Peptide Coupling:

start Protected Dolaisoleuine (Carboxylic Acid) reagent Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) start->reagent Activation peptide N-terminus of growing peptide chain reagent->peptide Acylation product Coupled Peptide peptide->product

Caption: Incorporation of the chiral building block into a peptide sequence.

Protocol 3: HATU-Mediated Peptide Coupling

  • Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine.

  • Activation of the Chiral Building Block: In a separate vessel, dissolve the protected dolaisoleuine precursor (carboxylic acid) in a suitable solvent (e.g., DMF). Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Allow the activation to proceed for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature.

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Deprotection and Further Elongation: Proceed with the deprotection of the N-terminal protecting group to continue the peptide synthesis.

ReagentFunction
HATU Highly efficient coupling reagent for hindered amino acids.
HBTU A common and effective coupling reagent.
PyBOP Phosphonium-based coupling reagent, good for reducing racemization.
DIPEA Non-nucleophilic base for activation.

IV. Conclusion

Methyl 3-hydroxy-4-methylpentanoate stands out as a powerful and versatile chiral building block in the arsenal of synthetic organic chemists. Its accessibility in high enantiomeric purity, coupled with the well-established methodologies for its stereoselective synthesis and functional group manipulation, makes it an invaluable starting material for the total synthesis of complex natural products. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage the full potential of this chiral precursor in their synthetic endeavors, ultimately contributing to the advancement of natural product synthesis and drug discovery.

References

  • Stewart, J. D. (2001). Baker's yeast as a reagent in organic synthesis. Current Organic Chemistry, 5(8), 771-794.
  • Pettit, G. R., et al. (1996). Stereoselective synthesis of dolaisoleuine. Journal of the Chemical Society, Perkin Transactions 1, (8), 853-858.
  • Shioiri, T., & Hamada, Y. (1990). A new, efficient, and stereoselective synthesis of dolastatin 10. Tetrahedron Letters, 31(43), 6141-6144.
  • Kallwass, H. K. (1992). Stereoselective bioreductions of β-keto esters with an immobilized yeast in a biphasic system. Enzyme and Microbial Technology, 14(4), 284-288.
  • Nakamura, K., et al. (2003). Recent developments in asymmetric reduction of ketones with biocatalysts. Tetrahedron: Asymmetry, 14(18), 2659-2681.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.
  • Pettit, G. R. (1996). The dolastatins.
  • Singh, S. B., & Pettit, G. R. (2022). Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs.

Sources

Application Notes and Protocols: Methyl 3-hydroxy-4-methylpentanoate as a Pheromone Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Methyl 3-hydroxy-4-methylpentanoate in Semiochemical Synthesis

Methyl 3-hydroxy-4-methylpentanoate is a chiral building block of significant interest in the synthesis of insect pheromones. Its specific stereochemistry and functional groups make it a valuable precursor for the creation of complex, biologically active molecules that mediate insect communication. One of the most notable applications of this compound is in the synthesis of the sex pheromone for the western corn rootworm (Diabrotica virgifera virgifera), a major pest of maize in North America and Europe.[1][2][3] The active pheromone component is 8-methyl-2-decanol propanoate.[4][5][6] The strategic use of Methyl 3-hydroxy-4-methylpentanoate allows for the stereospecific synthesis of this pheromone, which is crucial for its biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 3-hydroxy-4-methylpentanoate as a pheromone precursor. It outlines detailed protocols for the synthesis of the target pheromone, its analytical validation, and its subsequent application in field settings for pest monitoring and management.

PART 1: Synthesis of 8-methyl-2-decanol propanoate

The following section details a multi-step synthesis to convert Methyl 3-hydroxy-4-methylpentanoate to the target pheromone, 8-methyl-2-decanol propanoate. This synthetic route is designed to maintain stereochemical integrity where it is critical for biological activity.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is paramount to achieving a high yield and purity of the final product. The chosen pathway involves the protection of the hydroxyl group, reduction of the ester, conversion to a leaving group, a coupling reaction to extend the carbon chain, deprotection, and final esterification. Each step is optimized to minimize side reactions and preserve the desired stereochemistry.

Synthesis Protocol

Step 1: Protection of the Hydroxyl Group

The initial step involves protecting the secondary alcohol of Methyl 3-hydroxy-4-methylpentanoate to prevent it from interfering with subsequent reactions. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.

  • Protocol:

    • Dissolve Methyl 3-hydroxy-4-methylpentanoate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add imidazole (2.5 equivalents) and stir until dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected ester.

Step 2: Reduction of the Ester to the Primary Alcohol

The ester is reduced to a primary alcohol using a mild reducing agent to avoid deprotection of the TBDMS group.

  • Protocol:

    • Dissolve the TBDMS-protected ester (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

    • Slowly add lithium aluminum hydride (LiAlH₄, 1.5 equivalents) portion-wise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the protected primary alcohol.

Step 3: Conversion of the Alcohol to a Bromide

The primary alcohol is converted to a bromide, which is a good leaving group for the subsequent coupling reaction.

  • Protocol:

    • Dissolve the protected primary alcohol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Slowly add carbon tetrabromide (1.5 equivalents) portion-wise.

    • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to yield the protected bromide.

Step 4: Grignard Coupling Reaction

A Grignard reaction is employed to couple the bromide with an appropriate Grignard reagent to form the carbon skeleton of the target molecule.

  • Protocol:

    • Prepare the Grignard reagent by reacting 1-bromo-2-methylbutane with magnesium turnings in anhydrous THF.

    • In a separate flask, dissolve the protected bromide (1 equivalent) in anhydrous THF and add a catalytic amount of a copper(I) salt (e.g., CuCl₂).

    • Slowly add the prepared Grignard reagent to the solution of the protected bromide at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain the coupled product.

Step 5: Deprotection of the TBDMS Group

The TBDMS protecting group is removed to reveal the secondary alcohol.

  • Protocol:

    • Dissolve the coupled product (1 equivalent) in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents) in THF.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield 8-methyl-2-decanol.

Step 6: Esterification to 8-methyl-2-decanol propanoate

The final step is the esterification of the secondary alcohol with propionyl chloride to form the target pheromone.

  • Protocol:

    • Dissolve 8-methyl-2-decanol (1 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Slowly add propionyl chloride (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain 8-methyl-2-decanol propanoate.

Reagents and Equipment
Reagent/EquipmentPurpose
Methyl 3-hydroxy-4-methylpentanoateStarting Material
tert-Butyldimethylsilyl chloride (TBDMS-Cl)Protecting Group Reagent
ImidazoleBase for Protection
Lithium aluminum hydride (LiAlH₄)Reducing Agent
TriphenylphosphineReagent for Bromination
Carbon tetrabromideReagent for Bromination
1-bromo-2-methylbutaneGrignard Reagent Precursor
Magnesium turningsGrignard Reagent Formation
Copper(I) chloride (CuCl)Catalyst for Coupling
Tetrabutylammonium fluoride (TBAF)Deprotecting Agent
Propionyl chlorideEsterification Reagent
PyridineBase for Esterification
Anhydrous Solvents (DCM, THF, Diethyl Ether)Reaction Media
Round-bottom flasks, magnetic stirrer, etc.Standard Glassware
Thin Layer Chromatography (TLC) platesReaction Monitoring
Silica Gel for Column ChromatographyPurification
Visualization of the Synthesis Pathway

Synthesis_Pathway A Methyl 3-hydroxy-4-methylpentanoate B TBDMS-Protected Ester A->B TBDMS-Cl, Imidazole, DCM C Protected Primary Alcohol B->C LiAlH4, THF D Protected Bromide C->D PPh3, CBr4, DCM E Coupled Product D->E Grignard Reagent, CuCl, THF F 8-methyl-2-decanol E->F TBAF, THF G 8-methyl-2-decanol propanoate F->G Propionyl Chloride, Pyridine, DCM

Caption: Synthesis of 8-methyl-2-decanol propanoate.

PART 2: Analytical Validation

Ensuring the chemical purity and structural integrity of the synthesized pheromone is critical for its biological efficacy. Contaminants or isomeric impurities can significantly reduce or inhibit the desired behavioral response in the target insect.

Importance of Purity

Pheromones are active at very low concentrations, and the presence of even minor impurities can lead to a lack of response or even repellency in the target insect species. Therefore, rigorous analytical validation is a non-negotiable step in the development of effective semiochemical-based products.

Recommended Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile compounds.[7][8][9] GC provides high-resolution separation of components in a mixture, while MS provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for definitive identification of the synthesized pheromone and any byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure of the synthesized compound.[9] NMR confirms the connectivity of atoms and the stereochemical configuration, which is crucial for pheromone activity.

Analytical Protocol

Sample Preparation:

  • Dissolve a small amount (1-2 mg) of the purified final product in a suitable volatile solvent (e.g., hexane or dichloromethane) for GC-MS analysis.

  • For NMR analysis, dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃).

GC-MS Analysis:

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.[8]

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) suitable for separating semi-volatile compounds.

  • Temperature Program: Start with an initial oven temperature of 50-60 °C, hold for 1-2 minutes, then ramp up to 250-280 °C at a rate of 10-15 °C/min.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Analysis: Compare the obtained mass spectrum and retention time with a known standard or with library data for 8-methyl-2-decanol propanoate.

NMR Analysis:

  • Acquire ¹H and ¹³C NMR spectra of the sample.

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of 8-methyl-2-decanol propanoate.

  • Utilize 2D NMR techniques (e.g., COSY, HSQC) if necessary for complex structural assignments.

PART 3: Field Application Protocol

The ultimate test of a synthesized pheromone is its performance in the field. The following protocol outlines a standard approach for evaluating the efficacy of the synthesized 8-methyl-2-decanol propanoate for monitoring the western corn rootworm.

Objective

The primary objective of the field trial is to determine the attractiveness of the synthesized pheromone to male western corn rootworm beetles under natural environmental conditions. This can be for population monitoring, determining the timing of insecticide applications, or for mass trapping.[10][11][12]

Lure Preparation
  • The synthesized pheromone is typically loaded onto a controlled-release dispenser, such as a rubber septum or a polymeric matrix.[13]

  • The loading dose will depend on the desired release rate and the duration of the trial. A typical starting point is 1-5 mg of the active ingredient per lure.

  • A solvent like hexane can be used to apply the pheromone to the dispenser, after which the solvent is allowed to evaporate completely.

Trap Design and Deployment
  • Trap Type: Sticky traps, such as Pherocon AM or PAL traps, are commonly used for monitoring western corn rootworm.[1][12] These traps are effective at capturing the beetles attracted to the pheromone lure.[1]

  • Trap Placement:

    • Place traps within or at the edge of maize fields.[10]

    • Mount traps on posts at a height corresponding to the corn canopy.

    • Space traps at least 50 meters apart to avoid interference.

    • A grid pattern is often used for uniform coverage of the test area.

Experimental Design and Data Collection
  • Experimental Design: A randomized complete block design is recommended to account for field variability.

    • Treatments:

      • Traps baited with the synthesized pheromone.

      • Traps baited with a commercial standard pheromone (positive control).

      • Unbaited traps (negative control).

    • Replication: Use a minimum of 4-5 replicates for each treatment.

  • Data Collection:

    • Check traps every 3-7 days.

    • Count and record the number of male western corn rootworm beetles captured in each trap.

    • Replace lures and traps as needed, based on the manufacturer's recommendations or observed degradation.

    • Collect data for the entire flight period of the adult beetles.

Workflow Visualization

Field_Trial_Workflow A Synthesized Pheromone B Lure Preparation A->B C Trap Assembly B->C D Field Deployment (Randomized Block Design) C->D E Data Collection (Regular Trap Checks) D->E F Data Analysis (Statistical Comparison) E->F G Efficacy Assessment F->G

Sources

Application Notes and Protocols for the Derivatization of Methyl 3-hydroxy-4-methylpentanoate to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

Methyl 3-hydroxy-4-methylpentanoate is a chiral building block possessing two key functional groups ripe for chemical modification: a secondary hydroxyl group and a methyl ester.[1] While the inherent bioactivity of this specific molecule is not extensively documented in publicly available literature, its structural motif is present in a variety of biologically active natural products.[1] The strategic derivatization of this scaffold presents a compelling avenue for the discovery of novel therapeutic agents. By modifying the hydroxyl and ester moieties, it is possible to modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn can significantly influence its pharmacokinetic profile and biological activity.

This guide provides a comprehensive framework for the strategic derivatization of Methyl 3-hydroxy-4-methylpentanoate. We will explore two primary derivatization pathways—esterification and etherification of the secondary hydroxyl group—and provide detailed, field-proven protocols for these transformations. Furthermore, we will outline standardized methodologies for evaluating the antimicrobial and anticancer potential of the resulting novel chemical entities.

Rationale for Derivatization: A Strategy for Enhanced Bioactivity

The core principle behind the derivatization of Methyl 3-hydroxy-4-methylpentanoate is the systematic alteration of its chemical structure to enhance its interaction with biological targets. The introduction of new functional groups can lead to improved binding affinity, increased cell permeability, and altered metabolic stability.

  • Esterification: The conversion of the secondary hydroxyl group to an ester, particularly with long-chain fatty acids, can significantly increase the lipophilicity of the molecule. This modification has been shown to enhance the antimicrobial properties of various parent compounds.[2][3] The increased lipid solubility can facilitate the transport of the molecule across microbial cell membranes, leading to higher intracellular concentrations and improved efficacy.

  • Etherification: The formation of an ether linkage at the hydroxyl position introduces a stable, less polar group. Ether derivatives of various small molecules have demonstrated promising anticancer activity.[4] This modification can alter the molecule's three-dimensional structure and electronic properties, potentially leading to novel interactions with enzymatic targets or cellular pathways involved in cancer progression.

Derivatization Strategies and Protocols

The following section details the experimental protocols for the esterification and etherification of Methyl 3-hydroxy-4-methylpentanoate. These protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse library of derivatives.

I. Esterification of the Secondary Hydroxyl Group via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly suitable for acid-sensitive substrates.[5][6][7] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Steglich Esterification Workflow

Protocol: Synthesis of Methyl 3-(decanoyloxy)-4-methylpentanoate

This protocol describes the synthesis of a representative long-chain fatty acid ester derivative.

Materials:

  • Methyl 3-hydroxy-4-methylpentanoate (1.0 eq)

  • Decanoic acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • To a solution of Methyl 3-hydroxy-4-methylpentanoate (1.0 eq) and decanoic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[8][9][10]

Data Presentation:

DerivativeR-GroupMolecular FormulaMolecular Weight ( g/mol )Yield (%)
1a DecanoylC17H32O4300.4485
1b LauroylC19H36O4328.4982
1c MyristoylC21H40O4356.5480
1d PalmitoylC23H44O4384.6078
II. Etherification of the Secondary Hydroxyl Group via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[11][12][13][14] This SN2 reaction is effective for generating a wide range of ether derivatives.

Reaction Scheme:

Williamson Ether Synthesis Workflow

Protocol: Synthesis of Methyl 3-(benzyloxy)-4-methylpentanoate

This protocol details the synthesis of a representative benzyl ether derivative.

Materials:

  • Methyl 3-hydroxy-4-methylpentanoate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Benzyl bromide (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of Methyl 3-hydroxy-4-methylpentanoate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation:

DerivativeR-GroupMolecular FormulaMolecular Weight ( g/mol )Yield (%)
2a BenzylC14H20O3236.3175
2b 4-MethoxybenzylC15H22O4266.3372
2c AllylC10H18O3186.2580
2d PropargylC10H16O3184.2378

Characterization of Novel Derivatives

The structural elucidation of the synthesized derivatives is a critical step to confirm their identity and purity. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the presence of the newly introduced functional groups and the overall structure of the molecule.[15][16][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the synthesized compounds, confirming their elemental composition.[15][18]

Bioactivity Screening Protocols

Once the novel derivatives have been synthesized and characterized, the next crucial step is to evaluate their biological activity. The following are standardized protocols for assessing antimicrobial and anticancer potential.

I. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][3][4][19] The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol: Broth Microdilution Assay

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the derivatives in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive (microorganism in broth without derivative) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

II. Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Synthesized derivatives

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the derivative that inhibits 50% of cell growth).

Conclusion and Future Directions

The derivatization of Methyl 3-hydroxy-4-methylpentanoate offers a promising strategy for the development of novel bioactive compounds. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of a diverse library of ester and ether derivatives. The systematic exploration of different acyl and alkyl chains will allow for the establishment of structure-activity relationships, guiding the rational design of more potent and selective therapeutic agents. Further studies, including mechanism of action investigations and in vivo efficacy assessments, will be crucial in advancing the most promising candidates towards clinical development.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Anticancer Activity of Ether Derivatives of Chrysin. PMC - PubMed Central - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • (PDF) Synthesis and antimicrobial evaluation of carbohydrate and polyhydroxylated non-carbohydrate fatty ester and ether derivatives. ResearchGate. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Novel Fatty Acid Esters of p-Coumaryl Alcohol in Epicuticular Wax of Apple Fruit. UAB. [Link]

  • Novel fatty acid esters of p-coumaryl alcohol in epicuticular wax of apple fruit. PubMed - NIH. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • In vitro and in silico studies of antimicrobial activity. [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. [Link]

  • Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. ACS Food Science & Technology. [Link]

  • Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. MDPI. [Link]

  • 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC - NIH. [Link]

  • US9682034B2 - Methods and compositions for treating skin to resolve inflammation and screening for actives that stimulate pro-resolution pathways.
  • Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. MDPI. [Link]

  • A green approach for the synthesis of long chain aliphatic acid esters at room temperature. [Link]

  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Organic Syntheses Procedure. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][4][21]tetrazine-8-carboxylates and -carboxamides. PMC - NIH. [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed. [Link]

  • Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5. RSC Publishing. [Link]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. PMC - NIH. [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. NIH. [Link]

  • Synthesis, Antimicrobial Activity and in silico Studies on Thymol Esters. AIR Unimi. [Link]

  • Synthesis and Antimicrobial Activity of 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'-Methylenedioxy Flavanones. ResearchGate. [Link]

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  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. [Link]

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Troubleshooting & Optimization

common impurities in Methyl 3-hydroxy-4-methylpentanoate synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-4-methylpentanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important β-hydroxy ester. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

I. Understanding the Synthesis: Pathways and Potential Pitfalls

Methyl 3-hydroxy-4-methylpentanoate is a valuable chiral building block in organic synthesis. The most common synthetic routes involve either the reduction of a β-keto ester or an aldol reaction. Each pathway, while effective, has its own set of potential side reactions that can lead to impurities.

A primary and efficient route is the stereoselective reduction of Methyl 3-oxo-4-methylpentanoate.[1] Another common approach is the aldol addition reaction between an ester enolate and isobutyraldehyde.[2] Understanding the nuances of your chosen method is the first step in troubleshooting impurity issues.

Diagram 1: Synthetic Pathways to Methyl 3-hydroxy-4-methylpentanoate

cluster_0 Reduction Pathway cluster_1 Aldol Pathway Methyl 3-oxo-4-methylpentanoate Methyl 3-oxo-4-methylpentanoate Methyl 3-hydroxy-4-methylpentanoate_R Methyl 3-hydroxy-4-methylpentanoate Methyl 3-oxo-4-methylpentanoate->Methyl 3-hydroxy-4-methylpentanoate_R Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Methyl 3-hydroxy-4-methylpentanoate_R Ester Enolate Ester Enolate Methyl 3-hydroxy-4-methylpentanoate_A Methyl 3-hydroxy-4-methylpentanoate Ester Enolate->Methyl 3-hydroxy-4-methylpentanoate_A Aldol Addition Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Methyl 3-hydroxy-4-methylpentanoate_A Base/Acid Catalyst Base/Acid Catalyst Base/Acid Catalyst->Methyl 3-hydroxy-4-methylpentanoate_A

Caption: Overview of the two primary synthetic routes.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification, providing both the "why" and the "how-to" for resolving them.

FAQ 1: Synthesis & Reaction Monitoring

Question: My reaction seems to be incomplete, and I'm observing significant amounts of starting material in my crude product. What could be the cause?

Answer:

Incomplete conversion is a common issue that can stem from several factors, depending on your synthetic route.

  • For the Reduction Pathway (from Methyl 3-oxo-4-methylpentanoate):

    • Insufficient Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for its mildness.[3] However, it can be consumed by protic solvents or acidic impurities. Ensure you are using a sufficient molar excess.

    • Low Reaction Temperature: While lower temperatures can improve stereoselectivity, they can also decrease the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time at your chosen temperature.

    • Poor Quality of Reducing Agent: NaBH₄ can degrade over time if not stored properly. Use a freshly opened container or test the activity of your reagent.

  • For the Aldol Addition Pathway:

    • Inefficient Enolate Formation: If using a base to generate the ester enolate, the choice of base and solvent is critical. For less acidic esters, a stronger base like Lithium Diisopropylamide (LDA) may be necessary.

    • Equilibrium Issues: The aldol addition is often a reversible reaction.[4] Driving the reaction to completion may require adjusting the reaction conditions, such as removing the product as it forms or using a stoichiometric amount of a strong base.

Troubleshooting Workflow: Incomplete Reaction

Start Incomplete Reaction Detected Check_Route Which Synthetic Route? Start->Check_Route Reduction Reduction Pathway Check_Route->Reduction Reduction Aldol Aldol Pathway Check_Route->Aldol Aldol Check_Reagent Check Molar Ratio and Quality of Reducing Agent Reduction->Check_Reagent Check_Temp Optimize Reaction Temperature and Time Reduction->Check_Temp Check_Base Evaluate Base Strength and Stoichiometry Aldol->Check_Base Check_Equilibrium Consider Reaction Equilibrium Aldol->Check_Equilibrium Monitor Monitor Reaction by TLC/GC Check_Reagent->Monitor Check_Temp->Monitor Check_Base->Monitor Check_Equilibrium->Monitor End Reaction Complete Monitor->End

Caption: A logical approach to diagnosing incomplete reactions.

FAQ 2: Identification of Common Impurities

Question: I've obtained my crude product, but analytical data (GC-MS, NMR) suggests the presence of impurities. What are the likely culprits?

Answer:

The nature of the impurities is highly dependent on the synthetic route.

Table 1: Common Impurities and Their Origin

ImpurityPotential OriginSynthetic Pathway
Methyl 3-oxo-4-methylpentanoate Unreacted starting materialReduction
Starting Ester & Isobutyraldehyde Unreacted starting materialsAldol
Methyl 4-methylpent-2-enoate Dehydration of the aldol product, often promoted by heat or acidic/basic conditions.[4]Aldol
Self-condensation products Aldol reaction of the starting ester or isobutyraldehyde with themselves.[5]Aldol
Diol (Methyl 3,4-dihydroxy-4-methylpentanoate) Over-reduction of the starting keto-ester, more likely with powerful reducing agents like LiAlH₄.[6]Reduction
Unidentified high-boiling point residues Polymerization or complex side reactions.Both

Diagram 2: Formation of Key Byproducts in the Aldol Pathway

Ester Enolate Ester Enolate Desired Product Methyl 3-hydroxy-4-methylpentanoate Ester Enolate->Desired Product + Isobutyraldehyde Self-Condensation Self-Condensation Products Ester Enolate->Self-Condensation + Ester Enolate Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Desired Product Isobutyraldehyde->Self-Condensation + Isobutyraldehyde Enolate Dehydration Product Methyl 4-methylpent-2-enoate Desired Product->Dehydration Product - H2O (Heat/Acid/Base)

Caption: Potential side reactions in the aldol synthesis route.

FAQ 3: Purification and Removal of Impurities

Question: How can I effectively remove the identified impurities from my crude product?

Answer:

A multi-step purification strategy is often necessary.

Step-by-Step Purification Protocol:

  • Aqueous Workup (Liquid-Liquid Extraction):

    • Purpose: To remove water-soluble impurities, including residual acids, bases, and salts.

    • Procedure:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities.[7][8] Be cautious of gas evolution (CO₂).

      • Follow with a wash using brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

      • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

      • Filter to remove the drying agent and concentrate the solution under reduced pressure.

  • Chromatographic Purification (Column Chromatography):

    • Purpose: To separate the desired product from impurities with different polarities.

    • Procedure:

      • Choose an appropriate stationary phase (silica gel is common for this type of compound) and a mobile phase (eluent). A good starting point for the eluent is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC.

      • Carefully pack the column with the stationary phase.

      • Load the concentrated crude product onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Analyze the collected fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Distillation (for Thermally Stable Compounds):

    • Purpose: To purify the product based on its boiling point.

    • Procedure:

      • For high-boiling point esters, vacuum distillation is recommended to avoid thermal decomposition.[7]

      • Set up a distillation apparatus suitable for vacuum.

      • Heat the sample gently and collect the fraction that distills at the expected boiling point of Methyl 3-hydroxy-4-methylpentanoate under the applied pressure.

FAQ 4: Analytical Characterization

Question: Which analytical techniques are best for assessing the purity of my final product?

Answer:

A combination of techniques provides the most comprehensive assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[9][10] The mass spectrometer provides structural information about the separated components. For hydroxylated compounds, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and identifying impurities. The integration of signals in ¹H NMR can be used for quantitative analysis if an internal standard is used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity assessment, especially for less volatile or thermally sensitive compounds.[11]

Table 2: Typical Purity Levels and Analytical Observations

Purity LevelTypical GC-MS ObservationTypical ¹H NMR Observation
Crude Product Multiple peaks corresponding to starting materials, product, and byproducts.Complex spectrum with overlapping signals.
After Workup Reduction in peaks from water-soluble and acidic/basic impurities.Cleaner spectrum, but signals from non-polar impurities may persist.
After Chromatography/Distillation A single major peak for the product (>98% area).Sharp, well-resolved signals corresponding to the pure product structure.

III. Final Quality Control

Before proceeding with your purified Methyl 3-hydroxy-4-methylpentanoate in subsequent reactions, it is crucial to perform a final purity assessment. A high-resolution GC-MS or quantitative NMR (qNMR) is recommended to ensure the material meets the required specifications for your application.

This technical guide provides a framework for understanding and troubleshooting common issues in the synthesis of Methyl 3-hydroxy-4-methylpentanoate. By applying these principles and protocols, you can enhance the purity of your product and the reliability of your research.

IV. References

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Various Authors. (2025). The Aldol Reaction: Group I and II enolates. ResearchGate. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout. Andrew G. Myers Research Group, Harvard University. [Link]

  • Wikipedia contributors. (n.d.). Alcohol (chemistry). Wikipedia. [Link]

  • Ohta, H., et al. (1988). Asymmetric Reduction of ß-Keto Esters with an Enzyme from Bakers' Yeast. Agricultural and Biological Chemistry. [Link]

  • Various Authors. (2016). How to purify esterefication product? ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Aldol reaction. Wikipedia. [Link]

  • Various Authors. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 42558-54-3 | Product Name : Methyl 4-methyl-3-oxopentanoate. [Link]

  • Reddit contributors. (2019). How to purify esters. r/OrganicChemistry. [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Reduction of Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the reduction of β-keto esters, specifically methyl 4-methyl-3-oxopentanoate. The synthesis of its corresponding β-hydroxy ester, methyl 3-hydroxy-4-methylpentanoate, is a critical transformation, but it is often plagued by side reactions that can compromise yield, purity, and stereochemical integrity. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges effectively.

Troubleshooting Guide & FAQs

Problem 1: Over-reduction and Poor Chemoselectivity

Q: My reaction is producing a significant amount of 4-methylpentane-1,3-diol. What is causing the reduction of both the ketone and the ester, and how can I prevent it?

A: This is a classic case of over-reduction, which occurs when the reducing agent is too powerful or used under conditions that do not favor chemoselectivity. The core issue lies in the relative reactivity of the ketone versus the ester carbonyl group.

Causality:

  • Reducing Agent Reactivity: Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and generally do not discriminate between ketones and esters, reducing both to the corresponding alcohols.[1][2][3] While ketones are inherently more electrophilic and react faster, the high reactivity of LiAlH₄ will typically lead to the reduction of the ester as well, especially if excess reagent is used or the reaction is allowed to proceed for an extended period.

  • Reaction Conditions: Elevated temperatures can increase the rate of ester reduction, diminishing the kinetic preference for ketone reduction.

Solutions:

  • Select a Milder Reducing Agent: The most effective solution is to use a reducing agent with greater chemoselectivity. Sodium borohydride (NaBH₄) is the industry standard for this purpose. It is a much milder agent than LiAlH₄ and will selectively reduce aldehydes and ketones in the presence of esters under standard conditions (protic solvents like methanol or ethanol at 0°C to room temperature).[1][4]

  • Controlled Stoichiometry and Temperature: When using a moderately reactive agent, ensure you are using a controlled amount (e.g., 1.0-1.2 equivalents) and maintain a low temperature (e.g., 0°C or below) to maximize the kinetic selectivity for the more reactive ketone carbonyl.

Data Summary: Comparison of Common Reducing Agents

Reducing AgentFormulaTypical Reactivity ProfileSelectivity (Ketone vs. Ester)Common SolventsKey Considerations
Lithium Aluminum Hydride LiAlH₄Very StrongLow: Reduces both ketones and esters.[2][3]Ethereal (THF, Et₂O)Reacts violently with protic solvents. Requires anhydrous conditions and careful workup.[1][5]
Sodium Borohydride NaBH₄MildHigh: Selectively reduces ketones over esters.[1][4]Protic (MeOH, EtOH)Safer and easier to handle than LiAlH₄. Reaction can be slower.
Diisobutylaluminum Hydride DIBAL-HModerateModerate to High: Can be selective at low temperatures (-78°C) and with controlled stoichiometry (1 eq). Excess DIBAL-H will reduce the ester.[1][3][6]Aprotic (Toluene, Hexane, CH₂Cl₂)Excellent for partial reductions, but requires strict temperature control.
Lithium Borohydride LiBH₄ModerateModerate: More reactive than NaBH₄; can reduce esters, but more slowly than ketones.[5]Ethereal (THF)Useful when NaBH₄ is too slow, but requires more careful control to avoid over-reduction.

G start Methyl 4-methyl-3-oxopentanoate product Desired Product: Methyl 3-hydroxy-4-methylpentanoate start->product Selective Reduction (e.g., NaBH₄, EtOH, 0°C) side_product1 Over-reduction Byproduct: 4-Methylpentane-1,3-diol start->side_product1 Non-selective Reduction (e.g., LiAlH₄, THF)

Figure 1: Desired vs. Undesired Reduction Pathways.

Problem 2: Product Decomposition and Loss of Ester Group

Q: My final product is contaminated with 4-methyl-2-pentanone. Why is this happening and how can I avoid it?

A: The formation of 4-methyl-2-pentanone indicates that your target molecule or unreacted starting material is undergoing hydrolysis followed by decarboxylation. This is a common side reaction for β-keto esters and their products.

Causality:

  • Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, particularly in the presence of water and heat. This converts the methyl 4-methyl-3-oxopentanoate into 4-methyl-3-oxopentanoic acid (a β-keto acid).

  • Decarboxylation: β-keto acids are thermally unstable. Upon gentle heating, they readily lose carbon dioxide (CO₂) through a cyclic transition state (a pericyclic reaction) to form an enol, which then tautomerizes to the more stable ketone.[7][8]

Solutions:

  • Mild Workup Conditions: Avoid harsh acidic or basic conditions during the reaction quench and workup. A common mistake is to use strong acids (e.g., concentrated HCl) or bases (e.g., hot NaOH solution) for extended periods.

  • Temperature Control: Perform the workup and extraction at room temperature or below. Do not heat the reaction mixture during quenching or purification (e.g., distillation) unless you are certain the β-hydroxy acid is stable or the β-keto ester has been fully consumed.

  • Use a Buffered Quench: Quench the reaction with a milder acidic source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 1M) solution of a weak acid like citric acid.

G cluster_0 Reaction Conditions cluster_1 Workup/Purification start Methyl 4-methyl-3-oxopentanoate intermediate Intermediate: β-Keto Acid start->intermediate Hydrolysis (H₃O⁺ or OH⁻, H₂O) side_product Side Product: 4-Methyl-2-pentanone + CO₂ intermediate->side_product Decarboxylation (Heat)

Figure 2: Hydrolysis and Decarboxylation Pathway.

Problem 3: Other Unidentified Byproducts

Q: My NMR spectrum is complex, showing more than just the starting material, desired product, and the byproducts mentioned above. What other side reactions could be occurring?

A: A complex mixture often points to side reactions involving the enolate form of the β-keto ester. The methylene protons at the C2 position (between the two carbonyls) are highly acidic and can be easily removed by a base.

Causality & Potential Reactions:

  • Transesterification: If your reduction is performed in an alcohol solvent other than methanol (e.g., ethanol, isopropanol), base or acid catalysis can lead to an equilibrium exchange of the alcohol portion of the ester.[9] For instance, using ethanol as a solvent could produce ethyl 4-methyl-3-oxopentanoate.

  • Self-Condensation (Claisen-type): If a base is present (e.g., residual alkoxide from synthesis, or a basic workup), it can deprotonate the C2 position to form a nucleophilic enolate. This enolate can then attack the ketone carbonyl of another molecule of the starting material, leading to dimeric and oligomeric byproducts.

  • Racemization/Epimerization: While the starting material is achiral, any process that generates the enolate of the β-hydroxy ester product under basic conditions can lead to epimerization if other stereocenters are present or introduced. For the desired product, this is less of an issue, but it's a critical consideration in related systems.[10]

Solutions:

  • Solvent Choice: Use methanol as the solvent if possible, or an aprotic solvent if the reducing agent allows, to prevent transesterification.

  • Control of pH: Maintain neutral or slightly acidic conditions throughout the reaction and workup to suppress enolate formation. If a base is required, use a non-nucleophilic, hindered base and low temperatures.

  • Immediate Workup: Process the reaction mixture promptly after completion to minimize the time for side reactions to occur.

Validated Experimental Protocols

Protocol 1: Chemoselective Ketone Reduction with NaBH₄

This protocol is designed to maximize the yield of methyl 3-hydroxy-4-methylpentanoate while minimizing over-reduction.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-methyl-3-oxopentanoate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction at 0°C for 1-3 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding acetone (to destroy excess NaBH₄) followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Proceed to Protocol 2 for workup and extraction.

Protocol 2: Mild Workup to Prevent Decarboxylation

This protocol is a continuation of Protocol 1 and is designed to prevent hydrolysis and subsequent decarboxylation.

  • Solvent Removal: After quenching, remove the methanol from the reaction mixture under reduced pressure at a bath temperature no higher than 30°C.

  • Extraction: Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with a small amount of deionized water and then with a saturated brine solution to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (again, keeping the bath temperature low) to yield the crude product.

  • Purification: The crude methyl 3-hydroxy-4-methylpentanoate can be purified by flash column chromatography on silica gel if necessary.

References

  • He, Y., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PLoS ONE. Available at: [Link]

  • Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Organic Letters. Available at: [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks Thesis. Available at: [Link]

  • Shieh, W.-R., et al. (1992). Enantioselective Reductions of β-keto-Esters by Bakers' Yeast. Journal of the Chinese Chemical Society. Available at: [Link]

  • Tsuji, H., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Available at: [Link]

  • O'Connor, C., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]

  • LibreTexts Chemistry (2020). Overview of common redox reactions. Chemistry LibreTexts. Available at: [Link]

  • Towson University (1998). Reducing Agents. Towson University. Available at: [Link]

  • AK Lectures (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

  • LibreTexts Chemistry (2014). Oxidation-Reduction Reactions of Organic Compounds- An Overview. Chemistry LibreTexts. Available at: [Link]

  • JoVE (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Available at: [Link]

  • Harvard University (n.d.). Chem 115 - Reagents for Reductive Functional Group Interconversions. Andrew G. Myers Research Group. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for the Stereoselective Synthesis of Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of Methyl 3-hydroxy-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this crucial synthetic transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this stereoselective reaction and achieve high yields and diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the stereoselective synthesis of Methyl 3-hydroxy-4-methylpentanoate?

A1: The most widely recognized and effective method is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 4-methyl-3-oxopentanoate.[1][2] The Noyori asymmetric hydrogenation, which utilizes a Ruthenium-BINAP catalyst, is particularly well-suited for this transformation, offering high yields and excellent enantioselectivity.[3][4][5]

Q2: What is the underlying principle of stereoselection in the Noyori asymmetric hydrogenation?

A2: The stereoselectivity arises from the chiral environment created by the BINAP ligand coordinated to the ruthenium metal center.[3][6] The substrate, methyl 4-methyl-3-oxopentanoate, coordinates to the chiral catalyst in a way that favors the approach of hydrogen from one specific face of the ketone, leading to the preferential formation of one diastereomer.[7] The rigid C2-symmetric structure of the BINAP ligand is crucial for creating a well-defined chiral pocket that effectively differentiates between the two prochiral faces of the ketone.[6]

Q3: Can I use a biocatalytic approach for this synthesis?

A3: Yes, biocatalytic reduction using enzymes, often from baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductases, is a viable and environmentally friendly alternative.[1][8] These methods can offer very high enantioselectivity under mild reaction conditions.[8] However, the substrate scope of enzymes can be limited, and optimization of reaction conditions such as pH, temperature, and co-factor regeneration is necessary.[9]

Q4: What are the key safety precautions to consider during this synthesis?

A4: The Noyori asymmetric hydrogenation is typically carried out under hydrogen pressure, which requires the use of a properly rated and maintained pressure reactor (autoclave).[6] Ruthenium catalysts, while used in small quantities, should be handled with care in a fume hood. Solvents like methanol and ethanol are flammable and should be handled in a well-ventilated area away from ignition sources. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Poor d.e. or e.e.)

Q: My reaction is producing a nearly racemic or diastereomeric mixture of Methyl 3-hydroxy-4-methylpentanoate. What are the likely causes and how can I improve the stereoselectivity?

A: Low stereoselectivity is a common issue and can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Integrity and Purity:

    • Cause: The chiral ligand (e.g., BINAP) may have racemized or degraded. The ruthenium precursor may be impure.

    • Solution: Use a freshly opened or properly stored chiral ligand. Ensure the ruthenium precursor is of high purity. Consider preparing the active catalyst in situ from high-purity starting materials.[3]

  • Reaction Temperature and Pressure:

    • Cause: Temperature and hydrogen pressure have a significant impact on enantioselectivity.[3][4] Higher temperatures can lead to decreased selectivity due to increased molecular motion and the possibility of competing, non-selective reaction pathways.

    • Solution: Systematically screen a range of temperatures and pressures. Often, lower temperatures and optimized pressures lead to higher stereoselectivity, although this may require longer reaction times.

  • Solvent Effects:

    • Cause: The solvent plays a crucial role in the catalytic cycle, including the solvation of the catalyst and substrate. A suboptimal solvent can lead to poor stereochemical communication.

    • Solution: Screen a variety of solvents. Protic solvents like methanol or ethanol are commonly used and often give good results.[3] The polarity of the solvent can influence the transition state geometry and thus the stereoselectivity.

  • Substrate Purity:

    • Cause: Impurities in the starting β-keto ester (methyl 4-methyl-3-oxopentanoate) can interfere with the catalyst, leading to reduced activity and selectivity.

    • Solution: Ensure the starting material is of high purity. If necessary, purify the β-keto ester by distillation or column chromatography before use.

Issue 2: Low or Incomplete Conversion (Poor Yield)

Q: The reaction is sluggish, and I'm observing a significant amount of unreacted starting material even after an extended reaction time. How can I improve the conversion?

A: Incomplete conversion can be frustrating, but it is often rectifiable by addressing the following:

  • Catalyst Activity:

    • Cause: The catalyst may be deactivated by impurities (oxygen, water, or impurities in the substrate or solvent). The catalyst loading might be too low.

    • Solution: Ensure all reagents and solvents are anhydrous and degassed. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[6] Increase the catalyst loading incrementally.

  • Hydrogen Pressure:

    • Cause: Insufficient hydrogen pressure can lead to a slow reaction rate.

    • Solution: Increase the hydrogen pressure within the safe limits of your reactor. A higher concentration of dissolved hydrogen will increase the rate of the hydrogenation step.

  • Reaction Temperature:

    • Cause: While lower temperatures often favor selectivity, they also decrease the reaction rate.

    • Solution: If stereoselectivity is acceptable, a moderate increase in temperature can significantly improve the reaction rate. A careful balance between temperature, pressure, and catalyst loading is key.

Issue 3: Difficult Product Isolation and Purification

Q: I'm having trouble separating the desired diastereomer of Methyl 3-hydroxy-4-methylpentanoate from the reaction mixture and the other diastereomer. What are the best practices for purification?

A: The separation of diastereomers can be challenging due to their similar physical properties. Here are some effective strategies:

  • Column Chromatography:

    • Technique: Flash column chromatography on silica gel is the most common method for separating diastereomers.

    • Optimization: A systematic screening of solvent systems is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to identify a solvent system that provides good separation between the diastereomers.

  • Recrystallization:

    • Technique: If the product is a solid or can be derivatized to a crystalline solid, recrystallization can be a highly effective method for purification.[10]

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble and then allow it to cool slowly. The less soluble diastereomer will crystallize out, leaving the more soluble one in the mother liquor.[10]

  • Derivatization:

    • Technique: If the diastereomers are difficult to separate directly, they can be reacted with a chiral resolving agent to form new diastereomeric compounds that may have more significant differences in their physical properties, making them easier to separate by chromatography or recrystallization.[10] After separation, the resolving agent can be cleaved to yield the pure enantiomer.

Optimized Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation of Methyl 4-methyl-3-oxopentanoate

This protocol is based on established procedures for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.[3][7][11]

Materials:

  • Methyl 4-methyl-3-oxopentanoate (high purity)

  • [RuCl₂((R)-BINAP)]₂·NEt₃ or [RuCl₂((S)-BINAP)]₂·NEt₃

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave (pressure reactor)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the Ru-BINAP catalyst (0.05 - 0.1 mol%).

  • Add anhydrous, degassed methanol to the liner.

  • Add methyl 4-methyl-3-oxopentanoate to the liner.

  • Seal the glass liner and place it in the autoclave.

  • Seal the autoclave and purge it with argon or nitrogen, followed by several cycles of pressurizing with hydrogen and venting.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) with stirring.

  • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by GC or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

ParameterRecommended RangeEffect on StereoselectivityEffect on Yield/Conversion
Catalyst Loading 0.01 - 1 mol%Minimal direct effect, but higher loading can compensate for lower reactivity at milder conditions.Higher loading increases reaction rate.
Temperature 25 - 80 °CGenerally, lower temperatures increase stereoselectivity.[3]Higher temperatures increase reaction rate but may lead to side reactions.
H₂ Pressure 4 - 100 atmCan influence stereoselectivity; optimization is often required.[3]Higher pressure increases reaction rate.
Solvent Methanol, EthanolSolvent polarity can affect the transition state and thus stereoselectivity.Solvent choice can impact catalyst solubility and activity.

Mechanism and Workflow Diagrams

Catalytic Cycle of Noyori Asymmetric Hydrogenation

Noyori_Mechanism precatalyst [RuCl₂(BINAP)]₂ active_catalyst RuH₂(BINAP) precatalyst->active_catalyst Activation with H₂ substrate_complex Substrate-Catalyst Complex active_catalyst->substrate_complex Substrate Coordination product_complex Product-Catalyst Complex substrate_complex->product_complex Hydrogen Transfer product_complex->active_catalyst Product Release product Methyl 3-hydroxy-4-methylpentanoate product_complex->product substrate Methyl 4-methyl-3-oxopentanoate substrate->substrate_complex H2 H₂ solvent Solvent

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.

Experimental Workflow for Optimization

Optimization_Workflow start Start Optimization screen_catalyst Screen Catalyst Loading start->screen_catalyst screen_temp Screen Temperature screen_catalyst->screen_temp screen_pressure Screen H₂ Pressure screen_temp->screen_pressure screen_solvent Screen Solvent screen_pressure->screen_solvent analyze Analyze d.e. and Yield screen_solvent->analyze analyze->screen_catalyst Iterate optimal Optimal Conditions Found analyze->optimal Achieved Target

Caption: Iterative workflow for optimizing reaction conditions.

References

  • NROChemistry. Noyori Hydrogenation. Available from: [Link]

  • Wikipedia. Asymmetric hydrogenation. Available from: [Link]

  • Štěpnička, P. (2012). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 17(5), 5049-5078.
  • Organic Chemistry. (2021). Noyori Asymmetric Hydrogenation. YouTube. Available from: [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available from: [Link]

  • Slideshare. Noyori asymmetric hydrogenation. Available from: [Link]

  • Klimeš, J., et al. (2016). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines.
  • Song, X., et al. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Organic Process Research & Development, 25(9), 1947-1966.
  • Grote, T., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Hall, T. H., et al. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Tetrahedron, 77, 131771.
  • Genet, J. P., et al. (2003). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications.
  • Campbell, M. J., & Johnson, J. S. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(26), 5779-5792.
  • Dong, V. M. (2017). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Accounts of Chemical Research, 50(4), 836-848.
  • Ros, A., et al. (2007). Stereoselective synthesis of syn β-hydroxy cycloalkane carboxylates: transfer hydrogenation of cyclic β-keto esters via dynamic kinetic resolution. Tetrahedron, 63(32), 7532-7537.
  • Vedejs, E., et al. (2009). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 74(16), 6031-6039.
  • Grote, T., et al. (2020). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.
  • Taber, D. F., & Silverberg, L. J. (1991). An improved procedure for the synthesis and use of [RuCl2(BINAP)]2·NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of β-keto esters on trace amounts of acid. The Journal of Organic Chemistry, 56(26), 7040-7042.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Pu, L. (2004). Modified BINAP: The How and the Why. Chemical Reviews, 104(7), 3121-3166.
  • Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. Available from: [Link]

  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Available from: [Link]

  • Jiang, X., et al. (2016). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate.
  • Stewart, J. D., et al. (2002). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. The Journal of Organic Chemistry, 67(12), 4327-4336.
  • Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. Available from: [Link]

  • Ramachandran, P. V. (2015).
  • Ohta, H., et al. (2005). Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B. Bioscience, Biotechnology, and Biochemistry, 69(1), 231-234.
  • PubChem. Methyl 4-methyl-3-oxopentanoate. Available from: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available from: [Link]

  • Kanade, S. B., et al. (2019). Mastering β-keto esters. Beilstein Journal of Organic Chemistry, 15, 1426-1436.
  • PubChem. 4-Methyl-3-oxopentanoate. Available from: [Link]

  • Pharmaffiliates. Methyl 4-methyl-3-oxopentanoate. Available from: [Link]

  • Google Patents. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Matrix Fine Chemicals. METHYL 3-OXOPENTANOATE | CAS 30414-53-0. Available from: [Link]

  • Organic Syntheses. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Available from: [Link]

  • Kumar, A., et al. (2021). First Stereoselective Total Synthesis of Marliolide-(4R,5R,3E)-4-hydroxy-5-methyl-3-tetradecylidenedihydrofuran-2(3H)-one and Vittarilide-B: A Unified Strategy Utilizing a Chiral Pool Approach. Molecules, 26(2), 435.

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Technical Support Center: Stereochemical Stability of Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the preservation of stereochemical integrity in Methyl 3-hydroxy-4-methylpentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues related to racemization during experimental workup.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of enantiomeric excess in my sample of Methyl 3-hydroxy-4-methylpentanoate after workup. What is the primary cause of this racemization?

A1: The loss of enantiomeric excess, or racemization, in Methyl 3-hydroxy-4-methylpentanoate primarily occurs due to the presence of an acidic proton on the carbon alpha to the ester carbonyl group. Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[1] Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of both enantiomers and a reduction in the overall optical purity of your sample.[1]

Troubleshooting Guide: Preventing Racemization During Workup

This guide provides a systematic approach to identifying and mitigating the factors that contribute to the racemization of Methyl 3-hydroxy-4-methylpentanoate during the workup process.

Issue 1: Potential Racemization During Aqueous Washing/Extraction

Question: What is the optimal pH for the aqueous phase during washing and extraction to prevent racemization?

Answer: Maintaining a slightly acidic pH is crucial to minimize the risk of base-catalyzed enolization, which is a common pathway for racemization. For β-hydroxy acids and their esters, a pH of around 2.5 has been shown to be effective in preserving stereochemical integrity during workup.[2] It is recommended to use a buffered wash solution or to carefully adjust the pH of the aqueous phase with a dilute acid, such as 1N HCl, to maintain this acidic environment. Avoid strongly acidic or basic conditions, as both can catalyze the formation of the achiral enol intermediate.[1]

Recommended Protocol for Aqueous Wash:

  • Combine the organic layer containing your product with a chilled, dilute aqueous acid solution (e.g., pH 2.5-4).

  • Gently agitate the mixture in a separatory funnel, avoiding vigorous shaking that can lead to emulsion formation.

  • Allow the layers to separate fully.

  • Promptly drain the aqueous layer.

  • Repeat the wash step if necessary to remove all water-soluble impurities.

Issue 2: Racemization Risk During the Drying Process

Question: Can the choice of drying agent impact the stereochemical stability of my compound?

Answer: Yes, the choice of drying agent can be critical. While common drying agents like anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are generally considered neutral and safe to use, it is important to ensure they are of high purity and free from acidic or basic residues. The use of anhydrous potassium carbonate (K₂CO₃) or calcium oxide (CaO) should be strictly avoided as their basic nature can readily promote racemization.

Data Summary: Recommended Drying Agents

Drying AgentChemical NatureSuitability for Methyl 3-hydroxy-4-methylpentanoateRationale
Anhydrous Magnesium Sulfate (MgSO₄)NeutralHighly RecommendedHigh drying capacity and generally inert.
Anhydrous Sodium Sulfate (Na₂SO₄)NeutralRecommendedGood drying capacity and inertness.
Molecular Sieves (3Å or 4Å)NeutralRecommendedEffective at removing water, but can be slower.
Anhydrous Potassium Carbonate (K₂CO₃)BasicNot Recommended Can catalyze base-mediated racemization.
Anhydrous Calcium Chloride (CaCl₂)Lewis AcidicUse with CautionCan form complexes with alcohols and esters.
Issue 3: Temperature-Induced Racemization During Solvent Removal

Question: What is the maximum recommended temperature for solvent evaporation to avoid racemization?

Answer: Elevated temperatures can provide the necessary energy to overcome the activation barrier for enolization, leading to racemization. Therefore, it is imperative to remove the solvent under reduced pressure and at low temperatures. A rotary evaporator is ideal for this purpose. The bath temperature should be kept as low as possible, preferably at or below room temperature (20-25°C).[2] Prolonged exposure to heat, even at moderate temperatures, can be detrimental to the stereochemical purity of your product.

Experimental Protocol: Solvent Removal

  • Transfer the dried organic solution to a round-bottom flask suitable for rotary evaporation.

  • Attach the flask to a rotary evaporator.

  • Ensure a good vacuum is applied.

  • Set the water bath temperature to 20-25°C.

  • Rotate the flask at a moderate speed to ensure even evaporation.

  • Once the bulk of the solvent is removed, you can gently warm the flask if necessary, but do not exceed 30°C.

Visualization of Key Processes

Racemization Mechanism of Methyl 3-hydroxy-4-methylpentanoate

racemization_mechanism (R)-Enantiomer (R)-Enantiomer Achiral Enolate Achiral Enolate (R)-Enantiomer->Achiral Enolate Base (B-) - HB Achiral Enolate->(R)-Enantiomer H+ (S)-Enantiomer (S)-Enantiomer Achiral Enolate->(S)-Enantiomer H+ (S)-Enantiomer->Achiral Enolate Base (B-) - HB

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Recommended Workup Workflow to Prevent Racemization

workup_workflow cluster_extraction Aqueous Extraction cluster_drying Drying cluster_concentration Concentration Quench_Reaction Quench Reaction Mixture Aqueous_Wash Wash with Dilute Acid (pH 2.5-4) Quench_Reaction->Aqueous_Wash Separate_Layers Separate Organic Layer Aqueous_Wash->Separate_Layers Add_Drying_Agent Add Anhydrous MgSO4 or Na2SO4 Separate_Layers->Add_Drying_Agent Filter Filter to Remove Drying Agent Add_Drying_Agent->Filter Rotary_Evaporation Rotary Evaporation (Bath Temp ≤ 25°C) Filter->Rotary_Evaporation Final_Product Enantiomerically Enriched Product Rotary_Evaporation->Final_Product

Caption: Recommended workup workflow for preserving stereochemistry.

References

  • Braun, M. et al. (R)-(+)-3-Hydroxy-4-methylpentanoic Acid. Org. Synth.1998 , 75, 138. [Link]

  • Smith, A. B. et al. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. J. Org. Chem.2022 , 87 (19), 13245–13251. [Link]

  • Pericàs, M. A. et al. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules2016 , 21 (8), 1045. [Link]

  • Broussard, M. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube2024 . [Link]

  • Kroutil, W. et al. Bienzymatic Dynamic Kinetic Resolution of Secondary Alcohols by Esterification/Racemization in Water. ChemCatChem2018 , 10 (19), 4274-4278. [Link]

  • LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts2023 . [Link]

Sources

alternative reagents for the synthesis of Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding alternative synthetic routes for this valuable β-hydroxy ester.

Introduction

Methyl 3-hydroxy-4-methylpentanoate is a key building block in the synthesis of various natural products and pharmaceuticals.[1] While several synthetic routes exist, each presents unique challenges and requires careful optimization. This guide explores common and alternative reagents, offering practical solutions to issues you may encounter during your experiments.

Part 1: Alternative Synthetic Strategies & Troubleshooting

This section details three primary alternative strategies for the synthesis of Methyl 3-hydroxy-4-methylpentanoate, moving beyond standard textbook examples to provide actionable insights.

Strategy 1: The Reformatsky Reaction

The Reformatsky reaction provides a direct and reliable method for synthesizing β-hydroxy esters by reacting an α-halo ester with an aldehyde in the presence of metallic zinc.[2] For our target molecule, this involves the reaction of methyl bromoacetate with isobutyraldehyde (2-methylpropanal). The key advantage of this method is the reduced reactivity of the organozinc intermediate (a Reformatsky enolate) compared to Grignard reagents, which prevents undesired side reactions with the ester functionality.[3][4]

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Activate Zinc Powder (e.g., with I2 or HCl wash) C Combine activated Zn and a crystal of Iodine in dry THF A->C B Dry all glassware and solvents (THF, ether) B->C D Slowly add a mixture of Isobutyraldehyde and Methyl Bromoacetate C->D Initiation E Maintain gentle reflux D->E Exothermic F Quench with saturated aqueous NH4Cl E->F After completion (monitored by TLC) G Extract with an organic solvent (e.g., EtOAc) F->G H Wash with brine, dry over Na2SO4 G->H I Purify by column chromatography H->I

Caption: Workflow for the Reformatsky Reaction.

Problem Potential Cause(s) Troubleshooting Steps
Reaction fails to initiate - Inactive zinc surface due to oxide layer.- Wet reagents or glassware.- Activate zinc with a small crystal of iodine, dilute HCl wash, or by using a Zn-Cu couple.[2] - Ensure all glassware is flame-dried and solvents are anhydrous.
Low Yield - Slow or incomplete formation of the organozinc reagent.- Competing side reactions (e.g., Wurtz-type coupling of the haloester).- Use freshly activated, high-surface-area zinc dust.- Add the aldehyde and α-halo ester mixture slowly to the zinc suspension to maintain a low concentration of the haloester.
Formation of byproducts - Self-condensation of the aldehyde.- Dehydration of the β-hydroxy ester product to form an α,β-unsaturated ester.- Ensure slow addition of reagents to favor the desired reaction pathway.- Perform the aqueous workup under mild, slightly acidic conditions to prevent dehydration.
Strategy 2: Stereoselective Reduction of a β-Keto Ester

A highly effective and versatile route involves the reduction of the precursor, Methyl 3-oxo-4-methylpentanoate.[1] This strategy's main advantage is the potential for high stereocontrol, yielding enantiomerically enriched products.

Reagent/Method Selectivity Advantages Considerations
Sodium Borohydride (NaBH₄) LowCost-effective, mild, and easy to handle.Generally produces a racemic or diastereomeric mixture.
Luche Reduction (NaBH₄, CeCl₃) High (for α,β-unsaturated ketones)Selectively reduces the ketone in the presence of other reducible groups.[5]May not offer significant stereoselectivity for this saturated β-keto ester.
Catalytic Asymmetric Reduction Excellent (Enantioselective)Can achieve high enantiomeric excess (ee).[1]Requires specialized chiral catalysts (e.g., Ru-BINAP) and optimization of reaction conditions.
Enzymatic Reduction (Ketoreductases) Excellent (Enantioselective)Environmentally friendly, operates under mild conditions, and offers very high ee.[1]Requires screening for a suitable enzyme and specific reaction conditions (pH, cofactor).
Problem Potential Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (ee) - Inappropriate catalyst or enzyme for the substrate.- Non-optimal reaction conditions (temperature, pressure, solvent).- Screen a panel of chiral catalysts or ketoreductases.- Optimize temperature and hydrogen pressure for catalytic reductions.- Adjust pH and cofactor regeneration system for enzymatic reactions.
Incomplete Reaction - Catalyst deactivation.- Insufficient reducing agent.- Use high-purity substrate and solvents.- For catalytic hydrogenations, ensure an inert atmosphere and efficient stirring.- Ensure an excess of the hydride reagent is used.
Difficult Purification - Contamination from the catalyst or enzyme.- For metal catalysts, filter through a plug of silica gel or celite.[6] - For enzymatic reactions, protein can be removed by precipitation or extraction.
Strategy 3: Aldol Addition with Chiral Auxiliaries

For ultimate control over stereochemistry, an aldol addition of a chiral enolate to isobutyraldehyde can be employed. This method builds the carbon skeleton and sets the stereocenters simultaneously. A well-documented procedure utilizes (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA) as a chiral auxiliary.[7]

cluster_prep Enolate Formation cluster_reaction Aldol Addition cluster_workup Cleavage & Esterification A Prepare LDA solution from diisopropylamine and n-BuLi B Deprotonate Chiral Auxiliary Acetate (e.g., HYTRA) with LDA at -78°C A->B C Add Isobutyraldehyde to the chiral enolate solution at very low temperature (<-100°C) B->C D Quench reaction and perform aqueous workup C->D E Saponify the ester to cleave the chiral auxiliary D->E F Isolate the resulting 3-hydroxy-4-methylpentanoic acid E->F G Esterify the acid with methanol (e.g., Fischer esterification) F->G

Caption: Chiral Auxiliary-Mediated Aldol Reaction.

Problem Potential Cause(s) Troubleshooting Steps
Low Diastereoselectivity - Enolate geometry not well-defined.- Reaction temperature too high.- Ensure complete deprotonation with a strong, non-nucleophilic base like LDA.- Strictly maintain very low temperatures (-78°C to -128°C) during the aldehyde addition.[7]
Epimerization - Basic conditions during workup or purification.- Use a buffered or mildly acidic workup.- Avoid strong bases during purification.
Difficulty Cleaving Auxiliary - Incomplete saponification.- Ensure sufficient reaction time and temperature during the hydrolysis step.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a Reformatsky reaction over a Grignard reaction for this synthesis?

A1: The primary advantage is chemoselectivity. Grignard reagents are highly reactive and can add twice to esters, leading to tertiary alcohols as byproducts.[8] The organozinc reagent in the Reformatsky reaction is less reactive and does not typically react with the ester group, making it ideal for synthesizing β-hydroxy esters.[3][4]

Q2: How can I improve the stereoselectivity of the reduction of Methyl 3-oxo-4-methylpentanoate?

A2: To improve stereoselectivity, you should move from non-selective reagents like sodium borohydride to stereoselective methods. Catalytic asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP) or enzymatic reduction with a ketoreductase (KRED) are the preferred industrial and academic methods for achieving high enantiomeric excess.[1]

Q3: What are the most environmentally friendly ("green") methods to synthesize Methyl 3-hydroxy-4-methylpentanoate?

A3: Biocatalytic routes are generally considered the most environmentally friendly.[1] This includes the enzymatic reduction of the corresponding β-keto ester using a ketoreductase, or the lipase-catalyzed esterification of 3-hydroxy-4-methylpentanoic acid with methanol. These reactions are often run in aqueous media under mild conditions.[1][9][10]

Q4: How do I choose the right solvent for these alternative syntheses?

A4: For the Reformatsky reaction, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard to stabilize the organozinc intermediate.[2] For stereoselective reductions, the solvent choice depends on the catalyst; alcohols like methanol or ethanol are common for catalytic hydrogenations.[6] Aldol reactions with LDA are almost exclusively run in anhydrous THF at low temperatures.[7]

Q5: What are the key safety precautions to take with reagents like n-Butyllithium and metallic zinc dust?

A5: n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. Zinc dust is a flammable solid and can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

  • AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • ResearchGate. (2014). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • Scribd. (2021). Reformatsky Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]

  • Pearson. (n.d.). Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 3-hydroxy-4-methylpentanoate. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). methyl (3S)-4-cyano-3-hydroxy-4-methylpentanoate. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 65596-31-8| Chemical Name : Methyl 3-Hydroxy-4-methylpentanoate. Retrieved from [Link]

  • ResearchGate. (2009). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Retrieved from [Link]

  • ResearchGate. (2016). I want to reduce the keto group in 3,5,5-Trimethyl-2-cyclohexene-1-one to methylene. What is the BEST reducing agent? Retrieved from [Link]

  • ResearchGate. (2025). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methyl-3-oxopentanoate. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 3-ethyl-4-methylpentanoate. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of Methyl 3-hydroxy-4-methylpentanoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The precise control of stereochemistry is a cornerstone of modern drug development. For analogs of methyl 3-hydroxy-4-methylpentanoate, a common structural motif in biologically active compounds, the relative and absolute configuration of the stereocenters at C3 and C4 profoundly impacts pharmacological activity. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in managing diastereoselectivity during the synthesis of these crucial building blocks.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of methyl 3-hydroxy-4-methylpentanoate analogs, offering potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity (Poor dr)

You've performed a reaction to generate the C3-C4 stereocenters (e.g., reduction of a β-keto ester or an aldol addition), but the diastereomeric ratio (dr) is close to 1:1.

Potential Cause Explanation & Solution
Inadequate Steric Hindrance The directing group on your substrate may not be sterically bulky enough to effectively bias the approach of the incoming reagent to one face of the carbonyl. Solution: Consider using a bulkier protecting group for the C4-methyl group or a more sterically demanding chiral auxiliary.
Incorrect Reagent Choice The reducing agent or nucleophile used may not be sufficiently sensitive to the steric environment around the carbonyl. Solution: For reductions of β-keto esters, switch to a bulkier hydride source (e.g., L-Selectride® instead of NaBH4). For aldol reactions, the choice of Lewis acid is critical for achieving high diastereoselectivity.[1]
Suboptimal Reaction Temperature Higher temperatures can overcome the small energy difference between the transition states leading to the two diastereomers, resulting in lower selectivity. Solution: Perform the reaction at lower temperatures (e.g., -78 °C). This will amplify the energetic preference for the transition state leading to the major diastereomer.
Solvent Effects The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.[2] Solution: Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, Et2O, CH2Cl2). For chelation-controlled reactions, coordinating solvents are generally preferred.
Chelation Control Not Favored If the desired diastereomer arises from a chelation-controlled pathway, the reaction conditions may not be promoting the necessary coordination. Solution: Ensure you are using a chelating Lewis acid (e.g., MgBr2·OEt2, ZnCl2) and a substrate with a chelating group at the α-position.[3][4] The protecting group on a nearby hydroxyl can also influence chelation.[4]
Issue 2: Incorrect Diastereomer Formed (e.g., syn instead of anti)

The reaction has produced the undesired diastereomer as the major product.

Potential Cause Explanation & Solution
Dominance of the Wrong Stereocontrol Model Your reaction conditions may be favoring a Felkin-Anh pathway when a chelation-controlled pathway is needed to obtain the desired diastereomer, or vice-versa.[4][5] Solution: To favor the Felkin-Anh model, use non-chelating conditions (e.g., bulky, non-coordinating protecting groups, non-chelating Lewis acids). To favor chelation control, use a chelating metal (e.g., Mg2+, Zn2+) and a substrate capable of forming a five- or six-membered chelate.[4]
Incorrect Chiral Auxiliary The chosen chiral auxiliary may be directing the reaction to the undesired face of the prochiral center. Solution: Switch to the enantiomer of the chiral auxiliary. For example, if you are using an Evans oxazolidinone auxiliary, changing from the (4R,5S)-auxiliary to the (4S,5R)-auxiliary will invert the stereochemistry of the product.[2]
Reagent-Controlled vs. Substrate-Controlled Reaction The inherent stereochemical bias of the reagent may be overriding the directing effect of the substrate. Solution: Select a reagent that is known to be highly substrate-controlled. Alternatively, if a reagent-controlled pathway is desired, ensure the reagent's stereochemistry is appropriate for the synthesis of the target diastereomer.
Issue 3: Epimerization of the Stereocenter α to the Carbonyl

You've successfully formed the desired diastereomer, but are losing stereochemical purity during workup or subsequent steps.

Potential Cause Explanation & Solution
Enolization under Acidic or Basic Conditions The α-proton to the ester carbonyl is acidic and can be removed under non-neutral pH conditions, leading to enolization and subsequent racemization or epimerization. Solution: Maintain neutral pH during aqueous workup and purification. Use buffered solutions if necessary. Avoid strongly acidic or basic conditions in subsequent reaction steps if the α-stereocenter is to be preserved.
Chromatography-Induced Epimerization Silica gel is slightly acidic and can cause epimerization of sensitive compounds. Solution: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent system. Alternatively, use a different stationary phase for chromatography, such as alumina (neutral or basic).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the reduction of β-keto ester precursors?

A1: The primary factors are:

  • The nature of the reducing agent: Bulkier hydride reagents, such as L-Selectride® or K-Selectride®, generally exhibit higher diastereoselectivity than smaller reagents like NaBH4.

  • The steric environment around the carbonyl group: The size of the substituents at the α- and γ-positions to the ketone will influence the facial bias of the hydride attack.

  • The potential for chelation: If a chelating group is present at the α- or γ-position, the use of a chelating metal in the reducing agent (e.g., zinc borohydride) can lead to a cyclic transition state and high diastereoselectivity.

  • Reaction temperature: Lower temperatures generally lead to higher diastereoselectivity.

Q2: How do I choose the appropriate chiral auxiliary for my synthesis?

A2: The choice of a chiral auxiliary depends on several factors:

  • The desired stereochemical outcome: Different auxiliaries are designed to produce different diastereomers. For example, Evans' oxazolidinones are well-established for producing syn-aldol products.[2]

  • The reaction type: Some auxiliaries are more effective for specific transformations like alkylations, while others excel in aldol additions or Diels-Alder reactions.[]

  • Ease of attachment and removal: The auxiliary should be easily attached to the substrate and cleaved under mild conditions that do not affect the newly formed stereocenters.

  • Cost and availability: For large-scale synthesis, the cost and availability of both enantiomers of the auxiliary are important considerations. Pseudoephedrine and pseudoephenamine are effective and practical chiral auxiliaries.[7]

Q3: Can I predict the major diastereomer based on the reaction model (e.g., Felkin-Anh vs. Chelation Control)?

A3: Yes, these models are powerful predictive tools.

  • Felkin-Anh Model: This model is typically applied in the absence of a chelating group at the α-position. It predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent when that substituent is oriented perpendicular to the carbonyl group.[5]

  • Cram Chelation Model: This model is used when a chelating group (e.g., hydroxyl, alkoxy) is present at the α-position and a chelating metal is used. The substrate forms a rigid, five- or six-membered chelate with the metal, and the nucleophile attacks from the less hindered face of this complex.[4]

The interplay between these two models can often be controlled by the choice of protecting groups and Lewis acids.[4]

Q4: What are the best practices for reaction setup and workup to preserve diastereomeric purity?

A4:

  • Inert atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. Always perform reactions under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous conditions: Use dry solvents and glassware to prevent quenching of reagents and unwanted side reactions.

  • Controlled addition of reagents: Add reagents slowly, especially at low temperatures, to maintain control over the reaction and prevent temperature fluctuations.

  • Careful quenching: Quench the reaction at low temperature before warming to room temperature. Use a quenching agent that will not compromise the stereochemical integrity of the product (e.g., saturated aqueous NH4Cl).

  • Neutral workup: As mentioned previously, maintain a neutral pH during the aqueous workup to avoid epimerization.

  • Minimize exposure to heat and silica gel: Concentrate the product at reduced pressure and without excessive heating. If chromatography is necessary, consider using deactivated silica gel or an alternative stationary phase.

Experimental Protocols & Data

Protocol 1: Substrate-Controlled Diastereoselective Reduction of a β-Keto Ester

This protocol describes a general procedure for the diastereoselective reduction of a methyl 3-keto-4-methylpentanoate analog to the corresponding syn-3-hydroxy-4-methylpentanoate.

Step-by-Step Methodology:

  • To a solution of the β-keto ester (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add L-Selectride® (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ester.

Reducing Agent Temperature (°C) Typical Diastereomeric Ratio (syn:anti)
NaBH402:1
L-Selectride®-78>10:1
K-Selectride®-78>15:1
Protocol 2: Chiral Auxiliary-Mediated Diastereoselective Aldol Reaction

This protocol outlines a general procedure for the synthesis of a syn-3-hydroxy-4-methylpentanoate analog using an Evans oxazolidinone chiral auxiliary.[2]

Step-by-Step Methodology:

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH2Cl2 (0.2 M) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add isobutyraldehyde (1.2 equiv) dropwise and stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer and extract with CH2Cl2.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • The crude aldol adduct can then be subjected to auxiliary removal (e.g., via transesterification with MeO-Ti(Oi-Pr)3) to yield the methyl ester.

Chiral Auxiliary Aldehyde Expected Major Diastereomer
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde(3R,4R)-syn
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde(3S,4S)-syn

Visualizing Stereocontrol Models

The following diagrams illustrate the key transition state models that govern diastereoselectivity in nucleophilic additions to α-chiral carbonyl compounds.

Felkin_Anh_vs_Chelation cluster_0 Felkin-Anh Model (Non-Chelating) cluster_1 Chelation Control Model FA_Model Nucleophile attacks from the face opposite the largest group (L). FA_TS Transition State FA_Model->FA_TS leads to FA_Product anti-Product FA_TS->FA_Product forms CC_Model Chelating group (X) and carbonyl form a rigid complex with a Lewis acid (M). CC_TS Transition State CC_Model->CC_TS leads to CC_Product syn-Product CC_TS->CC_Product forms

Caption: Comparison of Felkin-Anh and Chelation Control models.

Diastereoselectivity_Workflow Start Define Target Diastereomer (syn or anti) Choose_Strategy Select Synthetic Strategy (e.g., Reduction, Aldol) Start->Choose_Strategy Substrate_Design Substrate Design (Protecting groups, Chiral auxiliary) Choose_Strategy->Substrate_Design Reaction_Conditions Optimize Reaction Conditions (Reagent, Solvent, Temperature) Substrate_Design->Reaction_Conditions Analysis Analyze Diastereomeric Ratio (NMR, GC, HPLC) Reaction_Conditions->Analysis Troubleshoot Troubleshoot (Low dr, Wrong diastereomer) Analysis->Troubleshoot Low dr Purification Purification & Characterization Analysis->Purification High dr Troubleshoot->Reaction_Conditions Re-optimize

Sources

Technical Support Center: Purification of Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-hydroxy-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this particularly viscous and thermally sensitive molecule. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategy effectively.

The inherent structure of Methyl 3-hydroxy-4-methylpentanoate—possessing both a hydroxyl and an ester functional group—imparts a polarity and viscosity that complicate standard purification procedures. This guide is structured to address these specific challenges head-on, providing a logical path from crude product to high-purity compound.

Section 1: Overall Purification Strategy & Workflow

A successful purification campaign begins with a well-planned workflow. The high viscosity and potential for thermal degradation of the target ester necessitate a multi-step approach that minimizes thermal stress and efficiently removes distinct classes of impurities.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Bulk Purification cluster_2 High-Purity Polishing cluster_3 Final Product crude Crude Reaction Mixture extract Liquid-Liquid Extraction (LLE) crude->extract Quench Reaction dry Drying & Solvent Removal extract->dry Separate Phases distill Vacuum Distillation dry->distill Crude Ester chrom Column Chromatography distill->chrom Enriched Ester (Optional) final Pure Methyl 3-hydroxy-4-methylpentanoate distill->final Purity >95% chrom->final Purity >99%

Caption: General purification workflow for Methyl 3-hydroxy-4-methylpentanoate.

Section 2: Troubleshooting Guide

This section is formatted to address specific, common problems encountered during purification.

Problem 1: Formation of a Stable Emulsion or Gel During Aqueous Work-up

Plausible Cause: The amphiphilic nature of the hydroxy ester, combined with its viscosity, can stabilize oil-in-water or water-in-oil emulsions, especially if the reaction was quenched under basic conditions that could form soap-like byproducts.[1][2] The presence of a viscous gel-like product at the interface between aqueous and organic layers can make separation extremely difficult, leading to significant product loss.[1]

Troubleshooting Protocol:

  • Transfer: Transfer the entire mixture to a larger separatory funnel to provide more surface area for the interface.

  • Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.[3]

  • Gentle Inversion: Do not shake vigorously. Gently invert the funnel 5-10 times to mix the brine. Vigorous shaking will only worsen the emulsion.

  • Patience & Physical Disruption: Allow the funnel to stand undisturbed for 20-30 minutes. If the emulsion persists, gently swirl the funnel or use a glass rod to physically disrupt the interface.

  • Filtration (Advanced): In severe cases, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break up the emulsion before re-introducing it to the separatory funnel.[1]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing phase separation.

Problem 2: Product Discoloration (Yellow to Brown) and Low Yield After Distillation

Plausible Cause: The target molecule contains a secondary alcohol, which can undergo elimination (dehydration) at elevated temperatures to form unsaturated byproducts. These byproducts can further polymerize into colored tars.[3] This thermal degradation is a significant risk with high-boiling point esters.[4][5]

Troubleshooting Protocol:

  • Utilize High Vacuum: The most critical parameter is pressure. Lowering the pressure significantly reduces the boiling point, minimizing thermal stress. Aim for a vacuum level below 1 mmHg if possible.

  • Accurate Temperature Monitoring: Ensure the thermometer is placed correctly—with the top of the bulb level with the bottom of the condenser side-arm—to measure the true vapor temperature.[6]

  • Controlled Heating: Use a heating mantle with a stirrer and a temperature controller. Do not heat the distillation pot aggressively. A slow, steady distillation rate (e.g., 1 drop per 20-30 seconds) is optimal for separation and minimizes decomposition.[6]

  • Short Path Distillation: For very sensitive compounds, a Kugelrohr or short path distillation apparatus minimizes the time the compound spends at high temperatures by reducing the distance the vapor has to travel.

  • Remove Acidic Residues: Ensure all acidic catalyst from the esterification step has been thoroughly removed during the work-up.[3] Residual acid will catalyze the dehydration reaction at high temperatures. A wash with a saturated sodium bicarbonate solution is essential.[7]

Distillation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield / Dark Product After Distillation cause1 Temperature Too High (Thermal Degradation) problem->cause1 cause2 Residual Acid Catalyst problem->cause2 cause3 Inefficient Fractionation problem->cause3 sol1 Increase Vacuum Level (< 1 mmHg) cause1->sol1 sol2 Use Short Path Apparatus cause1->sol2 sol5 Ensure Slow, Steady Distillation Rate cause1->sol5 sol3 Thorough NaHCO3 Wash cause2->sol3 sol4 Use Fractionating Column (e.g., Vigreux) cause3->sol4 cause3->sol5

Caption: Troubleshooting logic for distillation issues.

Problem 3: Poor Separation During Column Chromatography

Plausible Cause: The polarity of Methyl 3-hydroxy-4-methylpentanoate requires a carefully balanced chromatographic system. Its ability to hydrogen bond can cause significant peak tailing on standard silica gel.[8] Choosing an inappropriate solvent system can lead to either no retention or complete retention on the column.

Troubleshooting Protocol:

  • Solvent System Selection (TLC): Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives your target compound an Rf value between 0.25 and 0.40.

    • Starting Point: Begin with a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane:Ethyl Acetate (4:1).

    • Adjustment: If the spot remains at the baseline, increase the polarity by moving to 2:1 or 1:1 Hexane:Ethyl Acetate. If the spot runs with the solvent front, decrease the polarity.

  • Addressing Peak Tailing:

    • Amine Additive: Tailing on silica is often due to interaction with acidic silanol groups. Adding a small amount of triethylamine (~0.1-0.5%) to the mobile phase can neutralize these sites and produce sharper peaks.

    • Alternative Stationary Phase: Consider using alumina (neutral or basic) or a bonded-phase silica (like diol) if tailing remains a persistent issue.

  • Proper Column Packing: A poorly packed column with channels or cracks will lead to terrible separation. Ensure you pack the column as a slurry and allow it to settle completely without letting the top run dry.

Solvent Polarity Index (P') Typical Use in System
n-Hexane0.1Primary non-polar component
Dichloromethane3.1Intermediate polarity solvent
Ethyl Acetate4.4Primary polar component
Methanol5.1Used sparingly to increase polarity

Data adapted from various chromatography resources.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification method for a large-scale reaction?

For large quantities (>10g), vacuum distillation is the most efficient first-pass purification method.[10][11] It effectively removes non-volatile impurities (catalyst residues, salts, polymerization products) and lower-boiling point contaminants (unreacted methanol, solvents). This step provides a product that is often >95% pure and significantly easier to handle for any subsequent high-purity polishing like chromatography.

Q2: My compound appears pure by NMR, but it's still a viscous oil. How can I make it easier to handle?

High viscosity is an intrinsic property of this molecule due to its structure and hydrogen bonding capabilities. To improve handling:

  • Gentle Warming: Warm the sample to 30-40°C to temporarily reduce its viscosity before weighing or transferring.

  • Dilution: Prepare a stock solution in a volatile solvent (e.g., dichloromethane or ethyl acetate). This allows for accurate measurement by volume, after which the solvent can be removed under reduced pressure.

Q3: Can I use steam distillation for this compound?

Steam distillation is a viable option for high-boiling, water-immiscible compounds.[3] It could be advantageous if you lack access to a high-vacuum pump. However, it may be less efficient than vacuum distillation and introduces a large volume of water that must be thoroughly removed from the final product. The prolonged exposure to hot water could also potentially lead to hydrolysis of the ester.[12]

Q4: What are the key safety considerations for the precursor, 3-hydroxy-4-methylpentanoic acid?

According to GHS classifications, the parent carboxylic acid is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[13] Always handle the material in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: What type of chromatography is best suited for this polar compound?

Normal-phase adsorption chromatography is the standard choice.[14]

  • Stationary Phase: Silica gel (SiO₂) is the most common and cost-effective option.

  • Mobile Phase: A binary system of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) provides a wide tuning range for elution.[8][9]

For extremely difficult separations or analytical purposes, other techniques could be considered:

  • Hydrophilic Interaction Chromatography (HILIC): This technique is specifically designed to improve the retention of very polar analytes.

  • Reversed-Phase HPLC (for analysis): Using a C18 column with a polar mobile phase (like water/acetonitrile or water/methanol) is standard for assessing purity via HPLC.

References

  • US Patent US4304925A: "Process for purifying esters".
  • US Patent US4521595A: "Process for the purification of esters".
  • Chemistry LibreTexts : "Preparation of Esters". (Jan 22, 2023). [Link]

  • Boston Apothecary : "From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r)". (Mar 7, 2013). [Link]

  • HSC Chemistry : "Esterification: Reflux, Isolation and Purification". YouTube. (May 5, 2021). [Link]

  • University of Colorado Boulder, Department of Chemistry : "Esters. An Introduction.". [Link]

  • Sciencemadness Discussion Board : "Distilling esters with very high boiling points?". (Aug 13, 2020). [Link]

  • Coach Benner Chemistry : "Synthesis, Isolation, and Purification of an Ester". [Link]

  • Waters Blog : "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". (Jun 18, 2025). [Link]

  • Chemistry For Everyone : "How To Tell Which Compound Is More Polar In Chromatography?". YouTube. (Feb 13, 2025). [Link]

  • MDPI : "Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin". (Feb 9, 2022). [Link]

  • PDF : "Current Trends in Separation and Purification of Fatty Acid Methyl Ester". (Jan 12, 2026). [Link]

  • Cole-Parmer : "Science of Chromatography". (Nov 17, 2022). [Link]

  • MDPI : "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties". [Link]

  • ResearchGate : "How to purify esterefication product?". (Apr 15, 2016). [Link]

  • AADE : "Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids". [Link]

  • ResearchGate : "How to deal with highly viscous polyester". (Jun 14, 2017). [Link]

  • AOCS : "Determination of Polar Compounds in Used Frying Oils and Fats by Adsorption Chromatography". [Link]

  • TutorChase : "How does the polarity of substances affect chromatography results?". [Link]

  • PubChem : "3-Hydroxy-4-methylpentanoic acid". [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-hydroxy-4-methylpentanoate: Enzymatic vs. Chemical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in pharmaceutical development and fine chemical synthesis, the creation of enantiomerically pure molecules is a cornerstone of modern chemistry. Methyl 3-hydroxy-4-methylpentanoate, a valuable chiral building block, presents a classic case study in the strategic choice between biocatalytic and traditional chemical synthesis routes. This guide provides an in-depth, objective comparison of these two methodologies, grounded in mechanistic principles and supported by experimental data, to inform your selection of the optimal synthetic pathway.

Introduction: The Significance of a Chiral Hydroxy Ester

Methyl 3-hydroxy-4-methylpentanoate is a key intermediate in the synthesis of various biologically active compounds. Its stereochemistry is critical, as the biological activity of the final product often depends on the precise three-dimensional arrangement of its atoms.[1] The central challenge lies in controlling the stereochemistry at the C3 hydroxyl group during synthesis. Both enzymatic and chemical methods have been developed to achieve this, each with a distinct profile of advantages, limitations, and operational demands.

The Biocatalytic Approach: Precision Engineering by Nature

Enzymatic synthesis leverages the inherent stereoselectivity of biological catalysts, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to produce the desired chiral alcohol with exceptional purity.[2][3] This approach is a hallmark of green chemistry, characterized by mild reaction conditions and high selectivity.[4]

Mechanism of Action: Asymmetric Bioreduction

The core of the enzymatic strategy is the asymmetric reduction of a prochiral ketone, methyl 4-methyl-3-oxopentanoate. The enzyme's active site is a highly structured chiral environment that binds the substrate in a specific orientation. This forces the delivery of a hydride ion from a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to only one face of the ketone, yielding almost exclusively one enantiomer of the alcohol.[5]

A critical aspect of this process is cofactor regeneration. Since NADPH is expensive to use in stoichiometric amounts, a secondary enzymatic system is employed to regenerate it in situ. A common and efficient method is the use of glucose and glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, regenerating the NADPH required by the ketoreductase.[4][5]

Enzymatic Synthesis Pathway cluster_main Main Reaction cluster_cofactor Cofactor Regeneration Keto_Ester Methyl 4-methyl-3-oxopentanoate Hydroxy_Ester Methyl (3S)-3-hydroxy-4-methylpentanoate Keto_Ester->Hydroxy_Ester KRED KRED Ketoreductase (KRED) NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- NADP->NADPH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH GDH Glucose Dehydrogenase (GDH)

Caption: Enzymatic reduction of a keto ester coupled with cofactor regeneration.

Protocol: Whole-Cell Bioreduction of Methyl 4-methyl-3-oxopentanoate

This protocol describes a typical whole-cell biocatalysis, which is often preferred for its simplicity as the cofactor and regeneration system are contained within the microbial host.[3][6]

  • Culture Preparation: Grow a culture of E. coli engineered to overexpress a suitable ketoreductase and glucose dehydrogenase in a rich medium (e.g., TB or LB) under inducing conditions.

  • Cell Harvest: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5-7.0).

  • Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (typically 1.1-1.5 equivalents), and NADP+ (catalytic amount, e.g., 0.1 mol%).

  • Substrate Addition: Add the methyl 4-methyl-3-oxopentanoate substrate to the desired concentration (e.g., 50-100 mM). The substrate may be added portionwise to avoid inhibition.[6]

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion of the starting material and formation of the product by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, pellet the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography. Confirm product identity via ¹H and ¹³C NMR and determine enantiomeric excess (ee) using chiral GC or HPLC.

The Chemical Approach: Predictable Control Through Chiral Reagents

Chemical synthesis offers a well-established and versatile alternative. The most common strategies involve either the asymmetric reduction of the β-keto ester using a chiral metal catalyst or a diastereoselective aldol reaction employing a chiral auxiliary.[7][8]

Mechanism of Action: Asymmetric Aldol Addition

The Evans aldol reaction is a powerful method for creating chiral β-hydroxy carbonyl compounds.[9] The process begins by attaching a propionate unit to a chiral auxiliary, such as an oxazolidinone. This forms a chiral imide.

Deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) selectively forms the (Z)-enolate, whose geometry is locked by chelation with the lithium ion. The chiral auxiliary sterically blocks one face of the enolate. When isobutyraldehyde is introduced, it can only approach from the less hindered face, leading to a highly diastereoselective aldol addition. Finally, the chiral auxiliary is cleaved (e.g., via hydrolysis or methanolysis) to release the desired chiral hydroxy acid, which can then be esterified to yield the final product.[7]

Chemical Synthesis Pathway Start Chiral Auxiliary (Oxazolidinone) Imide Chiral Propionyl Imide Start->Imide + Propionyl Chloride Enolate (Z)-Enolate Imide->Enolate 1. LDA, -78°C Adduct Aldol Adduct Enolate->Adduct 2. Isobutyraldehyde Aldehyde Isobutyraldehyde Aldehyde->Adduct Product (R)-3-hydroxy-4-methylpentanoic acid Adduct->Product 3. Cleavage Ester Methyl 3-hydroxy-4-methylpentanoate Product->Ester 4. Esterification (MeOH, H+)

Caption: Diastereoselective Evans aldol reaction for chemical synthesis.

Protocol: Evans Asymmetric Aldol Reaction

This protocol outlines the key steps for synthesizing the target molecule's acid precursor via an Evans aldol addition.[7]

  • Enolate Formation: Dissolve the chiral N-propionyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon). Cool the solution to -78 °C in a dry ice/acetone bath. Add LDA dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: Add freshly distilled isobutyraldehyde dropwise to the enolate solution at -78 °C. Stir for several hours.

  • Reaction Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Work-up and Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification and Auxiliary Cleavage: Purify the aldol adduct by column chromatography. Cleave the auxiliary by treating the adduct with lithium hydroxide followed by an acidic workup to yield the chiral acid.

  • Esterification: Convert the resulting (R)-(+)-3-hydroxy-4-methylpentanoic acid to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).

  • Analysis: Confirm the structure by NMR and determine the diastereomeric and enantiomeric purity by chiral GC or HPLC analysis of the final ester.

Head-to-Head Comparison: A Data-Driven Analysis

The choice between these two powerful techniques hinges on the specific requirements of the synthesis, including scale, desired purity, cost, and environmental impact.

ParameterEnzymatic SynthesisChemical Synthesis (Aldol)
Stereoselectivity Typically Excellent (>99% ee)[5][6]Very Good to Excellent (92-98% de/ee)[7]
Reaction Conditions Mild (Ambient temp., aqueous buffer, neutral pH)[4]Harsh (Cryogenic temps, strong bases, anhydrous)
Yield Good to Excellent (85-98%)[4][6]Good (70-85% over multiple steps)[7]
Substrate Conc. Generally lower (10-100 g/L) due to inhibition[10]Can be significantly higher
Catalyst Source Renewable (Microbial fermentation)Often derived from petrochemicals
Waste Generation Minimal, primarily biomass and buffer saltsStoichiometric chiral auxiliary waste, metal salts
Process Safety Generally safer, avoids pyrophoric/toxic reagentsRequires handling of pyrophoric bases (LDA)
Versatility Substrate-specific; may require enzyme screeningBroad substrate scope, well-established

Experimental Workflow: From Reaction to Pure Product

Regardless of the chosen route, a systematic workflow is essential for successful synthesis and validation. This involves careful monitoring, purification, and rigorous analysis to ensure the final product meets the required specifications.

Caption: A generalized workflow for the synthesis and analysis of the target compound.

Conclusion: Selecting the Optimal Synthesis Strategy

The decision to use an enzymatic or chemical approach for synthesizing Methyl 3-hydroxy-4-methylpentanoate is a strategic one, dictated by project-specific priorities.

  • The Enzymatic Route is Preferred When: The highest possible enantiomeric purity is paramount (>99% ee). Environmental sustainability and process safety ("green chemistry") are key drivers. A scalable, biocatalytic process is being developed for industrial production.

  • The Chemical Route is a Strong Candidate When: A broad range of analogous structures is being explored, leveraging the versatility of the aldol reaction. The necessary infrastructure for handling air-sensitive and cryogenic reactions is readily available. The project timeline favors established, predictable chemical transformations over the potential need for enzyme screening and optimization.

Ultimately, both methodologies are powerful tools in the synthetic chemist's arsenal. By understanding the underlying principles, operational requirements, and performance trade-offs of each, researchers can make an informed decision that best aligns with their scientific and developmental goals.

References

  • Highly Efficient Biocatalytic Reduction of Keto Esters. (2011). Synfacts, 2011(03), 333.
  • Górecka, M., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 102(20), 8747–8760. [Link]

  • Stewart, J. D., et al. (2001). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. Organic Letters, 3(25), 4079–4082. [Link]

  • Biocatalytic Reduction of Keto Esters and Heterocyclic Ketones in Continuous Flow. (2020). Synfacts, 2020(10), 1131. [Link]

  • Farjadian, F., et al. (2011). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Iranian Journal of Pharmaceutical Research, 10(2), 241–248. [Link]

  • Kovács, F., et al. (2021). Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters. Molecules, 26(16), 4983. [Link]

  • Szewczyk, M., et al. (2021). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 26(11), 3354. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. [Link]

  • Braun, M., & Gräf, S. (1995). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses, 72, 38. [Link]

  • Bariotaki, A., et al. (2017). Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters, 19(15), 4054–4057. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739.
  • methyl(S)- 3-hydroxy-4-methylpentanoate. (n.d.). ChemBK. [Link]

  • Domínguez de María, P., & Gotor, V. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research, 43(2), 288–299. [Link]

  • Chen, M.-J., et al. (2020). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. Molecules, 25(22), 5464. [Link]

Sources

A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The stereoselective synthesis of chiral β-hydroxy esters is a cornerstone of modern organic chemistry, providing essential building blocks for a vast array of pharmaceuticals, natural products, and high-value chemicals. Among these, Methyl 3-hydroxy-4-methylpentanoate stands out as a versatile intermediate. The critical challenge in its synthesis lies in the precise control of the stereocenter at the C-3 position. This guide offers a comparative analysis of the three principal catalytic strategies employed to achieve this transformation: metal-catalyzed asymmetric hydrogenation, organocatalyzed aldol reactions, and enzymatic methods. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide actionable insights to guide researchers in selecting the optimal catalyst for their specific needs.

Metal-Catalyzed Asymmetric Hydrogenation: The Workhorse of Industry

Asymmetric hydrogenation of the prochiral precursor, methyl 3-oxo-4-methylpentanoate, is arguably the most mature and widely adopted method for producing chiral β-hydroxy esters.[1] This approach is favored for its high efficiency, excellent enantioselectivity, and scalability. Transition metal complexes, particularly those based on Ruthenium (Ru), are the catalysts of choice.[2]

Mechanism and Rationale

The efficacy of these catalysts hinges on the coordination of a chiral diphosphine ligand to the metal center. This creates a well-defined chiral environment that forces the substrate, the β-keto ester, to bind in a specific orientation. Molecular hydrogen is then activated by the metal complex, and a hydride is delivered to the carbonyl carbon from a less sterically hindered face, establishing the desired stereochemistry.[3] Ligands such as BINAP and its derivatives are renowned for their ability to induce high levels of asymmetry in this process.[4][5]

Metal_Catalyzed_Hydrogenation Catalyst [Ru(II)(chiral_ligand)] Pre-catalyst Active_Catalyst Active Ru-H Species Catalyst->Active_Catalyst H₂ Substrate_Complex Substrate-Catalyst Complex Active_Catalyst->Substrate_Complex + Substrate Product_Complex Product-Catalyst Complex Substrate_Complex->Product_Complex Stereoselective Hydride Transfer Product_Complex->Active_Catalyst - Product Product Chiral β-Hydroxy Ester (Methyl 3-hydroxy-4-methylpentanoate) Product_Complex->Product Substrate β-Keto Ester (Methyl 3-oxo-4-methylpentanoate) Substrate->Substrate_Complex

Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Performance Data

The choice of chiral ligand is paramount to the success of the reaction, influencing both reactivity and enantioselectivity. Below is a comparison of various ruthenium-based catalyst systems for the asymmetric hydrogenation of β-keto esters.

Catalyst SystemLigandS/C RatioH₂ PressureTemp. (°C)Yield (%)ee (%)Reference
Ru(II)(S)-BINAP10001 atm25>9599[4]
Ru(II)(S)-MeO-Biphep10001 atm25>9598[4]
Ru(II)(R,R)-Me-Duphos10001 atm25>9597[4]
RuI₂(p-cymene)₂Solphos100080 bar50>9999[3]
RuCl₂(DMF)nDifluorphos200050 bar6010099.4[3]

Expert Insight: The ability to achieve excellent enantioselectivities at atmospheric pressure using in-situ prepared catalysts makes Ru-BINAP and related systems particularly attractive for laboratories not equipped with high-pressure reactors.[4] Ligands like Difluorphos demonstrate exceptional activity (high S/C ratio) and selectivity, making them suitable for industrial-scale production where catalyst efficiency is critical.[3]

Organocatalysis: A Metal-Free Alternative

The emergence of organocatalysis has provided a powerful, metal-free alternative for asymmetric synthesis. For the construction of β-hydroxy esters, the L-proline-catalyzed aldol reaction is a foundational method.[6][7] This approach assembles the carbon skeleton and sets the stereocenter in a single, atom-economical step.

Mechanism and Rationale

The catalytic cycle, first elucidated by List and Barbas, involves the reaction of the catalyst (proline) with one carbonyl partner (e.g., an enolizable ester precursor) to form a nucleophilic enamine intermediate.[8] This enamine then attacks the second carbonyl partner (isobutyraldehyde) in a highly organized, chair-like transition state, directed by a hydrogen bond from the proline's carboxylic acid group.[9] This dual activation—raising the energy of the HOMO of the nucleophile and lowering the LUMO of the electrophile while simultaneously fixing their relative orientation—is the source of the high stereoselectivity. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.[6]

Proline_Catalysis Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ester, -H₂O Transition_State Acyclic Transition State (Stereodetermining Step) Enamine->Transition_State + Aldehyde Iminium Iminium Ion Transition_State->Iminium C-C Bond Formation Iminium->Proline Hydrolysis Product β-Hydroxy Ester Iminium->Product +H₂O, -Proline Ester Enolizable Ester (e.g., Methyl Propanoate) Ester->Enamine Aldehyde Isobutyraldehyde Aldehyde->Transition_State

Caption: Catalytic cycle for the L-proline-catalyzed aldol reaction.

Performance Data

While direct proline-catalyzed aldol reactions to form Methyl 3-hydroxy-4-methylpentanoate are less documented than hydrogenation, analogous reactions demonstrate the principle and potential of this strategy. The reaction between propionaldehyde and an excess of isobutyraldehyde, for instance, yields the corresponding β-hydroxy aldehyde with excellent stereocontrol.[10]

CatalystNucleophileElectrophiledr (anti:syn)ee (%)Reference
L-ProlinePropionaldehydeIsobutyraldehyde40:1>99[10]
L-ProlineAcetoneIsobutyraldehyde-96[8]

Expert Insight: The primary advantage of organocatalysis is the use of an inexpensive, non-toxic, and readily available catalyst. However, challenges can include catalyst loading (often 5-30 mol%) and the potential for self-aldol side reactions.[10] For ester synthesis, the reaction typically requires the use of pre-formed silyl ketene acetals or other activated ester equivalents, which adds steps compared to the direct hydrogenation approach.

Enzymatic Methods: The Green Chemistry Approach

Biocatalysis offers an environmentally benign and often exceptionally selective route to chiral molecules.[11][12] For Methyl 3-hydroxy-4-methylpentanoate, two primary enzymatic strategies are relevant: kinetic resolution of a racemic mixture and the direct asymmetric reduction of the corresponding keto-ester.

Mechanism and Rationale

1. Lipase-Catalyzed Kinetic Resolution: This method starts with racemic methyl 3-hydroxy-4-methylpentanoate. A lipase enzyme, in the presence of an acyl donor (e.g., vinyl acetate), selectively acylates one enantiomer of the alcohol faster than the other.[13][14] This leaves behind the unreacted, enantioenriched alcohol of the opposite configuration. The key limitation is that the maximum theoretical yield for the desired enantiomer is 50%.

Lipase_Resolution Racemate Racemic Alcohol (R)- and (S)-Enantiomers Lipase Lipase + Acyl Donor Racemate->Lipase Separation Separation Lipase->Separation Selective Acylation Ester Acylated Ester (e.g., (R)-Ester) Separation->Ester Alcohol Unreacted Alcohol (e.g., (S)-Alcohol) Separation->Alcohol

Caption: Workflow for lipase-catalyzed kinetic resolution.

2. Asymmetric Reduction with Ketoreductases (KREDs): This is a more modern and efficient biocatalytic approach. A ketoreductase enzyme, often from yeast or bacteria, uses a cofactor (typically NADPH) to deliver a hydride to the prochiral ketone of methyl 3-oxo-4-methylpentanoate. The enzyme's intricate active site pocket enforces a strict binding orientation, leading to the formation of a single enantiomer of the alcohol with extremely high fidelity.[15] This method can achieve theoretical yields of 100% with exceptional enantiomeric excess.

Performance Data

Enzymatic methods are known for their high selectivity under mild, aqueous conditions.

Enzyme TypeReactionSubstrateYield (%)ee (%)Reference
Lipase PS (Pseudomonas cepacia)Kinetic ResolutionRacemic 2-substituted cycloalkanols~50>99[14]
Ketoreductase (KRED)Asymmetric ReductionVarious β-keto esters>90>99[12][15]

Expert Insight: While kinetic resolution is a classic technique, its 50% yield cap makes it less desirable for large-scale synthesis unless an efficient racemization of the unwanted enantiomer can be achieved (a dynamic kinetic resolution).[16] Asymmetric reduction with engineered ketoreductases represents the state-of-the-art in green synthesis for this class of molecules, combining high yield, near-perfect enantioselectivity, and mild, environmentally friendly reaction conditions.

Comparative Analysis: Choosing the Right Catalyst

The optimal catalyst depends heavily on the specific requirements of the synthesis, including scale, cost, available equipment, and desired purity.

FeatureMetal Catalysis (Ru-BINAP)Organocatalysis (Proline)Enzymatic (KRED)
Stereoselectivity Excellent (often >99% ee)Good to Excellent (>96% ee)Superb (>99.5% ee)
Yield Excellent (>95%)Variable, risk of side reactionsExcellent (>95%)
Atom Economy High (addition reaction)High (condensation)High (addition reaction)
Catalyst Cost High (precious metal, complex ligand)Very Low (amino acid)Moderate (cost decreasing)
Conditions H₂ gas, often elevated pressureAmbient temp/pressureMild, aqueous, ambient temp/pressure
Scalability Proven, widely used in industryModerate, can require high catalyst loadingExcellent, used in pharma manufacturing
Environmental Impact Metal waste, organic solventsGenerally low, but can use organic solventsVery low ("Green")

Featured Protocol: Asymmetric Hydrogenation of Methyl 3-oxo-4-methylpentanoate using Ru(II)-(S)-BINAP

This protocol is based on well-established procedures for the highly enantioselective reduction of β-keto esters at atmospheric pressure.[4]

Materials:

  • (COD)Ru(2-methylallyl)₂

  • (S)-BINAP

  • Methyl 3-oxo-4-methylpentanoate

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen (H₂) gas balloon

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation (in-situ):

    • In a flame-dried Schlenk flask under an argon atmosphere, add (COD)Ru(2-methylallyl)₂ (e.g., 5 mg, 1 eq).

    • Add (S)-BINAP (e.g., 1.2 eq relative to Ru).

    • Add anhydrous, degassed MeOH (e.g., 5 mL).

    • Stir the mixture at room temperature for 10-15 minutes until a clear, homogeneous solution is formed.

  • Hydrogenation Reaction:

    • To the catalyst solution, add methyl 3-oxo-4-methylpentanoate (e.g., S/C ratio of 1000:1).

    • Purge the flask with H₂ gas by evacuating and backfilling three times.

    • Leave the flask under a positive pressure of H₂ (balloon).

    • Stir the reaction mixture vigorously at 25 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the H₂ atmosphere and replace it with argon.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl (S)-3-hydroxy-4-methylpentanoate.

  • Analysis:

    • Confirm the structure by ¹H and ¹³C NMR.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Self-Validation: The protocol's trustworthiness is established by monitoring the conversion and enantioselectivity. A successful reaction will show complete consumption of the starting keto-ester and a single major peak in the chiral chromatogram corresponding to the desired enantiomer, with an ee% value consistent with literature reports (>98%).

References

  • Genet, J. P., et al. (1995). Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts. Tetrahedron Letters. [Link]

  • Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. [Link]

  • Li, W., et al. (2018). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Organic Chemistry, 38(3), 656. [Link]

  • Ohkuma, T., & Noyori, R. (2011). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 44(10), 958-969. [Link]

  • Yi, J., et al. (2006). Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand. Canadian Journal of Chemistry, 84(3), 489-493. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]

  • Rzepa, H. S., & Armstrong, A. (2013). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. Molecules, 18(9), 11099-11112. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Hall, M. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 1086-1105. [Link]

  • Pihko, P. M., & Erkkilä, A. (2003). Enantioselective synthesis of prelactone B using a proline-catalyzed crossed-aldol reaction. Tetrahedron Letters, 44(45), 8263-8266. [Link]

  • Faber, K. (2001). Enzyme-Catalyzed Asymmetric Synthesis. In Stereoselective Biocatalysis (pp. 273-306). Wiley-VCH. [Link]

  • Sugai, T., & Ohta, H. (1991). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Chemical & Pharmaceutical Bulletin, 39(7), 1836-1839. [Link]

  • Hall, M. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 1086-1105. [Link]

  • Hall, M., & Bommarius, A. S. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(20), 3015-3022. [Link]

  • Akaji, K., & Kiso, Y. (2005). Enantioselective Synthesis of Four Isomers of 3-Hydroxy-4-Methyltetradecanoic Acid, the Constituent of Antifungal Cyclodepsipeptides W493 A and B. Bioscience, Biotechnology, and Biochemistry, 69(1), 231-234. [Link]

  • Akaji, K., & Kiso, Y. (2005). Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B. Bioscience, Biotechnology, and Biochemistry, 69(1), 231-234. [Link]

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A Senior Scientist's Guide to Determining Enantiomeric Excess of Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound synthesis and characterization. Methyl 3-hydroxy-4-methylpentanoate, a valuable chiral building block, is no exception. Its stereochemistry can profoundly influence the biological activity and safety profile of downstream products. This guide provides an in-depth comparison of the primary analytical techniques for determining its enantiomeric excess, supported by experimental insights and detailed protocols to ensure scientific rigor.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering a framework for selecting the most appropriate technique based on available instrumentation, sample throughput requirements, and the desired level of analytical detail. We will objectively compare the performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial task. To resolve them, a chiral environment must be introduced, forcing the enantiomers to interact differently and thus become distinguishable. The methods discussed herein achieve this through distinct mechanisms: differential partitioning on a chiral stationary phase (Chromatography) or the formation of diastereomers with unique spectroscopic signatures (NMR).

Comparison of Key Analytical Methodologies

The choice of analytical technique is a critical decision driven by factors such as speed, sensitivity, resolution, and the need for derivatization. Below is a comparative overview of the three most robust methods for determining the enantiomeric excess of Methyl 3-hydroxy-4-methylpentanoate.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agent (CDA)
Principle Differential partitioning of volatile analytes on a chiral stationary phase.Differential interaction of analytes with a chiral stationary phase in a liquid mobile phase.Covalent reaction of the analyte with a chiral agent to form diastereomers with distinct NMR signals.
Resolution (Rs) Typically > 2.0Generally > 1.5Not applicable (quantified by signal integration)
Analysis Time Fast (5-20 minutes per sample)Moderate (10-30 minutes per sample)Fast analysis, but requires preceding reaction step (1-2 hours)
Sensitivity High (ng to pg level with FID or MS)High (µg to ng level with UV or MS)Lower (requires mg of sample)
Derivatization Not typically required for this analyte.Not required.Mandatory (e.g., esterification with Mosher's acid).
Instrumentation GC with FID or MSHPLC with UV or MS detectorNMR Spectrometer (¹H or ¹⁹F capability)
Primary Advantage High resolution and speed.Broad applicability and direct analysis.Provides structural confirmation; no chiral column needed.
Primary Limitation Analyte must be volatile and thermally stable.Higher cost of chiral columns and solvents.Requires pure derivatizing agent; potential for kinetic resolution.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For β-hydroxy esters like Methyl 3-hydroxy-4-methylpentanoate, cyclodextrin-based chiral stationary phases are exceptionally effective.

The "Why": Causality in Experimental Choices

The choice of a cyclodextrin-based stationary phase, such as a derivative of β- or γ-cyclodextrin, is deliberate. These cyclic oligosaccharides form a chiral cavity.[1] The enantiomers of the analyte fit differently into this cavity, leading to transient diastereomeric complexes with different stabilities. This difference in interaction energy results in different retention times, allowing for their separation.[2] The use of hydrogen as a carrier gas is preferred over helium or nitrogen because it allows for faster optimal linear velocities, leading to shorter analysis times without a significant loss of resolution.[3]

Diagram of the Chiral GC Workflow

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Analyte Sample Dilute Dilute in Volatile Solvent (e.g., Dichloromethane) Sample->Dilute Vial Transfer to GC Vial Dilute->Vial Injector Autosampler/ Injector Vial->Injector Injection Column Chiral GC Column (e.g., LIPODEX E) Injector->Column Oven GC Oven (Temperature Program) Detector Detector (FID or MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Experimental Protocol: Chiral GC-FID
  • Instrumentation and Consumables:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral GC Column: LIPODEX® E (Octakis-(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin), 50 m x 0.25 mm I.D., 0.25 µm film thickness is a suitable choice.[4][5][6]

    • Carrier Gas: Hydrogen or Helium (99.999% purity).

    • Software for data acquisition and analysis.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic Methyl 3-hydroxy-4-methylpentanoate (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Prepare samples for analysis by diluting them in the same solvent to a similar concentration.

  • GC Method Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Hydrogen, constant flow rate of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 5 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Detector Temperature (FID): 250 °C

  • Data Analysis:

    • Integrate the peak areas (A1 and A2) of the two separated enantiomers in the chromatogram.

    • Calculate the enantiomeric excess using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

This protocol is a self-validating system. The analysis of a racemic standard should yield two well-separated peaks with a 50:50 area ratio, confirming the system's suitability for enantioseparation.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantiomer separation due to its versatility and broad applicability.[7] For β-hydroxy esters, polysaccharide-based chiral stationary phases are the industry standard.

The "Why": Causality in Experimental Choices

Polysaccharide derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) (the selector on Chiralcel OD-H columns), have helical polymer chains that create chiral grooves.[8][9] Enantiomers interact with these grooves through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. One enantiomer will have a more stable, higher-energy interaction, leading to a longer retention time and enabling separation.[10] The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is chosen to modulate the retention and selectivity. The alcohol component competes with the analyte for polar interaction sites on the stationary phase, and its concentration is a critical parameter for optimizing the separation.[7][11]

Diagram of the Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Analyte Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Autosampler/ Injector Vial->Injector Injection Column Chiral HPLC Column (e.g., Chiralcel OD-H) Injector->Column Pump HPLC Pump (Isocratic Flow) Pump->Injector Detector Detector (UV @ 210 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate cluster_prep Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis Analyte Analyte Sample (R/S mixture) Reaction React in CDCl₃ or CCl₄ Analyte->Reaction Reagent (S)-MTPA-Cl + DMAP (catalyst) Reagent->Reaction NMR_Tube Transfer to NMR Tube Reaction->NMR_Tube Spectrometer Acquire Spectrum (¹H or ¹⁹F NMR) NMR_Tube->Spectrometer Spectrum NMR Spectrum (Diastereomer Signals) Spectrometer->Spectrum FID Integrate Integrate Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination via Mosher ester formation and NMR analysis.

Experimental Protocol: Mosher Ester Analysis via ¹⁹F NMR
  • Instrumentation and Consumables:

    • NMR Spectrometer with ¹⁹F capability.

    • High-quality NMR tubes.

    • (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) or the (S)-enantiomer.

    • 4-(Dimethylamino)pyridine (DMAP).

    • Anhydrous deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) with a suitable lock solvent.

  • Derivatization Procedure:

    • In a dry vial, dissolve approximately 5-10 mg of Methyl 3-hydroxy-4-methylpentanoate in 0.7 mL of anhydrous CDCl₃.

    • Add a catalytic amount of DMAP (approx. 1-2 mg).

    • Add a slight excess (approx. 1.2 equivalents) of enantiomerically pure (R)-MTPA-Cl.

    • Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (can be monitored by TLC). The reaction must go to 100% completion to avoid kinetic resolution, which would give an inaccurate ee value.

  • NMR Analysis:

    • Transfer the reaction mixture directly to an NMR tube.

    • Acquire a ¹⁹F NMR spectrum. Typically, this will show two singlets in the region of -70 to -75 ppm, corresponding to the -CF₃ groups of the two diastereomeric Mosher esters.

  • Data Analysis:

    • Carefully integrate the areas of the two singlet peaks (A_diastereomer1 and A_diastereomer2).

    • Calculate the enantiomeric excess using the formula: % ee = |(A_diastereomer1 - A_diastereomer2) / (A_diastereomer1 + A_diastereomer2)| * 100

This protocol's integrity relies on the enantiomeric purity of the Mosher's acid chloride and the reaction proceeding to completion. It is good practice to run a parallel reaction with the other Mosher's acid enantiomer to confirm the results.

Conclusion and Recommendations

The determination of enantiomeric excess for Methyl 3-hydroxy-4-methylpentanoate can be reliably achieved using Chiral GC, Chiral HPLC, or NMR spectroscopy with a chiral derivatizing agent.

  • For high-throughput screening and routine quality control , Chiral GC is often the method of choice due to its high resolution, speed, and sensitivity without the need for derivatization.

  • Chiral HPLC offers excellent versatility and is the go-to method when GC is not suitable (e.g., for less volatile or thermally sensitive analogues). Its direct analysis capability is a significant advantage.

  • NMR with Mosher's acid is an invaluable tool, particularly when a chiral column is unavailable or when absolute configuration needs to be determined (which requires a more detailed analysis of ¹H NMR shifts). It provides unambiguous structural information but is less suited for high-throughput applications and requires more sample.

Ultimately, the selection of the best method depends on a careful consideration of the specific analytical needs, available resources, and the context of the research or development program. Each method, when properly validated and executed, provides a robust and trustworthy system for the critical task of quantifying enantiomeric purity.

References

  • Macherey-Nagel. GC Capillary columns LIPODEX E. [Link]

  • Leśniak, R. K., Markolovic, S., Tars, K., & Schofield, C. J. (2016). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. The Royal Society of Chemistry. [Link]

  • Rinkel, J., Rabe, P., zur Horst, L., & Dickschat, J. S. (2016). Figure S1: 1H NMR of corresponding Mosher esters. ResearchGate. [Link]

  • Abbott, J. R., Allais, C., & Roush, W. R. (2014). Enantioselective Reductive Syn-Aldol Reactions of 4-Acryloylmorpholine: Preparation of (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses, 91, 1-15. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Chromex Scientific. LIPODEX - Macherey-Nagel - GC Columns. [Link]

  • Macherey-Nagel. GC column, LIPODEX E, 50 m L, 0.25 mm ID, proprietary df. [Link]

  • Leśniak, R. K., et al. (2016). Figure S1B 1 H NMR spectrum of the Mosher's esters. ResearchGate. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Sorbent Technologies, Inc. (2020). CHIRAL GC (PART 2 OF 2). [Link]

  • UVISON.com. Daicel Coated CHIRALCEL OD, OD-H Columns. [Link]

  • Chiral Technologies. CHIRALCEL® OD-H 4.6x250 mm | Coated Polysaccharide phase. [Link]

  • ResearchGate. 1H NMR Data of the (S)- and (R)-Mosher Esters of 5, 7, and 8. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Sui, B., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 8, 1357-1365. [Link]

  • Macherey-Nagel. Gas chromatography. [Link]

  • Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. [Link]

  • Sharma, B. K., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Drug Development and Research, 3(1), 148-160. [Link]

  • LCGC International. Application Notes: Chiral. [Link]

  • AZ chrom s.r.o. Chiral Gas Chromatography. [Link]

  • Zhang, X., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549-1568. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • AZ chrom s.r.o. Chiral Gas Chromatography. [Link]

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A Guide to Investigating the Stereoselective Biological Activity of Methyl 3-hydroxy-4-methylpentanoate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Biological Systems

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit profoundly different physiological effects. This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors, which preferentially interact with one enantiomer over the other. While Methyl 3-hydroxy-4-methylpentanoate is a relatively simple chiral molecule, a thorough investigation into the distinct biological profiles of its (R)- and (S)-enantiomers is warranted, particularly given the biological activities of structurally related hydroxyalkanoic acids and their esters.

This guide provides a comprehensive framework for the comparative biological evaluation of Methyl 3-hydroxy-4-methylpentanoate enantiomers. It is designed for researchers in drug discovery and chemical biology, offering a roadmap from chiral separation to in vitro and in vivo characterization. Due to a lack of direct comparative studies in the existing literature, this document serves as a proposed research plan, grounded in established methodologies and principles of stereopharmacology. The related compound, 4-hydroxy-4-methylpentanoic acid, has been investigated as a selective ligand for the γ-hydroxybutyrate (GHB) receptor, suggesting a potential avenue of investigation for the enantiomers of its methyl ester derivative[1].

Part 1: Prerequisite - Enantiomeric Separation and Purification

A fundamental prerequisite for any comparative biological study is the isolation of each enantiomer in high purity. The presence of even small amounts of the opposing enantiomer can confound experimental results.

Workflow for Chiral Separation

G cluster_0 Chiral Separation Workflow Racemic Racemic Methyl 3-hydroxy-4-methylpentanoate Method_Selection Method Selection: - Chiral HPLC - SFC Racemic->Method_Selection Optimization Parameter Optimization: - Stationary Phase - Mobile Phase - Flow Rate - Temperature Method_Selection->Optimization Separation Preparative Separation Optimization->Separation Fraction_Collection Collect (R) and (S) Enantiomer Fractions Separation->Fraction_Collection Purity_Analysis Enantiomeric Excess (%ee) Analysis via Analytical Chiral HPLC/SFC Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Pure_Enantiomers Isolated (R) and (S) Enantiomers (>99% ee) Purity_Analysis->Pure_Enantiomers Verification Solvent_Removal->Pure_Enantiomers

Caption: Workflow for chiral separation and purification.

Detailed Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection : Begin with a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, as these have broad applicability for separating enantiomers. A column like Chiralpak® AD is a suitable starting point.

  • Mobile Phase Screening :

    • Prepare a series of isocratic mobile phases consisting of a primary solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Screen modifier percentages from 5% to 50% to find the optimal balance between resolution and retention time.

    • The addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid) can sometimes improve peak shape and resolution.

  • Optimization : Inject a small amount of the racemic mixture and monitor the separation. Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to maximize the resolution factor (Rs) between the two enantiomer peaks.

  • Preparative Chromatography : Once optimal conditions are established on an analytical scale, scale up to a preparative column with a corresponding increase in flow rate and sample load.

  • Fraction Collection and Analysis : Collect the eluting fractions corresponding to each enantiomer. Analyze the purity of each collected fraction using the analytical method to determine the enantiomeric excess (%ee). Pool fractions that meet the purity requirement (typically >99% ee).

  • Solvent Removal : Remove the mobile phase solvent from the purified fractions under reduced pressure using a rotary evaporator to yield the isolated enantiomers.

Part 2: Comparative In Vitro Biological Evaluation

With the purified enantiomers in hand, a tiered screening approach is recommended to identify potential biological activities.

Hypothesized Target Pathway: Neuromodulatory Activity

Given the structural similarity of the corresponding carboxylic acid to GHB, a primary hypothesis is that one or both enantiomers may interact with neuronal signaling pathways, potentially as a pro-drug that is hydrolyzed in vivo.

G cluster_0 Hypothesized Neuromodulatory Pathway Enantiomer (R)- or (S)-Enantiomer Hydrolysis Esterase (in vitro/in vivo) Enantiomer->Hydrolysis Metabolite (R)- or (S)-3-hydroxy-4-methylpentanoic acid Hydrolysis->Metabolite GHB_R GHB Receptor Metabolite->GHB_R GABAB_R GABA_B Receptor Metabolite->GABAB_R Potential Cross-Reactivity Signaling Downstream Signaling (e.g., K+ channel modulation) GHB_R->Signaling GABAB_R->Signaling

Caption: Hypothesized prodrug and receptor interaction pathway.

Experimental Protocols

1. Receptor Binding Assays

  • Objective : To determine if the enantiomers or their hydrolyzed metabolites bind to GHB or GABA receptors.

  • Protocol :

    • Tissue Preparation : Prepare rat or mouse brain homogenates (cortex or hippocampus) as a source of receptors.

    • Radioligand : Use a high-affinity radioligand, such as [³H]NCS-382 for the GHB receptor, to label the target sites.

    • Competitive Binding : Incubate the brain homogenates with a fixed concentration of the radioligand and varying concentrations of the test compounds ((R)-enantiomer, (S)-enantiomer, and racemic mixture).

    • Detection : After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki) or IC50 value for each compound.

2. Cell Viability/Cytotoxicity Assay

  • Objective : To assess the general toxicity of the enantiomers on a relevant cell line.

  • Protocol :

    • Cell Culture : Plate a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment : Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) of each enantiomer for 24-48 hours.

    • Viability Assessment : Add a viability reagent such as MTT or resazurin. These are converted to colored or fluorescent products by metabolically active cells.

    • Measurement : Read the absorbance or fluorescence using a plate reader.

    • Data Analysis : Normalize the results to vehicle-treated control cells and plot cell viability against compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Part 3: Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the enantiomers.

Hypothetical Comparative Data Table
AssayParameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
GHB Receptor Binding Ki (µM)15.2 ± 1.8> 10032.5 ± 2.9
GABA-B Receptor Binding Ki (µM)> 100> 100> 100
SH-SY5Y Cytotoxicity CC50 (µM, 48h)85.4 ± 5.692.1 ± 7.388.3 ± 6.1

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

From this hypothetical data, one could conclude that the (R)-enantiomer shows modest, selective affinity for the GHB receptor, while the (S)-enantiomer is largely inactive. The racemic mixture's activity would be approximately half that of the pure (R)-enantiomer, as expected. Neither enantiomer displays significant cytotoxicity at concentrations where receptor binding is observed. The difference in binding affinity would be a clear indication of stereoselective biological activity.

Conclusion and Future Directions

This guide outlines a systematic approach to dissecting the enantiomer-specific biological activities of Methyl 3-hydroxy-4-methylpentanoate. The initial and most critical step is achieving high-purity separation of the (R) and (S) forms. Subsequent in vitro screening, guided by the structural relationship to known neuromodulators, provides a logical starting point for characterization.

Should significant and stereoselective in vitro activity be confirmed, further investigation would be warranted. This could include functional assays (e.g., measuring second messenger activation or ion channel currents), in vivo pharmacokinetic studies to assess hydrolysis and brain penetration, and behavioral studies in animal models to evaluate potential sedative or other CNS effects. Such a rigorous, step-wise evaluation is essential to fully understand the pharmacological potential and liabilities of each enantiomer.

References

  • ResearchGate. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]

  • Wikipedia. (2023). 4-Hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Meinert, C., et al. (2020). Chiroptical activity of hydroxycarboxylic acids with implications for the origin of biological homochirality. Communications Chemistry. Available from: [Link]

  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]

  • Fisseha, S., et al. (2023). The enantioselective separation and quantitation of the hydroxy-metabolites of arachidonic acid by liquid chromatography - tandem mass spectrometry. Prostaglandins & Other Lipid Mediators. Available from: [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. Available from: [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Gubitz, G., & Schmid, M. G. (1997). Chiral separation principles in capillary electrophoresis. Journal of Chromatography A. Available from: [Link]

  • Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1677, 463308. Available from: [Link]

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A Comparative Guide to Chiral Synthons: Exploring Alternatives to Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quintessential Role of a Workhorse Chiral Building Block

In the intricate world of pharmaceutical synthesis, the strategic selection of chiral building blocks is a cornerstone of success. These enantiomerically pure molecules serve as foundational scaffolds upon which the complex architecture of a drug is meticulously constructed. For years, esters of 3-hydroxy-4-methylpentanoic acid, particularly the methyl ester, have been celebrated as versatile and reliable C6 chiral synthons. Their utility is prominently showcased in the synthesis of blockbuster drugs, where the precise installation of stereocenters is paramount for therapeutic efficacy and safety. A prime example is its role in constructing the iconic side chain of Atorvastatin, one of the most widely prescribed statin drugs for lowering cholesterol.[1][2]

However, the landscape of synthetic chemistry is one of perpetual innovation. The drive for more efficient, cost-effective, and sustainable manufacturing processes compels us to look beyond established reagents. Factors such as the cost of starting materials, the number of synthetic steps, scalability, and the desire for novel structural analogues fuel the exploration for alternatives. This guide provides an in-depth comparison of viable alternative chiral building blocks to Methyl 3-hydroxy-4-methylpentanoate, grounded in experimental data and field-proven insights to inform your selection process in drug discovery and development.

The Strategic Imperative for Alternatives

Why seek an alternative to a proven building block? The rationale is multifaceted, extending beyond a simple one-to-one replacement.

  • Economic Viability: The overall cost of a synthetic route is heavily influenced by the price and accessibility of its starting materials. Alternatives derived from the inexpensive and abundant "chiral pool" can offer significant cost advantages.[3]

  • Process Efficiency: A different building block might enable a more convergent synthetic route, reducing the total number of steps, minimizing waste, and improving overall yield.

  • Access to Novel Chemical Space: Structurally distinct but functionally equivalent synthons can open pathways to novel drug analogues with potentially improved pharmacological profiles.

  • Sustainability: Biocatalytic and enzymatic routes to chiral molecules represent a greener alternative to traditional chemical synthesis, often providing exceptional stereoselectivity under mild conditions.[4][5]

This guide will navigate two primary strategies for generating or sourcing these critical chiral molecules: tapping into nature's readily available "Chiral Pool" and leveraging the power of modern Asymmetric Synthesis.

G cluster_0 Strategies for Chiral Building Blocks cluster_1 Asymmetric Synthesis cluster_2 Chiral Pool Derivatization start Achiral Starting Materials asym_synth Catalytic Asymmetric Reaction (e.g., Hydrogenation, Aldol) start->asym_synth Creation of Chirality chiral_pool Chiral Pool (Sugars, Amino Acids, Terpenes) deriv Chemical Modification & Derivatization chiral_pool->deriv Preservation of Chirality output Enantiopure Chiral Building Block (e.g., β-Hydroxy Ester) asym_synth->output deriv->output

Caption: Core strategies for obtaining enantiopure chiral building blocks.

Category 1: Alternatives from the Chiral Pool

The chiral pool comprises abundant, enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes.[3][6] Utilizing these as starting materials is an efficient strategy, as the inherent chirality can be preserved and transferred throughout a synthesis.

L-Malic Acid Derivatives

(S)-Malic acid is an inexpensive, readily available dicarboxylic acid that serves as a versatile four-carbon chiral building block. It can be transformed into a variety of synthons, including enantiopure epoxides and β-hydroxy esters.

  • Performance: The synthesis of key intermediates from malic acid is well-established. For instance, it can be converted to (S)-3-hydroxy-gamma-butyrolactone, a valuable precursor in the synthesis of the Atorvastatin side chain.[7] While this route may involve several steps to reach a specific target, the low cost of the starting material makes it economically attractive for large-scale production.

Amino Acid-Derived Synthons (e.g., from Serine)

Amino acids are another cornerstone of the chiral pool.[8] D-serine, for example, can be elaborated into complex chiral molecules. The primary amine and carboxylic acid handles allow for diverse chemical modifications while retaining the core stereocenter.

  • Performance: The synthesis of a cyclopropane precursor from D-serine methyl ester has been demonstrated as a key step toward complex molecules.[8] This approach is particularly valuable when nitrogen functionality is required in the final target, as the inherent amine group can be carried through the synthesis, avoiding additional protection/deprotection and functional group interconversion steps.

Terpene-Derived Building Blocks (e.g., from (-)-Pantolactone)

Terpenes and their derivatives offer a diverse range of cyclic and acyclic chiral scaffolds.[6] Enantiopure (–)-pantolactone, for example, is a readily available building block used in the synthesis of complex natural products, including portions of epothilone, an anticancer agent.[3]

  • Performance: The rigid, lactone structure of pantolactone provides excellent stereocontrol in subsequent reactions. Its functional handles can be manipulated to build complex side chains, making it a powerful alternative for constructing fragments that require a quaternary stereocenter or a specific cyclic arrangement.

Category 2: Alternatives via Asymmetric Synthesis

Asymmetric synthesis creates chiral molecules from achiral (non-chiral) starting materials through the use of a chiral catalyst or auxiliary.[9][10] This approach offers great flexibility in designing the target building block.

Asymmetric Hydrogenation of β-Keto Esters

One of the most powerful and widely used methods for generating chiral β-hydroxy esters is the asymmetric hydrogenation of their corresponding β-keto ester precursors.[11] This reaction often employs ruthenium or rhodium catalysts coordinated to chiral ligands like BINAP.

  • Performance: This method is highly effective, frequently delivering β-hydroxy esters with excellent enantioselectivities (often >99% ee) and high yields.[5] The choice of catalyst and reaction conditions is critical for achieving high stereocontrol. The operational simplicity and high efficiency make this a leading strategy in industrial settings for producing a wide array of chiral β-hydroxy esters.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Ru-BINAPVarious β-keto estersβ-hydroxy estersExcellent>98%[5]
Ni–OxazolineMalonic acid half-oxyesters + Carbonylsβ-hydroxy estersGoodGood[11]
[RuCl₂(arene)]₂ + Chiral Ligandα-amido-β-keto estersanti-β-hydroxy-α-amido estersGood-Excellent>95%[12]

Table 1: Comparative performance of selected asymmetric catalytic systems for the synthesis of chiral hydroxy esters.

Biocatalytic (Enzymatic) Reduction

Biocatalysis leverages enzymes, such as ketoreductases (KREDs), to perform chemical transformations with unparalleled selectivity.[5] The asymmetric reduction of β-keto esters using KREDs is a green and highly efficient alternative to metal-based catalysis.

  • Performance: KREDs operate in a chiral active site, enabling the transfer of a hydride from a cofactor (like NADPH) to a specific face of the ketone, resulting in exceptionally high enantiomeric purity.[5] These reactions are run in aqueous media under mild conditions. Recent advancements have led to the development of self-sufficient heterogeneous biocatalysts that can be reused and integrated into continuous flow reactors, achieving high space-time yields and making the process highly scalable and sustainable.[4] For example, the continuous production of enantiopure ethyl 3-(R)-hydroxybutyrate has been demonstrated over 21 days with excellent stability.[4]

Application Focus: Synthesis of Key Pharmaceutical Intermediates

The true test of a building block is its performance in a real-world synthesis. Let's examine the synthesis of key intermediates for two major drugs.

Case Study 1: The Atorvastatin Side Chain

The side chain of Atorvastatin is a (3R,5R)-dihydroxyheptanoate derivative. A common strategy involves the synthesis of a protected chiral β-hydroxy ester which is then elaborated to the full side chain.

G cluster_atorvastatin Atorvastatin Side Chain Synthesis start Ethyl 4-methyl-3-oxopentanoate reduction Asymmetric Reduction (e.g., Ru-BINAP or KRED) start->reduction chiral_ester Methyl (R)-3-hydroxy- 4-methylpentanoate (Target Synthon) reduction->chiral_ester elaboration Chain Elaboration (e.g., Aldol addition) chiral_ester->elaboration side_chain Protected Atorvastatin Side Chain elaboration->side_chain final Atorvastatin side_chain->final Paal-Knorr Condensation

Caption: A generalized workflow for incorporating the chiral building block into the Atorvastatin structure.

An alternative to using pre-formed Methyl 3-hydroxy-4-methylpentanoate is the direct asymmetric synthesis from its keto-ester precursor. This is often the preferred industrial route. However, other building blocks like (R)-4-cyano-3-hydroxybutyric acid, accessible via enzymatic desymmetrization, also serve as powerful precursors.[7]

Case Study 2: The Chiral Core of Ticagrelor

Ticagrelor, an antiplatelet medication, features a complex chiral cyclopenta-diol core.[13][14][15] A key intermediate in its synthesis is ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][4][11]dioxol-4-yl)oxy)acetate.[16][17] This building block is structurally distinct from a simple β-hydroxy ester but serves the critical function of providing the necessary stereochemistry for the drug's core. It is typically synthesized from materials within the chiral pool, demonstrating how nature-derived synthons are indispensable for constructing complex polycyclic systems. Biocatalytic approaches, including the use of ketoreductases, amidases, or lipases, have been successfully employed to generate key precursors for this intermediate with excellent enantiomeric excess (up to 99.9% ee).[13]

Experimental Protocols: A Practical Guide

Reproducibility is key in science. The following protocols provide detailed, step-by-step methodologies for the synthesis of chiral β-hydroxy esters using leading asymmetric methods.

Protocol 1: Asymmetric Transfer Hydrogenation of a β-Keto Ester[12]

This protocol describes a general procedure for the enantioselective reduction of a β-keto ester using a Ruthenium-based catalyst in a formic acid/triethylamine system.

Materials:

  • [RuCl₂(p-cymene)]₂ catalyst

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) ligand

  • β-keto ester (1.0 equiv)

  • Formic acid/Triethylamine (HCOOH:Et₃N) azeotrope (5:2 mixture)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 equiv) and the (S,S)-Ts-DPEN ligand (0.02 equiv) in the chosen anhydrous solvent.

  • Heat the mixture at 80 °C for 1 hour. The solution should turn a deep purple/red color.

  • Cool the catalyst solution to room temperature.

  • Reduction Reaction: In a separate flask, dissolve the β-keto ester (1.0 equiv) in the HCOOH:Et₃N mixture.

  • Add the prepared catalyst solution to the β-keto ester solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions may take 24-72 hours for full conversion.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the final β-hydroxy ester product using chiral HPLC analysis.

Causality: The chiral Ts-DPEN ligand creates a specific three-dimensional environment around the ruthenium metal center. This chiral pocket dictates the facial selectivity of hydride transfer from the formate species to the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol product.[12]

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)[4]

This protocol outlines a typical batch procedure for the enzymatic reduction of a β-keto ester.

Materials:

  • Ketoreductase (KRED) enzyme (lyophilized powder or immobilized on a resin)

  • Nicotinamide adenine dinucleotide phosphate (NADPH) cofactor

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • β-keto ester substrate

  • Aqueous buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Co-solvent (e.g., isopropanol, 10-20% v/v) to aid substrate solubility

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction buffer containing D-glucose (e.g., 1.1 equiv relative to substrate) and the NADPH cofactor (catalytic amount, e.g., 0.1 mol%).

  • Add the GDH and KRED enzymes to the buffer and stir gently to dissolve/suspend.

  • Substrate Addition: Dissolve the β-keto ester substrate in the co-solvent (isopropanol) and add it to the buffered enzyme solution.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the pH and adjust as necessary to maintain the optimal pH for the enzyme.

  • Monitoring and Workup: Track the conversion of the substrate using Gas Chromatography (GC) or HPLC. Once the reaction reaches completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the layers. For immobilized enzymes, the catalyst can be filtered off and reused.

  • Extract the aqueous phase multiple times with the organic solvent.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Analysis: Determine the enantiomeric excess of the product via chiral GC or HPLC.

Causality: The KRED enzyme's active site binds the β-keto ester in a specific orientation. The NADPH cofactor delivers a hydride to one face of the carbonyl group, dictated by the protein's chiral structure, leading to the formation of a single enantiomer of the β-hydroxy ester. The GDH and glucose system continuously recycles the oxidized NADP+ back to the active NADPH, allowing the reaction to proceed with only a catalytic amount of the expensive cofactor.[4][5]

Conclusion and Future Outlook

While Methyl 3-hydroxy-4-methylpentanoate remains a valuable and effective chiral building block, the modern synthetic chemist has a vast and powerful toolkit of alternatives at their disposal. The choice of synthon is a strategic decision that must balance cost, efficiency, scalability, and the specific structural requirements of the target molecule.

  • For cost-driven, large-scale syntheses, building blocks derived from the chiral pool (e.g., malic acid) or those produced via highly optimized asymmetric hydrogenation offer compelling advantages.

  • For syntheses demanding the highest levels of stereoselectivity and sustainable practices, biocatalytic reductions are rapidly becoming the gold standard, with the added benefit of mild reaction conditions and potential for continuous manufacturing.[4]

Ultimately, the selection of a chiral building block is not a one-size-fits-all problem. By understanding the performance, benefits, and limitations of each alternative, researchers and drug development professionals can design more innovative, efficient, and robust synthetic routes to the life-saving medicines of tomorrow.

References

  • Ni(II)-Catalyzed Enantioselective Synthesis of β-Hydroxy Esters with Carboxylate Assistance. Organic Letters - ACS Publications. [Link][11]

  • Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. Organic Letters - ACS Publications. [Link][12]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link][4]

  • AN ASYMMETRIC SYNTHESIS OF β-FORMYL β-HYDROXY ESTERS. Sci-Hub. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link][9]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link][10]

  • Chiral pool. Wikipedia. [Link][3]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC - PubMed Central. [Link][6]

  • Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][4][11]dioxol-4-yl)oxy)acetate oxalate. MySkinRecipes. [Link][16]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link][8]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. PMC - NIH. [Link]

  • Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][4][11]dioxol-4-yl)oxy)acetate oxalate | C14H23NO9. PubChem. [Link][17]

  • Biocatalytic approaches to a key building block for the anti-thrombotic agent ticagrelor. Organic & Biomolecular Chemistry (RSC Publishing). [Link][13]

  • (PDF) Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. ResearchGate. [Link]

  • An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. [Link][2]

  • A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews. [Link][7]

  • Comparison of ticagrelor, the first reversible oral P2Y(12) receptor antagonist, with clopidogrel in patients with acute coronary syndromes: Rationale, design, and baseline characteristics of the PLATelet inhibition and patient Outcomes (PLATO) trial. PubMed. [Link][15]

  • Comparison of Antiplatelet Effect of Ticagrelor vs Tirofiban in Patients With Non-ST Elevation Acute Coronary Syndrome. ClinicalTrials.gov. [Link][14]

Sources

A Comparative Guide to the Synthesis of Methyl 3-hydroxy-4-methylpentanoate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries, the selection of an optimal synthetic route is a critical decision. This choice is governed by a multitude of factors, including yield, stereoselectivity, cost of raw materials, scalability, and overall process safety and environmental impact. This guide provides an in-depth cost-benefit analysis of various synthetic pathways to Methyl 3-hydroxy-4-methylpentanoate, a valuable chiral building block. By examining the nuances of each route, from asymmetric reduction to classic named reactions and biocatalysis, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed strategic decisions.

Introduction to Methyl 3-hydroxy-4-methylpentanoate

Methyl 3-hydroxy-4-methylpentanoate is a chiral β-hydroxy ester, a structural motif frequently encountered in biologically active natural products and pharmaceutical agents. The stereochemistry at the C3 hydroxyl and C4 methyl groups is often crucial for the molecule's intended biological activity, making enantioselective synthesis a primary consideration. This guide will dissect three prominent synthetic strategies:

  • Asymmetric Reduction of a β-Keto Ester: A highly convergent and often stereoselective approach.

  • Stereoselective Aldol Reaction: A classic carbon-carbon bond-forming reaction that allows for the construction of the backbone with stereocontrol.

  • The Reformatsky Reaction: A reliable method for the synthesis of β-hydroxy esters utilizing an organozinc intermediate.

  • Biocatalytic Routes: An increasingly attractive "green" alternative employing enzymes for high selectivity under mild conditions.

Each of these routes will be evaluated on the basis of chemical efficiency, economic viability, and practical applicability in a research and development setting.

Route 1: Asymmetric Reduction of Methyl 3-oxo-4-methylpentanoate

The reduction of the readily available β-keto ester, methyl 3-oxo-4-methylpentanoate, is a direct and appealing strategy. The primary challenge and, simultaneously, the greatest opportunity, lies in controlling the stereochemistry of the newly formed secondary alcohol.

A. Non-stereoselective Reduction

A straightforward approach involves the use of common hydride reducing agents.

Experimental Protocol:

  • Methyl 3-oxo-4-methylpentanoate is dissolved in a suitable solvent, typically methanol or ethanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) is added portion-wise with stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The reaction is quenched by the careful addition of an acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the racemic product.

This method is simple and utilizes inexpensive reagents. However, it produces a racemic mixture, which would necessitate a subsequent, often costly and yield-reducing, chiral resolution step if a single enantiomer is required.

B. Stereoselective (Asymmetric) Reduction

For the synthesis of enantiomerically enriched Methyl 3-hydroxy-4-methylpentanoate, asymmetric reduction is the preferred method. This can be achieved through the use of chiral catalysts.

Key Methodologies:

  • Catalytic Asymmetric Hydrogenation: This powerful technique employs a chiral catalyst, often a ruthenium or rhodium complex with a chiral ligand such as BINAP, to deliver hydrogen stereoselectively. These reactions can achieve very high enantiomeric excess (ee) and yields.

  • Chiral Borane Reductants (Corey-Bakshi-Shibata - CBS Reduction): This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex) to achieve highly enantioselective reduction of the ketone.

Experimental Protocol (Conceptual - based on similar reductions):

  • A solution of methyl 3-oxo-4-methylpentanoate in an anhydrous aprotic solvent (e.g., THF or dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The chiral catalyst (e.g., a Ru-BINAP complex or a CBS catalyst) is added (typically 0.1-5 mol%).

  • For hydrogenation, the reaction vessel is pressurized with hydrogen gas. For CBS reduction, the borane reagent is added slowly at a controlled temperature (often sub-ambient).

  • The reaction is stirred until completion, as monitored by an appropriate analytical technique (e.g., HPLC or GC).

  • Work-up involves quenching the reaction, followed by extraction and purification by column chromatography.

A similar homogeneous hydrogenation of a related substrate, methyl 3-hydroxy-2-methylenepentanoate, using a rhodium catalyst has been reported to yield the product in 91% yield.[1]

Route 2: Stereoselective Aldol Reaction

The Aldol reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. By employing a chiral auxiliary, this reaction can be guided to produce a specific stereoisomer.

Conceptual Pathway:

This route would involve the reaction of an enolate derived from a chiral ester or amide with isobutyraldehyde. A well-established method is the Evans Aldol reaction, which utilizes a chiral oxazolidinone auxiliary.

Experimental Protocol (Based on a similar Evans Aldol Reaction): [2]

  • The N-acyl oxazolidinone (chiral auxiliary attached to an acetate group) is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C.

  • A boron enolate is generated by the addition of a Lewis acid such as dibutylboron triflate and a hindered base like triethylamine.

  • Isobutyraldehyde is then added to the reaction mixture.

  • The reaction is stirred at low temperature until completion.

  • The reaction is quenched, and the product is isolated.

  • The chiral auxiliary is then cleaved (e.g., by hydrolysis or reduction) to yield the desired β-hydroxy acid, which can then be esterified to give Methyl 3-hydroxy-4-methylpentanoate.

A similar stereoselective aldol reaction to produce the corresponding acid has been reported with yields in the range of 61-78% and an enantiomeric excess of 86-92%.[3]

Route 3: The Reformatsky Reaction

The Reformatsky reaction offers a direct method to synthesize β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4][5]

Reaction Scheme:

The reaction involves the formation of an organozinc intermediate (a Reformatsky enolate) from methyl bromoacetate and zinc dust. This enolate then adds to the carbonyl group of isobutyraldehyde.

Experimental Protocol (Generalized): [6]

  • Activated zinc dust is suspended in an anhydrous solvent such as THF or toluene.

  • A mixture of isobutyraldehyde and methyl bromoacetate is added dropwise to the zinc suspension. The reaction is often initiated by gentle heating or the addition of a small amount of iodine.

  • The reaction mixture is stirred, often at reflux, until the starting materials are consumed.

  • The reaction is cooled and then quenched with an aqueous acid solution (e.g., saturated ammonium chloride or dilute HCl).

  • The product is extracted into an organic solvent, washed, dried, and purified by distillation or column chromatography.

For aliphatic aldehydes like isobutyraldehyde, the Reformatsky reaction can be quite efficient, with reported yields for similar substrates in the range of 70-92%.[7]

Route 4: Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[8][9] For the synthesis of Methyl 3-hydroxy-4-methylpentanoate, two primary biocatalytic approaches are viable:

A. Enzymatic Reduction of a β-Keto Ester

Similar to the chemical asymmetric reduction, this method utilizes an enzyme, often a reductase from baker's yeast (Saccharomyces cerevisiae) or a purified ketoreductase, to reduce methyl 3-oxo-4-methylpentanoate.[10]

Conceptual Protocol:

  • A suspension of baker's yeast in water or buffer is prepared.

  • Methyl 3-oxo-4-methylpentanoate is added to the yeast suspension.

  • The mixture is incubated, often with gentle shaking, at a controlled temperature (e.g., 30 °C) for a period of hours to days.

  • The reaction progress is monitored by GC or HPLC.

  • Upon completion, the yeast cells are removed by filtration or centrifugation.

  • The product is extracted from the aqueous medium with an organic solvent and purified.

B. Lipase-Catalyzed Esterification or Transesterification

Lipases are versatile enzymes that can catalyze the formation of esters in non-aqueous environments.[11][12]

Conceptual Pathway:

This could involve the direct esterification of 3-hydroxy-4-methylpentanoic acid with methanol or the transesterification of another ester of the acid. Lipases, such as those from Candida antarctica (CAL-B) or Rhizopus oryzae, are commonly used.[13]

Conceptual Protocol:

  • 3-hydroxy-4-methylpentanoic acid and methanol are dissolved in a suitable organic solvent (e.g., hexane or toluene).

  • Immobilized lipase is added to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C).

  • The reaction is monitored until equilibrium is reached.

  • The enzyme is removed by filtration and can often be reused.

  • The solvent is removed, and the product is purified.

Yields for lipase-catalyzed esterifications can be very high, often exceeding 90%, as the reaction is driven to completion by removing water, a byproduct.[14]

Cost-Benefit Analysis

Parameter Asymmetric Reduction Stereoselective Aldol Reaction Reformatsky Reaction Biocatalytic Routes
Starting Materials Cost Moderate to High (β-keto ester, chiral catalyst)Moderate (chiral auxiliary, isobutyraldehyde)Low to Moderate (isobutyraldehyde, methyl bromoacetate, zinc)Low to Moderate (β-keto ester or acid, enzyme)
Reagent/Catalyst Cost High (e.g., Ru-BINAP, CBS catalyst)Moderate (chiral oxazolidinone)Low (zinc)Moderate (cost of lipase or reductase, but can be reusable)
Yield Potentially very high (>90%)Good (60-80%)Good to High (70-92%)Generally high (>90%)
Stereoselectivity (ee) Excellent (>95%)Good to Excellent (86-92%)Generally produces a racemic mixture unless a chiral ligand is used.Excellent (often >99%)
Scalability Generally good, especially for catalytic hydrogenation.Can be complex due to stoichiometric chiral auxiliary and cryogenic conditions.Can be challenging due to exothermic nature and initiation difficulties, but scalable processes exist.Highly scalable, especially with immobilized enzymes in continuous flow reactors.
Safety & Environmental Hydrogenation requires specialized high-pressure equipment. Use of boranes requires care.Use of cryogenic temperatures and pyrophoric reagents (for enolate formation) can be hazardous.Exothermic reaction can be a safety concern. Zinc waste needs disposal.Generally considered "green" and safe. Reactions are run under mild conditions in aqueous or benign organic solvents. Minimal waste.[9][15]
Procedural Complexity Moderate. Requires inert atmosphere techniques and potentially high-pressure equipment.High. Multi-step process involving protection/deprotection and cryogenic conditions.Moderate. Requires careful control of the exothermic reaction.Low to Moderate. Simple work-up, but requires handling of biological materials.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Asymmetric Reduction cluster_1 Route 2: Stereoselective Aldol Reaction cluster_2 Route 3: Reformatsky Reaction cluster_3 Route 4: Biocatalytic Routes Ketoester Methyl 3-oxo-4-methylpentanoate Product1 Methyl 3-hydroxy-4-methylpentanoate Ketoester->Product1 Asymmetric Hydrogenation (e.g., Ru-BINAP) or CBS Reduction Yield: >90%, ee: >95% Aldehyde Isobutyraldehyde AldolAdduct Aldol Adduct Aldehyde->AldolAdduct ChiralEnolate Chiral Enolate (from Acyl Oxazolidinone) ChiralEnolate->AldolAdduct Product2 Methyl 3-hydroxy-4-methylpentanoate AldolAdduct->Product2 Auxiliary Cleavage & Esterification Yield: 60-80%, ee: 86-92% Aldehyde2 Isobutyraldehyde Product3 Methyl 3-hydroxy-4-methylpentanoate Aldehyde2->Product3 Bromoester Methyl Bromoacetate Bromoester->Product3 Zinc Zn Zinc->Product3 Yield: 70-92% (racemic) Ketoester2 Methyl 3-oxo-4-methylpentanoate Product4 Methyl 3-hydroxy-4-methylpentanoate Ketoester2->Product4 Enzymatic Reduction (e.g., Baker's Yeast) ee: >99% Acid 3-hydroxy-4-methylpentanoic acid Acid->Product4 Methanol Methanol Methanol->Product4 Lipase-catalyzed Esterification Yield: >90%

Caption: Comparative overview of synthetic routes to Methyl 3-hydroxy-4-methylpentanoate.

Conclusion and Recommendations

The optimal synthetic route to Methyl 3-hydroxy-4-methylpentanoate is highly dependent on the specific requirements of the project.

  • For rapid access to the racemic material for initial screening or as a standard , the Reformatsky reaction or a simple sodium borohydride reduction of the β-keto ester are the most cost-effective and straightforward options.

  • When high enantiopurity is the primary goal for efficacy and safety in drug development , asymmetric reduction and biocatalytic methods are the superior choices.

    • Asymmetric catalytic hydrogenation offers high yields and excellent enantioselectivity and is a well-established industrial process. However, the initial investment in catalysts and specialized equipment can be substantial.

    • Biocatalytic reduction or lipase-catalyzed esterification represents the most environmentally friendly and often most selective approach. The mild reaction conditions, reusability of enzymes, and simple work-up procedures make this an increasingly attractive option, particularly as the library of commercially available enzymes continues to grow.

  • The stereoselective Aldol reaction , while elegant and powerful, is likely the most complex and least atom-economical for this specific target due to the need for a stoichiometric chiral auxiliary and multiple steps. It may be more suitable for the synthesis of more complex analogues where this specific bond disconnection is strategically advantageous.

Ultimately, for the development of a scalable, cost-effective, and sustainable process for producing enantiomerically pure Methyl 3-hydroxy-4-methylpentanoate, a thorough investigation into a biocatalytic route is highly recommended. If this proves unfeasible, asymmetric catalytic hydrogenation stands as a robust and industrially proven alternative.

References

  • Braun, M. et al. (1995). Stereoselective Aldol Reaction of Doubly Deprotonated (R)-(+)-2-Hydroxy-1,2,2-Triphenylethyl Acetate (HYTRA): (R)-3-Hydroxy-4-methylpentanoic Acid. Organic Syntheses, 72, 38.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Xin, J., et al. (2021). Synthesis and characterization of a high-purity chiral 5,5'-disulfonato-BINAP ligand and its application in asymmetric hydrogenation of β-keto esters.
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
  • Woodley, J. M. (2017). New Frontiers in Biocatalysis for Sustainable Synthesis. Trends in Biotechnology, 35(6), 483-493.
  • Zhang, J., et al. (2014). Asymmetric Hydrogenation via Capture of Active Intermediates Generated from Aza-Pinacol Rearrangement. Journal of the American Chemical Society, 136(45), 15837–15840.
  • Brown, J. M., Evans, P. L., & James, A. P. (1990).
  • Ottokemi. (R)-(+)-2-Methyl-CBS-oxazaborolidine, 97%. [Link]

  • Domínguez de María, P. (2020). Biocatalysis, sustainability, and industrial applications: Show me the metrics. Current Opinion in Green and Sustainable Chemistry, 25, 100363.
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  • Ottokemi. R-BINAP, 98%. [Link]

  • Woodley, J. M. (2020). New Frontiers in Biocatalysis for Sustainable Synthesis. Biotechnology Journal, 15(1), 1900232.
  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
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  • de Miranda, A. S., et al. (2018).
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  • Grondin, C., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3708.
  • Wikipedia. Reformatsky reaction. [Link]

  • Sharma, M., et al. (2014). Biocatalytic Synthesis of Novel Partial Esters of a Bioactive Dihydroxy 4-Methylcoumarin by Rhizopus oryzae Lipase (ROL). Molecules, 19(7), 9638–9651.
  • Tude, M., et al. (2023).
  • Wilks, H. M., et al. (1992). The Use of an Altered Specificity Engineered Enzyme for Asymmetric Synthesis: Enantioselective Reduction of 4-Methyl-2-oxopent-3-enoic Acid.
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  • O'Brien, P., et al. (2017). Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. Molecules, 22(12), 2139.
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A Spectroscopic Investigation of Synthetic vs. Naturally Derived Methyl 3-hydroxy-4-methylpentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical analysis and drug development, the origin of a molecule can be as significant as its structure. Whether a compound is synthesized in a laboratory or isolated from a natural source can have profound implications for its purity, stereochemistry, and ultimately, its biological activity. This guide provides a detailed spectroscopic comparison of synthetic versus hypothetically naturally derived Methyl 3-hydroxy-4-methylpentanoate, a chiral molecule of interest in various research and development sectors. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), we will elucidate the key distinguishing features that arise from the different origins of this compound.

Introduction to Methyl 3-hydroxy-4-methylpentanoate and the Importance of Source Verification

Methyl 3-hydroxy-4-methylpentanoate is a β-hydroxy ester, a structural motif found in numerous biologically active natural products. Its two stereocenters at the C3 and C4 positions give rise to four possible stereoisomers. The specific stereoisomer present in a sample is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Synthetic routes to this molecule often yield a racemic or diastereomeric mixture, requiring subsequent chiral resolution. In contrast, natural sources, if they were to produce this molecule, would likely yield a single, enantiomerically pure stereoisomer due to the stereospecificity of enzymatic reactions. Therefore, a robust analytical workflow to differentiate between synthetic and natural samples is paramount for quality control, regulatory compliance, and ensuring the safety and efficacy of products.

Experimental Methodologies: A Rationale-Driven Approach

The following sections detail the experimental protocols for the spectroscopic and chromatographic analysis of Methyl 3-hydroxy-4-methylpentanoate. The choice of these techniques is predicated on their ability to provide complementary information regarding the molecule's structure, functional groups, mass, and stereochemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For our comparison, both ¹H and ¹³C NMR spectra are essential.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Methyl 3-hydroxy-4-methylpentanoate sample (both synthetic and hypothetical natural) in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at 100 MHz. Employ proton decoupling to simplify the spectrum. A 45° pulse width, a 2-second relaxation delay, and an accumulation of 1024 scans are recommended to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Rationale: The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the connectivity of protons in the molecule. For a synthetic sample, which is likely a mixture of diastereomers, we would expect to see distinct sets of peaks for each diastereomer, leading to a more complex spectrum compared to an enantiomerically pure natural sample. ¹³C NMR provides information on the carbon framework. The number of signals will indicate the number of unique carbon atoms, which can also help in identifying the presence of multiple stereoisomers in a synthetic mixture.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol for IR Analysis:

  • Sample Preparation: Place a drop of the neat liquid sample of Methyl 3-hydroxy-4-methylpentanoate on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) functional groups.

Rationale: The IR spectrum will confirm the presence of the key functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretch of the hydroxyl group, while a strong, sharp peak around 1740 cm⁻¹ corresponds to the C=O stretch of the ester. While IR is not typically used to distinguish between stereoisomers, it is a crucial first step in confirming the identity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Identify the molecular ion peak (M⁺) and the characteristic fragmentation patterns.

Rationale: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Methyl 3-hydroxy-4-methylpentanoate (146.18 g/mol ). The fragmentation pattern, resulting from the cleavage of specific bonds, provides a fingerprint of the molecule. For instance, the loss of a methoxy group (-OCH₃) or a water molecule (-H₂O) would be expected fragmentation pathways. This technique is invaluable for confirming the molecular formula and providing structural clues.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying the different stereoisomers of a chiral molecule.

Protocol for Chiral HPLC Analysis:

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® AD-H).

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically effective.

  • Analysis Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Use a UV detector set to a wavelength where the analyte absorbs (e.g., 210 nm).

  • Sample Injection: Inject a filtered solution of the sample dissolved in the mobile phase.

  • Data Analysis: Determine the retention times for each stereoisomer and calculate the enantiomeric excess (ee) or diastereomeric ratio (dr) by integrating the peak areas.

Rationale: The chiral stationary phase interacts differently with each stereoisomer, leading to different retention times and thus their separation. A synthetic sample is expected to show multiple peaks corresponding to the different stereoisomers, while a truly natural sample should ideally exhibit a single peak, confirming its enantiomeric purity.

Comparative Data Analysis

The following tables present a hypothetical but realistic comparison of the expected spectroscopic and chromatographic data for synthetic and naturally derived Methyl 3-hydroxy-4-methylpentanoate. The data for the synthetic sample is based on typical outcomes of non-stereoselective synthesis, while the data for the natural sample reflects the expected high stereoselectivity of biosynthetic pathways.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Synthetic Sample (Expected Chemical Shift, δ ppm) Natural Sample (Hypothetical Chemical Shift, δ ppm) Expected Multiplicity & Coupling Constants (J in Hz)
H-2 (CH₂)Diastereomeric mixture: multiple signals, e.g., 2.45-2.602.52dd, J = 16.0, 8.0 Hz; dd, J = 16.0, 4.0 Hz
H-3 (CHOH)Diastereomeric mixture: multiple signals, e.g., 4.05-4.154.10m
H-4 (CH)Diastereomeric mixture: multiple signals, e.g., 1.80-1.951.88m
H-5 (CH₃)Diastereomeric mixture: multiple signals, e.g., 0.90-1.000.95d, J = 6.8 Hz
H-5' (CH₃)Diastereomeric mixture: multiple signals, e.g., 0.85-0.950.90d, J = 6.8 Hz
OCH₃3.70 (singlet for both diastereomers)3.70s
OHBroad singlet, variable positionBroad singlet, variable positionbr s

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Synthetic Sample (Expected Chemical Shift, δ ppm) Natural Sample (Hypothetical Chemical Shift, δ ppm)
C-1 (C=O)~172.5 (multiple close signals)172.5
C-2 (CH₂)~41.0 (multiple close signals)41.0
C-3 (CHOH)~70.0 (multiple close signals)70.0
C-4 (CH)~33.0 (multiple close signals)33.0
C-5 (CH₃)~19.0 (multiple close signals)19.0
C-5' (CH₃)~17.0 (multiple close signals)17.0
OCH₃~51.551.5

Table 3: Comparative IR and MS Data

Analytical Technique Synthetic Sample (Expected Results) Natural Sample (Hypothetical Results)
IR (cm⁻¹) ~3450 (br, O-H), ~2960 (C-H), ~1740 (s, C=O)~3450 (br, O-H), ~2960 (C-H), ~1740 (s, C=O)
MS (m/z) 146 (M⁺), 115 (M⁺ - OCH₃), 128 (M⁺ - H₂O)146 (M⁺), 115 (M⁺ - OCH₃), 128 (M⁺ - H₂O)

Table 4: Comparative Chiral HPLC Data

Parameter Synthetic Sample (Expected Results) Natural Sample (Hypothetical Results)
Number of Peaks 2 or 4 (depending on diastereoselectivity and enantioselectivity of the synthesis)1
Enantiomeric Excess (ee) 0% for a racemic mixture>99%
Diastereomeric Ratio (dr) Variable, e.g., 1:1 for non-diastereoselective synthesisNot applicable

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the synthetic and analytical workflows discussed in this guide.

Synthesis_Workflow cluster_synthesis Synthetic Route Start Methyl 3-oxo-4-methylpentanoate Reduction Reduction (e.g., NaBH₄) Start->Reduction Product_Syn Methyl 3-hydroxy-4-methylpentanoate (Diastereomeric/Racemic Mixture) Reduction->Product_Syn

Caption: A simplified workflow for the synthesis of Methyl 3-hydroxy-4-methylpentanoate.

Analytical_Workflow cluster_analysis Comparative Analytical Workflow Sample_Syn Synthetic Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample_Syn->NMR IR IR Spectroscopy Sample_Syn->IR MS Mass Spectrometry Sample_Syn->MS HPLC Chiral HPLC Sample_Syn->HPLC Sample_Nat Natural Sample Sample_Nat->NMR Sample_Nat->IR Sample_Nat->MS Sample_Nat->HPLC

Caption: The analytical workflow for the spectroscopic comparison.

Logic_Diagram Start Spectroscopic & Chromatographic Data Chiral_HPLC Single Peak in Chiral HPLC? Start->Chiral_HPLC NMR_Complexity Complex NMR Spectrum? Chiral_HPLC->NMR_Complexity No Conclusion_Nat Likely Natural Origin (Enantiopure) Chiral_HPLC->Conclusion_Nat Yes NMR_Complexity->Conclusion_Nat No Conclusion_Syn Likely Synthetic Origin (Mixture of Stereoisomers) NMR_Complexity->Conclusion_Syn Yes

Caption: A logic diagram for differentiating between synthetic and natural samples.

Conclusion: The Decisive Power of a Multi-faceted Analytical Approach

This guide has demonstrated that a comprehensive spectroscopic and chromatographic analysis is indispensable for distinguishing between synthetic and naturally derived Methyl 3-hydroxy-4-methylpentanoate. While techniques like IR and MS are crucial for confirming the compound's identity, they are generally insensitive to stereochemistry. NMR spectroscopy offers initial clues about the presence of multiple stereoisomers in a synthetic mixture through spectral complexity. However, the definitive evidence lies in the power of chiral HPLC, which can baseline separate and quantify each stereoisomer.

For researchers, scientists, and drug development professionals, understanding these analytical distinctions is not merely an academic exercise. It is a critical component of ensuring product quality, safety, and efficacy. The assumption that a molecule's properties are solely defined by its chemical formula is a perilous oversimplification. Its origin, and by extension its stereochemical purity, is a key determinant of its interaction with the chiral world of biology.

References

  • Krishna, P. R., et al. "A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks." PubMed, 2024, [Link].

  • Pirkle, W. H., & Pochapsky, T. C. "Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers." Chemical Reviews, vol. 89, no. 2, 1989, pp. 347-362, [Link].

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
  • Field, L. D., et al. Organic Structures from Spectra. 5th ed., John Wiley & Sons, 2012.
  • "Chiral HPLC Separations." Phenomenex, [Link].

  • "NMR Spectroscopy." Chemistry LibreTexts, [Link].

  • "Mass Spectrometry." Michigan State University Department of Chemistry, [Link].

  • "Interpreting Infrared Spectra." Specac, [Link].

assessing the purity of Methyl 3-hydroxy-4-methylpentanoate by different analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development and fine chemical synthesis, the purity of a chemical entity is a cornerstone of quality, dictating the safety, efficacy, and reproducibility of the final product. For Methyl 3-hydroxy-4-methylpentanoate, a chiral intermediate pivotal in the synthesis of various bioactive molecules, a stringent assessment of purity is non-negotiable. This guide offers a comprehensive comparison of analytical techniques for determining the purity of Methyl 3-hydroxy-4-methylpentanoate, providing researchers, scientists, and drug development professionals with experimentally-grounded insights and detailed protocols.

The Imperative of Purity for Chiral Intermediates

The presence of a stereocenter in Methyl 3-hydroxy-4-methylpentanoate means it can exist as different stereoisomers. The biological activity of a drug is often highly dependent on the specific stereochemistry of its intermediates. Therefore, a high overall purity and, critically, a high enantiomeric or diastereomeric purity are paramount. The selection of an analytical technique is thus guided by the specific questions that need to be addressed: the overall percentage of the desired compound, the identity and quantity of process-related impurities, and the enantiomeric excess.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a strategic decision that hinges on the specific information required, the necessary sensitivity, and the nature of potential impurities. This section compares the most prevalent techniques for the purity assessment of a moderately polar and volatile ester like Methyl 3-hydroxy-4-methylpentanoate: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Strengths Limitations Primary Application for Methyl 3-hydroxy-4-methylpentanoate
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds; excellent for quantifying residual solvents and other volatile impurities.[1][2][3]May require derivatization for non-volatile compounds; risk of thermal degradation for labile compounds.Assay of overall purity and detection of volatile organic impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Highly versatile; use of chiral stationary phases enables the separation of enantiomers.[4][5][6][7]Method development can be complex; may offer lower resolution for very similar compounds compared to GC.Determination of enantiomeric purity and analysis of non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information; allows for quantitative analysis (qNMR) without a specific reference standard for the analyte.[8][9][10][11]Lower sensitivity compared to chromatographic techniques; complex mixtures can result in overlapping signals.Structural confirmation and quantitative analysis of the main component and significant impurities.

Experimental Protocols and Data Interpretation

Gas Chromatography (GC-FID) for Overall Purity and Volatile Impurities

Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust and widely adopted technique for determining the purity of volatile compounds such as Methyl 3-hydroxy-4-methylpentanoate.[1][2][3] The separation is based on the differential partitioning of the analyte and its impurities between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Caption: Workflow for GC-FID Purity Assessment.

  • Sample Preparation: Accurately weigh approximately 50 mg of Methyl 3-hydroxy-4-methylpentanoate and dissolve it in 10 mL of a suitable solvent such as ethyl acetate.

  • GC System and Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally appropriate.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min, with a final hold for 5 minutes. This program should be optimized to achieve the best separation.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: The purity is typically determined by area normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

To ensure the validity of the results, a system suitability test should be performed before analyzing any samples.[12] This involves injecting a standard mixture to verify the performance of the column, the resolution, and the detector response. A blank injection of the solvent should also be run to confirm the absence of any interfering peaks.

Chiral HPLC for Enantiomeric Purity

For the resolution and quantification of the enantiomers of Methyl 3-hydroxy-4-methylpentanoate, High-Performance Liquid Chromatography with a chiral stationary phase (CSP) is the method of choice.[4][5][6][7] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[5]

Caption: Workflow for Chiral HPLC Analysis.

  • Sample Preparation: Prepare a solution of Methyl 3-hydroxy-4-methylpentanoate in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: A chiral column, such as one based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is essential. Column selection may require screening of different stationary phases.[4]

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio must be optimized to achieve baseline separation of the enantiomers (e.g., 90:10 Hexane:IPA).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the areas of the two enantiomer peaks: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The principles of chiral separations by HPLC are well-documented in authoritative chromatography literature. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, including specificity, which is critical for chiral methods.[13]

Quantitative NMR (qNMR) for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the absolute purity of a substance without the need for an identical reference standard.[8][9][11] It is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8][11]

Caption: Workflow for qNMR Purity Determination.

  • Sample Preparation:

    • Accurately weigh a known amount of Methyl 3-hydroxy-4-methylpentanoate (e.g., 20 mg).

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and signals that do not overlap with those of the analyte.

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.

    • Critical Parameters for Quantitation: Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure complete relaxation of the nuclei. A 30-degree pulse angle is also recommended.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity can be calculated using the following formula:[8]

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the standard

The accuracy of qNMR is highly dependent on the precise weighing of both the sample and the internal standard, as well as the use of appropriate acquisition parameters to ensure the signal intensity is directly proportional to the number of protons.[8][11] The choice of a suitable internal standard is also of utmost importance; it must be stable, non-volatile, and have signals in a clear region of the spectrum.

Conclusion: An Integrated Strategy for Purity Assessment

For a comprehensive and reliable assessment of the purity of Methyl 3-hydroxy-4-methylpentanoate, an integrated approach utilizing multiple analytical techniques is recommended. GC-FID provides a dependable method for determining overall purity and identifying volatile impurities. Chiral HPLC is essential for quantifying the enantiomeric excess, a critical parameter for its application in stereoselective synthesis. Finally, qNMR offers a powerful, direct method for determining absolute purity, serving as an excellent orthogonal technique to verify the results obtained from chromatographic methods. By understanding the capabilities and limitations of each technique, researchers can devise a robust testing strategy that ensures the quality and consistency of this vital chemical intermediate.

Sources

A Senior Application Scientist's Comparative Guide to Methyl 3-hydroxy-4-methylpentanoate and its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the nuanced world of organic synthesis and drug development, the choice of a chemical building block is rarely arbitrary. Even a subtle structural modification, such as the change of an ester group from methyl to ethyl, can have cascading effects on a compound's physical properties, reactivity, and ultimate performance in a given application. This guide provides an in-depth comparative analysis of two such closely related β-hydroxy esters: Methyl 3-hydroxy-4-methylpentanoate and Ethyl 3-hydroxy-4-methylpentanoate.

These molecules are valuable chiral synthons, particularly in the fields of flavor and fragrance research and as precursors for more complex biologically active molecules.[1] The decision to use the methyl versus the ethyl ester is a practical one that can influence reaction kinetics, purification strategies, and the physical characteristics of a final product. Here, we will dissect these differences through a lens of practical laboratory application, supported by established chemical principles and detailed experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The primary structural difference—a single methylene group (–CH₂–)—drives predictable variations in the physical properties of these two esters. While extensive experimental data for these specific compounds is not widely published, we can infer their properties based on well-established chemical trends and available computed data. The ethyl ester is expected to have a slightly higher molecular weight, boiling point, and density due to increased van der Waals forces.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 3-hydroxy-4-methylpentanoateEthyl 3-hydroxy-4-methylpentanoateRationale for Differences
CAS Number 65596-31-8[2]40309-42-0[3]N/A
Molecular Formula C₇H₁₄O₃[2]C₈H₁₆O₃[3]Addition of a -CH₂- group in the ethyl ester.
Molecular Weight 146.18 g/mol [2]160.21 g/mol [3]The ethyl group is larger than the methyl group.[4]
Appearance Liquid (Predicted)[2]Liquid (Predicted)Both are small, non-polymeric organic molecules.
Boiling Point Lower (Predicted)Higher (Predicted)Increased molecular weight and surface area of the ethyl ester lead to stronger intermolecular forces, requiring more energy to enter the gas phase.
Density Lower (Predicted)Higher (Predicted)The additional mass of the ethyl group is contained within a relatively small increase in volume.
Solubility Soluble in common organic solventsSoluble in common organic solventsBoth possess polar (ester, hydroxyl) and non-polar (alkyl) regions, conferring solubility in a range of organic solvents.
Volatility Higher (Predicted)Lower (Predicted)Directly correlated with boiling point; the methyl ester will evaporate more readily.

Synthesis via Fischer Esterification: A Unified Approach

Both esters are readily synthesized from their parent carboxylic acid, 3-hydroxy-4-methylpentanoic acid, through the classic Fischer esterification reaction.[5][6] This acid-catalyzed equilibrium reaction is a robust and scalable method, making it a staple in synthetic organic chemistry. The choice of alcohol—methanol or ethanol—is the only variable that differentiates the synthesis of the two target compounds.

General Experimental Workflow

The synthesis, workup, and purification follow a standardized and logical progression, designed to maximize yield and purity. This workflow is a self-validating system, with clear checkpoints for ensuring the reaction has proceeded as expected.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis Reactants 3-hydroxy-4-methylpentanoic acid + Excess Alcohol (Methanol or Ethanol) Catalyst Add Catalytic H₂SO₄ Reactants->Catalyst Reflux Heat to Reflux (Monitor by TLC) Catalyst->Reflux Quench Cool & Quench (e.g., with NaHCO₃ soln.) Reflux->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Flash Chromatography Concentrate->Purify Analyze Characterize by NMR, IR, MS Purify->Analyze

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of methyl 3-hydroxy-4-methylpentanoate (CAS No: 65596-31-8), ensuring the safety of your laboratory personnel and the protection of our environment.[1][2]

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is paramount to handle methyl 3-hydroxy-4-methylpentanoate with the appropriate safety measures. Based on its chemical class, assume the compound may present hazards such as skin and eye irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

  • Avoid direct contact with skin and eyes.

  • Prevent the release of vapors into the work environment.

Chemical and Physical Properties

A clear understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the known information for methyl 3-hydroxy-4-methylpentanoate.

PropertyValueSource
CAS Number 65596-31-8[1][2]
Molecular Formula C7H14O3[1][2]
Molecular Weight 146.18 g/mol [2]
Appearance Clear Colorless Liquid[2]
Storage 2-8°C Refrigerator[2]

Step-by-Step Disposal Protocol

The proper disposal of methyl 3-hydroxy-4-methylpentanoate is a multi-step process that begins with waste identification and ends with compliant disposal.

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Determine if the methyl 3-hydroxy-4-methylpentanoate waste is pure, in solution, or mixed with other chemicals. This is a critical step as it dictates the disposal route.

  • Segregate the Waste:

    • Do not mix methyl 3-hydroxy-4-methylpentanoate waste with incompatible materials.

    • Keep it separate from strong oxidizing agents, acids, and bases.[4]

    • Collect the waste in a designated, properly labeled, and sealed container.[5]

Step 2: Small Quantity Disposal (Less than 50 mL)

For small quantities of relatively pure methyl 3-hydroxy-4-methylpentanoate, the following procedure can be applied, always in accordance with your institution's safety guidelines:

  • Absorption: In a chemical fume hood, absorb the liquid onto an inert material such as vermiculite, dry sand, or cat litter.[3]

  • Containment: Place the absorbent material in a sealed, labeled container.

  • Disposal: The sealed container should be disposed of as chemical waste through your institution's hazardous waste program.[6]

Step 3: Large Quantity Disposal (Greater than 50 mL)

Large volumes of methyl 3-hydroxy-4-methylpentanoate waste must be disposed of as hazardous chemical waste.

  • Collection: Collect the liquid waste in a designated, leak-proof, and clearly labeled container. The label must include the full chemical name and approximate concentration.[5]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible chemicals.[4]

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][6]

Step 4: Disposal of Contaminated Materials

Any materials that have come into contact with methyl 3-hydroxy-4-methylpentanoate, such as gloves, absorbent pads, and empty containers, must be disposed of as contaminated solid waste.

  • Collection: Place all contaminated solid materials in a designated, sealed, and labeled waste bag or container.

  • Disposal: Dispose of the container through your institution's chemical waste program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of methyl 3-hydroxy-4-methylpentanoate.

start Start: Methyl 3-hydroxy-4-methylpentanoate Waste characterize Characterize Waste (Pure, Solution, Contaminated?) start->characterize small_quant Small Quantity? (< 50 mL) characterize->small_quant contaminated_materials Contaminated Materials? (Gloves, Glassware, etc.) characterize->contaminated_materials Solid Waste absorb Absorb on Inert Material in Fume Hood small_quant->absorb Yes large_quant Collect in Labeled Waste Container small_quant->large_quant No seal_small Seal in Labeled Container absorb->seal_small dispose_solid Dispose as Solid Chemical Waste seal_small->dispose_solid store_large Store Safely large_quant->store_large dispose_liquid Dispose via Licensed Waste Contractor store_large->dispose_liquid collect_contaminated Collect in Designated Solid Waste Container contaminated_materials->collect_contaminated Yes collect_contaminated->dispose_solid

Caption: Decision workflow for the disposal of methyl 3-hydroxy-4-methylpentanoate.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill: For a small spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS department.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

Regulatory Compliance

All chemical waste disposal must comply with local, state, and federal regulations. It is the responsibility of the researcher to be aware of and adhere to these regulations. Consult your institution's EHS department for specific guidance and requirements.

Conclusion

The proper disposal of methyl 3-hydroxy-4-methylpentanoate is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers can ensure that they are handling and disposing of this compound in a manner that is safe, compliant, and scientifically sound. Always prioritize safety and consult with your institution's safety professionals to ensure adherence to all applicable regulations.

References

  • 3-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 12643869. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Methyl 3-Hydroxy-4-methylpentanoate | CAS No: 65596-31-8. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Chemical Properties of methyl 4-hydroxy-3-methylpentanoate. (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 22, 2026, from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1982). U.S. Environmental Protection Agency. Retrieved January 22, 2026, from [Link]

  • Ester Disposal. (2008, May 27). Chemtalk. Retrieved January 22, 2026, from [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. (n.d.). State of Maine. Retrieved January 22, 2026, from [Link]

  • Chemical Properties of 4-hydroxy-3-methylpentanoic acid. (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

  • How Do You Dispose Of Etching Chemicals Safely? (2025, July 6). Chemistry For Everyone. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet. (2017, October 25). Chem-Supply. Retrieved January 22, 2026, from [Link]

  • ethyl 3-hydroxy-4-methylpentanoate. (2025, May 20). ChemSynthesis. Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 3-hydroxy-4-methylpentanoate (CAS No: 65596-31-8), a clear, colorless liquid typically stored under refrigeration[1]. While comprehensive toxicological data for this specific ester is not widely published, we can establish a robust safety protocol by analyzing the known hazards of structurally similar molecules. This principle of "structure-activity relationship" is a cornerstone of chemical safety, allowing us to anticipate and mitigate risks effectively.

Hazard Assessment: The Rationale Behind the Protocol

Understanding the potential hazards of a chemical is the critical first step in designing a valid safety protocol. In the absence of a specific Safety Data Sheet (SDS) for Methyl 3-hydroxy-4-methylpentanoate, we will assess the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of its parent acid and a closely related ethyl ester. This data-driven approach allows us to infer a likely hazard profile and select Personal Protective Equipment (PPE) that offers appropriate protection.

The parent compound, 3-Hydroxy-4-methylpentanoic acid , is classified with the following hazards:

  • H315: Causes skin irritation[2].

  • H318: Causes serious eye damage[2].

  • H335: May cause respiratory irritation[2].

Similarly, a close analog, Ethyl 3-hydroxy-4-methylpentanoate , carries these warnings:

  • H302: Harmful if swallowed[3].

  • H315: Causes skin irritation[3].

  • H319: Causes serious eye irritation[3].

  • H335: May cause respiratory irritation[3].

Analogous Compound GHS Hazard Codes Potential Effects on Handler
3-Hydroxy-4-methylpentanoic acidH315, H318, H335Skin Irritation, Serious Eye Damage, Respiratory Irritation[2]
Ethyl 3-hydroxy-4-methylpentanoateH302, H315, H319, H335Harmful if Swallowed, Skin Irritation, Serious Eye Irritation, Respiratory Irritation[3]

Core PPE Requirements: A Multi-Layered Defense

The following PPE is mandatory for all procedures involving Methyl 3-hydroxy-4-methylpentanoate. The selection is based on a risk assessment that assumes the material is an irritant and poses a splash hazard.

Eye and Face Protection: The First Line of Defense

Solvent and chemical splashes can cause severe, irreversible eye damage[4].

  • Minimum Requirement: At all times, wear chemical splash goggles that provide a tight seal around the eyes and meet the ANSI Z87.1 standard[5]. Standard safety glasses are insufficient as they do not protect from splashes and vapors entering from the sides or top.

  • Elevated Risk Scenarios: When handling larger volumes (>100 mL) or performing operations with a higher risk of splashing (e.g., heating, pressure reactions, vortexing), a face shield must be worn in addition to chemical splash goggles[4]. The face shield provides a secondary barrier for the entire face.

Hand Protection: Preventing Dermal Absorption

Esters can be absorbed through the skin, and direct contact is likely to cause irritation. The choice of glove material is paramount for effective barrier protection.

  • Recommended Materials: Butyl rubber offers excellent resistance to esters. Nitrile gloves can also be used, particularly for incidental contact, but breakthrough times should be considered for prolonged handling[4]. Always inspect gloves for tears or punctures before use[6].

  • Proper Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[6]. Contaminated gloves should be disposed of immediately as chemical waste.

Glove Material Performance Against Esters Use Case Recommendation
Butyl RubberExcellentRecommended for prolonged handling or immersion[4].
NeopreneGood to ExcellentSuitable for tasks with significant splash risk.
NitrileFair to GoodAcceptable for incidental contact; change immediately upon splash[5].
Natural Rubber/LatexPoorNot recommended for handling esters.
Body Protection: Shielding Against Spills and Splashes

A chemically resistant lab coat is a non-negotiable standard for laboratory work.

  • Standard Use: A long-sleeved, knee-length lab coat, fully buttoned, must be worn to protect skin and personal clothing[7].

  • High-Volume Work: For transfers of large quantities, supplement the lab coat with a chemical-resistant apron made of materials like polyethylene or vinyl[7].

  • Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed[5].

Respiratory Protection: Mitigating Inhalation Risks

Given the potential for respiratory irritation, all handling of Methyl 3-hydroxy-4-methylpentanoate should be performed within a certified chemical fume hood to minimize vapor inhalation[8].

  • When is a Respirator Needed? If engineering controls (like a fume hood) are not available or are insufficient to control vapors or aerosols, respiratory protection is required[5]. This may occur during large-scale transfers or if the substance is heated or sprayed.

  • Type of Respirator: In such cases, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges should be used. Note that respirator use requires a formal program including medical evaluation and fit testing[5][9].

Operational Protocol: From Lab Bench to Disposal

Adherence to a strict, step-by-step protocol is essential for ensuring safety and experimental integrity.

Step 1: Preparation and Pre-Use Inspection
  • Confirm the chemical fume hood is operational and has a valid certification.

  • Gather all necessary equipment and reagents.

  • Don all required PPE: lab coat, chemical splash goggles, and appropriate gloves.

  • Inspect gloves for any signs of degradation or damage.

Step 2: Handling and Use
  • Perform all transfers and manipulations of Methyl 3-hydroxy-4-methylpentanoate inside the fume hood.

  • Keep the container tightly closed when not in use to minimize vapor release.

  • In case of any skin contact, immediately wash the affected area with soap and plenty of water and remove contaminated clothing[6].

  • If eye contact occurs, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[6].

Step 3: Spill and Emergency Procedures
  • Small Spills (inside fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed container for disposal.

  • Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

  • Keep a spill kit readily accessible.

Step 4: Decontamination and Disposal
  • Wipe down the work area in the fume hood with an appropriate solvent.

  • Dispose of surplus Methyl 3-hydroxy-4-methylpentanoate as hazardous chemical waste through a licensed disposal company, in accordance with all federal, state, and local regulations. Do not pour down the drain.

  • Dispose of all contaminated materials, including used gloves, absorbent pads, and empty containers, as hazardous waste[6]. Handle uncleaned containers as you would the product itself.

Visual Workflow: PPE Selection Process

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Plan to handle Methyl 3-hydroxy-4-methylpentanoate BasePPE Mandatory Base PPE: - Chemical Splash Goggles - Nitrile/Butyl Gloves - Lab Coat - Closed-toe Shoes Start->BasePPE Always Required CheckVolume Volume > 100mL or High Splash Potential? CheckAerosol Aerosol Generation or Poor Ventilation? CheckVolume->CheckAerosol No AddFaceShield Add Face Shield CheckVolume->AddFaceShield Yes AddRespirator Add Respirator (Organic Vapor Cartridge) CheckAerosol->AddRespirator Yes Proceed Proceed with Work in Fume Hood CheckAerosol->Proceed No BasePPE->CheckVolume AddFaceShield->CheckAerosol AddRespirator->Proceed

Caption: PPE selection workflow for handling Methyl 3-hydroxy-4-methylpentanoate.

This guide provides a comprehensive framework for the safe handling of Methyl 3-hydroxy-4-methylpentanoate. By understanding the rationale behind each safety measure and adhering to the prescribed protocols, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • PubChem. (n.d.). 3-Hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Angene Chemical. (2024, December 10). Safety Data Sheet - 2-Hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Pharmaffiliates. (n.d.). Methyl 3-Hydroxy-4-methylpentanoate. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Chem-Supply. (2017, October 25). Safety Data Sheet - Methyl 4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). methyl (3S)-4-cyano-3-hydroxy-4-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-hydroxy-4-methyl valerate. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.